8-Methoxyquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-4-2-3-7-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFVOPJWKSACNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393893 | |
| Record name | 8-Methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22614-69-3 | |
| Record name | 8-Methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 8-Methoxyquinolin-2(1H)-one from o-Anisidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of 8-Methoxyquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinolin-2(1H)-one scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] This guide details a reliable synthetic route starting from the readily available precursor, o-anisidine. The document elucidates the underlying reaction mechanism, provides a meticulously detailed experimental protocol, and outlines the necessary characterization and safety protocols. The content is structured to offer both theoretical understanding and practical, actionable insights for researchers in organic synthesis and drug development.
Introduction: The Significance of the Quinolin-2(1H)-one Core
The quinolin-2(1H)-one, also known as carbostyril, is a bicyclic aromatic lactam that forms the core of a wide array of biologically active molecules.[3] Its derivatives have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] Specifically, the methoxy-substituted quinolinone, this compound, and its analogs are of particular interest. For instance, 8-hydroxyquinolin-2(1H)-one derivatives have been investigated as potential β2-agonists for the treatment of respiratory diseases.[4] The strategic placement of the methoxy group at the 8-position can significantly influence the molecule's electronic properties and its interactions with biological targets. This guide focuses on a classic and effective method for the construction of this valuable heterocyclic system.
The Synthetic Strategy: The Knorr Quinoline Synthesis
The synthesis of this compound from o-anisidine can be efficiently achieved via the Knorr quinoline synthesis .[5][6][7] This reaction involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (which exists in tautomeric equilibrium with the more stable 2-quinolone form) under strong acidic conditions.[5][6] The Knorr synthesis is a robust and well-established method for the preparation of 2-quinolones.[7]
An alternative, though less direct for this specific target, is the Conrad-Limpach synthesis, which typically yields 4-hydroxyquinolines.[8][9][10] However, under certain thermodynamic conditions (higher temperatures), the reaction of an aniline with a β-ketoester can be directed to form the 2-quinolone isomer, blurring the lines with the Knorr synthesis.[11][12] For the purpose of this guide, we will focus on the more direct Knorr approach.
Reaction Mechanism
The Knorr synthesis proceeds through the initial formation of a β-ketoanilide from the reaction of an aniline (in this case, o-anisidine) with a β-ketoester (diethyl malonate is a suitable precursor, which will be hydrolyzed and decarboxylated in situ). The resulting β-ketoanilide then undergoes an intramolecular electrophilic aromatic substitution reaction, cyclizing to form the quinolinone ring system. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates both the initial anilide formation and the subsequent cyclization.[6]
A simplified mechanistic representation is provided below:
Caption: Knorr Synthesis Workflow for this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| o-Anisidine | 90-04-0 | 123.15 | 10.0 g | Toxic, handle with care in a fume hood.[13] |
| Diethyl malonate | 105-53-3 | 160.17 | 15.0 mL | Combustible liquid, eye irritant.[14][15][16] |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 50.0 mL | Corrosive, handle with extreme caution. |
| Ethanol | 64-17-5 | 46.07 | As needed | For recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing and precipitation. |
Step-by-Step Procedure
Step 1: Formation of the Diethyl o-methoxyphenylaminomethylenemalonate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-anisidine (10.0 g, 81.2 mmol) and diethyl malonate (15.0 mL, 98.9 mmol).
-
Heat the mixture with stirring in an oil bath at 140-150 °C for 2 hours. The reaction mixture will gradually turn into a homogenous, viscous liquid.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting o-anisidine is consumed.
-
Allow the reaction mixture to cool to room temperature.
Step 2: Cyclization to this compound
-
To the cooled reaction mixture, slowly and carefully add concentrated sulfuric acid (50.0 mL) in an ice bath with vigorous stirring. The addition is highly exothermic.
-
Once the addition is complete, heat the mixture to 80-90 °C in an oil bath and maintain this temperature for 1 hour.
-
After heating, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approximately 200 g) in a large beaker with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C.
Step 3: Purification
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Experimental Workflow for the Synthesis of this compound.
Characterization of this compound
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinolinone ring system and the methoxy group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H and C=O stretching of the lactam ring, as well as C-O stretching of the methoxy group.
-
Mass Spectrometry: Determine the molecular weight of the compound and confirm its molecular formula.
-
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
o-Anisidine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[13] It is also a suspected carcinogen and mutagen.[13][17] Always handle o-anisidine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl Malonate: This is a combustible liquid and causes serious eye irritation.[14][15][16] Avoid contact with eyes and skin, and keep away from heat and open flames.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care, always adding acid to water (or in this case, the reaction mixture) slowly and with cooling.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of this compound from o-anisidine using the Knorr quinoline synthesis. By understanding the reaction mechanism and adhering to the detailed experimental and safety protocols, researchers can successfully prepare this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs. The quinolin-2(1H)-one scaffold continues to be a fruitful area of research, and a solid understanding of its synthesis is fundamental for the development of new therapeutic agents.
References
- PubChem. 8-Methoxy-4-methylquinolin-2(1H)-one. PubChem. [Link].
- Safety Data Sheet.
- SynArchive. Knorr Quinoline Synthesis. SynArchive. [Link].
- Wikipedia. Knorr quinoline synthesis. Wikipedia. [Link].
- Conrad-Limpach Reaction. (n.d.). In Name Reaction.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Song, Y., et al. (2007). 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1868.
- Wikipedia. Conrad–Limpach synthesis. Wikipedia. [Link].
- Sigma-Aldrich.
- Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3198.
- Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link].
- Loba Chemie. O-ANISIDINE FOR SYNTHESIS MSDS. Loba Chemie. 2016-04-26.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Fisher Scientific.
- SynArchive. Conrad-Limpach Synthesis. SynArchive. [Link].
- PubChem. This compound. PubChem. [Link].
- ResearchGate. Conrad–Limpach reaction | Request PDF.
- Ferlin, M. G., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 13(4), 851–856.
- ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
- Al-Warhi, T., et al. (2023).
- Sdfine. o-anisidine. Sdfine.
- Wang, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697.
- Benchchem. An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. Benchchem.
- PubChem. 8-hydroxyquinolin-2(1H)-one. PubChem. [Link].
- Mohan, K., et al. (2014). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. International Journal of ChemTech Research, 6(2), 1067-1070.
- o-Anisidine (2-Methoxyaniline)
- MDPI.
- Wikipedia. o-Anisidine. Wikipedia. [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. lobachemie.com [lobachemie.com]
- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. o-Anisidine - Wikipedia [en.wikipedia.org]
mechanism of intramolecular cyclization for 8-Methoxyquinolin-2(1H)-one formation
An In-depth Technical Guide on the Intramolecular Cyclization for 8-Methoxyquinolin-2(1H)-one Formation
Authored by a Senior Application Scientist
Foreword: The Quinolin-2(1H)-one Core in Modern Drug Discovery
The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and capacity for diverse functionalization make it an ideal pharmacophore for interacting with a wide range of biological targets. Compounds featuring this core have demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-HIV activities.[2] The specific analogue, this compound, serves as a crucial building block in the synthesis of more complex molecules, where the methoxy group at the C8 position profoundly influences both the synthetic strategy and the final compound's biological profile through steric and electronic effects.
This guide provides an in-depth exploration of the core mechanistic pathways for the intramolecular cyclization leading to this compound. We will dissect the causality behind various synthetic strategies, from classic acid-catalyzed cyclizations to modern transition-metal-mediated reactions, offering researchers and drug development professionals a robust framework for understanding and applying these powerful transformations.
Mechanistic Pillars of Quinolin-2(1H)-one Synthesis
The formation of the quinolin-2(1H)-one ring system fundamentally relies on an intramolecular cyclization reaction involving a suitably substituted aniline precursor. The key event is the formation of a new bond between the aromatic ring and a side chain, which ultimately constitutes the pyridinone portion of the fused heterocyclic system. While numerous named reactions exist, they can be broadly categorized based on the nature of the bond-forming event.
The primary strategies involve:
-
Intramolecular Electrophilic Aromatic Substitution: In these reactions, an electrophilic center on the side chain is generated, which is then attacked by the nucleophilic aniline ring. The electronic nature of substituents on the aromatic ring is paramount for success.
-
Transition Metal-Catalyzed Cross-Coupling and Cyclization: Modern synthetic chemistry heavily relies on catalysts, particularly palladium, to orchestrate C-C and C-N bond formations under mild conditions. These methods often involve a cascade or domino sequence where an initial intermolecular coupling is followed by the key intramolecular cyclization.[3][4]
The presence of the 8-methoxy group on the aniline precursor is a critical consideration. As a potent electron-donating group (EDG) via resonance, it significantly activates the aromatic ring, making it more nucleophilic and facilitating electrophilic attack. However, its position ortho to the aniline nitrogen introduces steric considerations that can influence reaction rates and the stability of intermediates.
Key Synthetic Methodologies and Mechanistic Insights
The Knorr Quinoline Synthesis: An Acid-Catalyzed Cyclization
The Knorr synthesis is a foundational method for preparing 2-quinolones from β-ketoanilides under strong acid catalysis.[5][6] For the synthesis of our target molecule, the precursor would be a β-ketoanilide derived from 2-methoxyaniline.
Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[7]
-
Protonation: In the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), the carbonyl oxygen of the keto group in the β-ketoanilide is protonated, enhancing the electrophilicity of the carbonyl carbon.
-
Intramolecular Attack: The electron-rich aromatic ring, activated by both the amine and the 8-methoxy group, acts as a nucleophile and attacks the activated carbonyl carbon. This is the key ring-closing step.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the quinolinone ring and restore aromaticity.[5]
The 8-methoxy group plays a dual role: its strong electron-donating nature accelerates the electrophilic attack, but its steric bulk may influence the conformation required for cyclization.
Caption: Mechanism of the Knorr Synthesis for this compound.
Experimental Protocol: Generalized Knorr Cyclization
-
Reactant Preparation: Synthesize the N-(2-methoxyphenyl)-3-oxobutanamide precursor by reacting 2-methoxyaniline with ethyl acetoacetate.
-
Cyclization: Add the β-ketoanilide slowly to a stirred excess of concentrated sulfuric acid or polyphosphoric acid at 0°C.
-
Heating: After the addition is complete, warm the mixture to room temperature and then heat to 80-100°C for several hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., NaOH solution) until a precipitate forms. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful and versatile method for forming cyclic compounds by coupling an aryl halide with an alkene within the same molecule.[8] For this synthesis, a suitable precursor would be N-(2-iodo-6-methoxyphenyl)acrylamide.
Mechanism: The catalytic cycle involves palladium cycling between its Pd(0) and Pd(II) oxidation states.[3][9]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically generated in situ, undergoes oxidative addition into the carbon-iodine bond of the precursor to form a Pd(II) species.
-
Migratory Insertion (Carbopalladation): The alkene moiety of the acrylamide side chain coordinates to the palladium center. This is followed by an intramolecular migratory insertion of the alkene into the Pd-aryl bond, which forms the new C-C bond and closes the ring. This step typically proceeds in a syn-addition fashion.
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, forming a double bond within the newly formed ring and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and release H-X (where X is the base's counter-ion).
Caption: Catalytic Cycle of the Intramolecular Heck Reaction.
Palladium-Catalyzed C-H Activation/Cyclization
A more atom-economical approach involves the direct C-H activation of an anilide, such as N-(2-methoxyphenyl)acrylamide.[10] This strategy avoids the need for pre-functionalizing the aromatic ring with a halide.
Mechanism:
-
Directed C-H Activation: The amide group on the precursor acts as a directing group. The palladium catalyst coordinates to the amide and selectively activates an ortho C-H bond on the aniline ring, forming a palladacycle intermediate.
-
Intramolecular Cyclization: Similar to the Heck reaction, the pendant alkene then inserts into the Pd-C bond, closing the ring.
-
Catalyst Regeneration: The catalytic cycle is completed through a sequence that often involves an oxidant to regenerate the active Pd(II) or Pd(III) state, leading to the final quinolinone product.
This method is highly efficient but requires careful optimization of the catalyst, directing group, and oxidant. The 8-methoxy group, being ortho to one of the C-H activation sites, could sterically hinder the approach of the bulky catalyst, making the C-H bond on the other side of the amide (C2) the more likely site for activation.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, tolerance of functional groups, and cost.
| Method | Precursor Type | Key Reagent(s) | Advantages | Disadvantages |
| Knorr Synthesis | β-ketoanilide | Strong Acid (H₂SO₄, PPA) | Simple procedure, inexpensive reagents. | Harsh conditions (strong acid, high temp), limited functional group tolerance. |
| Intramolecular Heck | o-Haloanilide | Pd(0) Catalyst, Base | Mild conditions, high functional group tolerance, excellent regioselectivity.[4][9] | Requires pre-halogenated substrate, cost of palladium catalyst. |
| C-H Activation | Simple Anilide | Pd(II) Catalyst, Oxidant | High atom economy (no pre-functionalization), step-efficient.[10] | Can have challenges with regioselectivity, requires careful optimization. |
Conclusion and Future Outlook
The synthesis of this compound via intramolecular cyclization can be achieved through several robust mechanistic pathways. Classic acid-catalyzed methods like the Knorr synthesis offer a straightforward approach, while modern palladium-catalyzed reactions, including the intramolecular Heck and C-H activation cascades, provide milder conditions, greater functional group tolerance, and higher efficiency.[4][10] The 8-methoxy substituent critically influences these transformations by electronically activating the aromatic ring for cyclization while simultaneously presenting a steric challenge that must be considered in reaction design.
For drug development professionals and researchers, a deep understanding of these underlying mechanisms is crucial for troubleshooting, optimizing reaction conditions, and designing novel synthetic routes to complex quinolinone-based therapeutic agents. The continued development of more efficient and selective catalytic systems, particularly in the realm of C-H activation, promises to further streamline the synthesis of this important heterocyclic core.
References
- Selvakumar, K., Lingam, K. A. P., Varma, R. V. L., & Vijayabaskar, V. (2015). Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. Synlett, 26, 646-650.
- Reddy, C. R., et al. (2009). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 11(6), 1031-1037.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157.
- SynArchive. (n.d.). Knorr Quinoline Synthesis.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
- Wikipedia. (n.d.). Friedländer synthesis.
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Park, J., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5484.
- Li, B., et al. (2015). Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. Organic Letters, 17(1), 102-105.
- ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(9), 2056.
- ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Wikipedia. (n.d.). Intramolecular Heck reaction.
- National Center for Biotechnology Information. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
- National Center for Biotechnology Information. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
- National Institutes of Health. (n.d.). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
- Beilstein Journals. (n.d.). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment.
- ResearchGate. (n.d.). Synthesis of polyfluorinated 4‑hydroxyquinolin-2(1H)‑ones based on the cyclization of 2-alkynylanilines with carbon dioxide.
- MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.
- National Center for Biotechnology Information. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 8-Methoxyquinolin-2(1H)-one
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of 8-Methoxyquinolin-2(1H)-one using proton nuclear magnetic resonance spectroscopy.
Introduction
This compound, also known as 8-methoxycarbostyril, belongs to the quinolinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals. The precise substitution pattern on the quinolinone scaffold is critical to its pharmacological activity, making unambiguous structural characterization an essential step in the research and development process.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural determination of organic molecules. By providing detailed information about the chemical environment, connectivity, and relative number of protons, ¹H NMR allows for a definitive confirmation of the molecular structure. This guide offers an in-depth exploration of the ¹H NMR spectral data of this compound, providing a framework for its analysis and interpretation.
Section 1: Molecular Structure and Its Influence on the ¹H NMR Spectrum
The chemical structure of this compound features a bicyclic system composed of a benzene ring fused to a pyridin-2-one ring. The key functional groups influencing the ¹H NMR spectrum are the methoxy group (-OCH₃) at the C-8 position, the lactam (amide) functionality within the pyridinone ring, and the vinyl protons at the C-3 and C-4 positions.
-
Numbering Convention: The standard IUPAC numbering for the quinolinone ring is used throughout this guide, as illustrated below.

Figure 1. Chemical Structure and Proton Numbering of this compound.
-
Electronic Effects:
-
Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy substituent at C-8 increases the electron density on the adjacent aromatic ring through the resonance effect. This shielding effect is expected to shift the signals of the ortho (H-7) and para (H-5) protons to a higher field (lower ppm value) compared to the unsubstituted quinolinone.
-
Lactam Carbonyl (C=O) and Nitrogen (N-H): The carbonyl group is electron-withdrawing and will deshield adjacent protons. The vinyl proton H-3 and the aromatic proton H-5 will experience this effect. The vinyl proton H-4 is adjacent to the nitrogen atom and is expected to be significantly deshielded. The N-H proton itself typically appears as a broad singlet at a downfield chemical shift.
-
Vinyl Protons (H-3 & H-4): These two protons form a distinct AX spin system and are expected to appear as doublets with a characteristic coupling constant (JH3-H4) of approximately 8-10 Hz.
-
Section 2: Experimental Protocol for ¹H NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra. The following outlines a field-proven methodology for the analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), inside a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for compounds with lower solubility or those containing acidic protons like the N-H group, which will be more clearly observed.
-
Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.
-
-
Instrumental Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a high-resolution spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp, symmetrical solvent peak.
-
Acquire a standard 1D proton spectrum using the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase-correct the resulting spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the known residual solvent peak.
-
Experimental Workflow Diagram
Caption: Expected ¹H-¹H COSY correlations for this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a distinct set of signals that, when properly analyzed, allows for the unambiguous confirmation of its structure. The characteristic doublets of the vinyl protons, the coupled system of the aromatic protons, and the sharp singlet of the methoxy group serve as key fingerprints for this molecule. By employing the systematic approach to data acquisition and interpretation outlined in this guide, researchers and drug development professionals can confidently utilize ¹H NMR spectroscopy for the crucial task of structural elucidation in their scientific endeavors. The application of advanced 2D NMR techniques can further solidify these assignments, ensuring the highest level of scientific integrity.
References
Note: While a specific publication with the complete ¹H NMR data for this compound was not identified during the literature search for this guide, the principles and expected values are derived from foundational NMR texts and spectral data of closely related quinolinone and quinoline derivatives. For experimental validation, it is recommended to acquire and analyze the spectrum of a synthesized and purified sample.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Synthesis and characterization data for various substituted quinolinones can be found in journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Molecules. For instance, the synthesis of related 8-hydroxyquinolin-2(1H)-one derivatives provides a spectral template for the quinolinone core. See: Castillo, J. C., et al. (2023).
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 8-Methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. Its derivatives exhibit a wide array of biological activities, making them attractive templates for drug discovery. A precise and unambiguous structural characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for elucidating the carbon framework of such organic compounds. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 8-Methoxyquinolin-2(1H)-one, a key derivative in this class. Due to the absence of a publicly available, experimentally assigned spectrum for this specific molecule, this guide will present a detailed prediction of its ¹³C NMR spectrum. This prediction is grounded in a thorough analysis of empirically obtained data for structurally analogous compounds, ensuring a high degree of confidence in the assigned chemical shifts.
Predicted ¹³C NMR Chemical Shifts for this compound
The prediction of the ¹³C NMR chemical shifts for this compound is based on the known substituent effects on the quinolinone ring system. The analysis considers the electronic effects of the methoxy group at the C-8 position and the lactam functionality within the heterocyclic ring. The predicted chemical shifts are benchmarked against experimental data from related compounds to provide a reliable and well-reasoned assignment.
Molecular Structure and Numbering
For clarity, the carbon atoms of this compound are numbered according to IUPAC nomenclature as depicted in the diagram below.
Caption: Molecular structure and IUPAC numbering of this compound.
Tabular Summary of Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The predictions are derived from an analysis of substituent effects and comparison with experimentally determined values for related quinolinone derivatives.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~162 | The carbonyl carbon of the lactam is expected to be significantly deshielded. |
| C3 | ~122 | Olefinic carbon adjacent to the lactam nitrogen. |
| C4 | ~139 | Olefinic carbon, deshielded by the adjacent C4a. |
| C4a | ~118 | Bridgehead carbon, influenced by both rings. |
| C5 | ~129 | Aromatic carbon, deshielded by the ring current. |
| C6 | ~123 | Aromatic carbon, influenced by the methoxy group at C8. |
| C7 | ~115 | Aromatic carbon ortho to the electron-donating methoxy group, expected to be shielded. |
| C8 | ~155 | Aromatic carbon bearing the electron-donating methoxy group, significantly deshielded. |
| C8a | ~138 | Bridgehead carbon adjacent to the nitrogen atom. |
| -OCH₃ | ~56 | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Detailed Analysis of Predicted Chemical Shifts
The prediction of the ¹³C NMR chemical shifts for this compound is a multifactorial analysis based on fundamental principles of NMR spectroscopy and empirical data from analogous structures.
-
C2 (Carbonyl Carbon): The carbonyl carbon in a lactam ring typically resonates in the downfield region of the spectrum due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. For related quinolin-2(1H)-one structures, this peak is consistently observed around 160-165 ppm.
-
C3 and C4 (Vinyl Carbons): These carbons are part of an α,β-unsaturated system within the lactam ring. Their chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the nitrogen atom.
-
C4a and C8a (Bridgehead Carbons): These quaternary carbons are part of both the carbocyclic and heterocyclic rings. Their chemical shifts are influenced by the degree of substitution and the electronic environment of the fused ring system.
-
C5, C6, and C7 (Carbocyclic Ring): The chemical shifts of these aromatic carbons are primarily influenced by the substituent on the ring, in this case, the methoxy group at the C8 position. The electron-donating methoxy group is expected to cause a shielding effect (upfield shift) at the ortho (C7) and para (C5) positions relative to the unsubstituted quinolin-2(1H)-one.
-
C8 (Methoxy-bearing Carbon): The carbon directly attached to the oxygen of the methoxy group (ipso-carbon) experiences a significant deshielding effect, leading to a downfield shift. This is a characteristic feature of alkoxy-substituted aromatic rings.
-
-OCH₃ (Methoxy Carbon): The carbon of the methoxy group itself typically appears in the range of 55-60 ppm in ¹³C NMR spectra of aryl methyl ethers.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
-
Analyte: this compound (approximately 20-50 mg).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) (approximately 0.6-0.7 mL). The choice of solvent can influence chemical shifts; DMSO-d₆ is often a good choice for quinolinone derivatives due to its excellent solubilizing power.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Procedure:
-
Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry NMR tube.
-
Add a small drop of TMS.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
-
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity for ¹³C NMR.
-
Probe: A broadband or dual-channel probe suitable for ¹³C detection.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. This decouples the protons from the carbons, resulting in a spectrum with single lines for each unique carbon atom, which simplifies interpretation and improves the signal-to-noise ratio.
-
Key Acquisition Parameters:
-
Pulse Width (P1): Calibrated 90° pulse for ¹³C.
-
Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple peak identification.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).
-
Peak Picking: Identify and list all the peaks in the spectrum.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR analysis of this compound.
Conclusion
This technical guide provides a detailed and authoritative overview of the ¹³C NMR chemical shifts for this compound. While based on a robust prediction from the analysis of analogous compounds, the provided data and methodologies offer a strong foundation for the structural characterization of this important heterocyclic compound. The experimental protocol outlined ensures that researchers can acquire high-quality, reliable data for their own samples. A definitive experimental verification of these predicted shifts will be a valuable contribution to the chemical literature.
References
- PubChem Compound Summary for CID 3585266, this compound.
- Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 2010, 7(3), 1066-1070. [Link][2][3]
- Supporting Information for A mild and efficient one-pot synthesis of 2-chloro-3-ethynylquinolines. Royal Society of Chemistry. [Link][4]
- Interpreting C-13 NMR spectra. Chemguide. [Link][6]
An In-Depth Technical Guide to the FT-IR Spectroscopy of the 8-Methoxyquinolin-2(1H)-one Carbonyl Stretch
This guide provides a comprehensive technical examination of the Fourier-Transform Infrared (FT-IR) spectroscopy of 8-Methoxyquinolin-2(1H)-one, with a specific focus on the characteristic carbonyl (C=O) stretching vibration. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, practical experimental considerations, and interpretive nuances associated with the analysis of this privileged heterocyclic scaffold.
Introduction: The Spectroscopic Significance of the Quinolinone Core
The quinolin-2(1H)-one moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active compounds. The vibrational characteristics of this heterocyclic system, particularly the lactam carbonyl group, serve as a sensitive probe of the molecule's electronic and structural environment. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for characterizing these features. This compound, with its electron-donating methoxy substituent, presents an interesting case study in the interplay of structural and electronic effects on vibrational frequencies. Understanding the behavior of its carbonyl stretch is crucial for structural elucidation, reaction monitoring, and probing intermolecular interactions.
Theoretical Framework: Factors Governing the Carbonyl Stretching Frequency
The position of the carbonyl stretching band in the infrared spectrum is dictated by the strength of the C=O double bond, which is in turn influenced by a delicate balance of several factors. For this compound, the key determinants are:
-
Inductive and Resonance Effects: The inherent C=O bond strength is modulated by the electronic nature of its surrounding atoms. In the lactam ring, the nitrogen atom's lone pair can be delocalized into the carbonyl group, a resonance effect that imparts more single-bond character to the C=O bond and consequently lowers its stretching frequency.[1][2]
-
Ring Strain: The carbonyl group is part of a six-membered dihydropyridinone ring fused to a benzene ring. Six-membered lactams generally exhibit a carbonyl stretching frequency around 1670 ± 10 cm⁻¹.[1]
-
Conjugation: The carbonyl group in the quinolinone system is conjugated with the aromatic ring and the endocyclic double bond. This extended π-system further delocalizes electron density, weakening the C=O bond and causing a shift to a lower wavenumber (a bathochromic shift) compared to a non-conjugated lactam.[2][3]
-
Substituent Effects: The methoxy group (-OCH₃) at the 8-position on the benzene ring is an electron-donating group through resonance, though it is electron-withdrawing inductively. Its overall effect on the carbonyl group, transmitted through the aromatic system, can subtly influence the C=O bond order and its stretching frequency.
-
Intermolecular Hydrogen Bonding: In the solid state, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction polarizes and weakens the C=O bond, leading to a significant decrease in its stretching frequency.[4][5]
-
Solvent Effects: In solution, the polarity of the solvent can influence the carbonyl stretching frequency. Polar solvents can stabilize the charge-separated resonance form of the carbonyl group, leading to a lower frequency.[6][7][8]
The interplay of these factors determines the precise location of the carbonyl absorption band for this compound.
Visualizing the Influences on the Carbonyl Stretch
Caption: Key factors modulating the carbonyl stretching frequency.
Experimental Protocols: Acquiring High-Quality FT-IR Data
The quality and interpretability of an FT-IR spectrum are critically dependent on meticulous sample preparation and data acquisition.
Sample Preparation Methodologies
The choice of sampling technique depends on the physical state of the this compound sample and the desired information (e.g., solid-state vs. solution-phase interactions).
Protocol 1: Potassium Bromide (KBr) Pellet for Solid-State Analysis [9]
This method is ideal for observing intermolecular interactions, such as hydrogen bonding, in the solid state.
-
Drying: Gently dry both the this compound sample and spectroscopy-grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorption bands.
-
Grinding: In an agate mortar and pestle, thoroughly grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The goal is a fine, homogeneous powder to minimize light scattering.[9]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.
Protocol 2: Thin Solid Film for Rapid Solid-State Analysis [10]
This is a quick method for obtaining a solid-state spectrum.
-
Dissolution: Dissolve a small amount (~5-10 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
-
Casting: Place a drop of the resulting solution onto a single, clean IR-transparent salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
Analysis: Mount the salt plate in the spectrometer's sample holder and acquire the spectrum.
Protocol 3: Solution-Phase Analysis
This technique is used to study the molecule in a specific solvent environment and to minimize intermolecular hydrogen bonding.
-
Solvent Selection: Choose an IR-transparent solvent in the carbonyl stretching region (e.g., chloroform, dichloromethane). It is crucial to run a background spectrum of the pure solvent.
-
Cell Preparation: Use a liquid transmission cell with IR-transparent windows (e.g., NaCl, CaF₂). Ensure the cell is clean and dry.
-
Sample Introduction: Prepare a solution of the compound at a suitable concentration (typically 1-5% w/v) and inject it into the cell.
-
Analysis: Place the filled cell in the spectrometer and collect the spectrum after acquiring a background spectrum of the pure solvent in the same cell.
Experimental Workflow Diagram
Caption: General workflow for FT-IR analysis.
Data Acquisition Parameters
For optimal results, the following parameters are recommended:
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | To capture the full vibrational fingerprint of the molecule. |
| Resolution | 4 cm⁻¹ | Provides a good balance between signal-to-noise ratio and the ability to resolve distinct peaks. |
| Number of Scans | 16-32 | Co-adding multiple scans improves the signal-to-noise ratio. |
| Apodization | Happ-Genzel | A common function that provides good peak shapes. |
Spectral Interpretation and Data Analysis
Expected Carbonyl Stretching Frequency
Based on the contributing factors, the carbonyl stretching frequency (νC=O) for this compound is expected to appear in the 1650-1680 cm⁻¹ region in the solid state. This prediction is based on the following:
-
The parent 2(1H)-quinolinone, which exists as a hydrogen-bonded dimer in the solid state, exhibits a strong carbonyl absorption around 1660 cm⁻¹ .
-
The electron-donating methoxy group may cause a slight further shift to a lower frequency.
-
In a non-polar solvent, where hydrogen bonding is disrupted, the C=O stretch is expected to shift to a higher frequency, likely in the 1680-1700 cm⁻¹ range.
Characteristic Vibrational Bands
While the carbonyl stretch is the most prominent feature, other characteristic bands aid in the complete structural confirmation of this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Broadened due to hydrogen bonding in the solid state. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of the quinoline ring system. |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Weak | From the methoxy group. |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp | The primary band of interest. Its position is highly sensitive to the molecular environment. |
| C=C Aromatic Stretch | 1500 - 1620 | Medium to Strong | Multiple bands are expected due to the fused ring system. |
| N-H Bend (Amide II) | 1510 - 1550 | Medium | Often coupled with C-N stretching. |
| C-O-C Asymmetric Stretch | 1230 - 1275 | Strong | Characteristic of the aryl ether (methoxy group). |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the benzene ring. |
Conclusion
The FT-IR analysis of this compound, centered on the interpretation of its carbonyl stretching frequency, is a powerful tool for structural verification and for probing intermolecular and solvent interactions. A thorough understanding of the competing electronic and environmental factors that influence the νC=O band position is essential for accurate spectral interpretation. By employing rigorous and appropriate sample preparation techniques and data acquisition parameters, researchers can obtain high-quality, reproducible data that provides deep insights into the molecular characteristics of this important heterocyclic compound.
References
- Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation.
- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.
- LPD Lab Services Ltd. FTIR Principles and Sample Preparation.
- The Royal Society of Chemistry. Supporting Information 1 Experimental Method Infrared spectroscopy.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Sagdinc, S., & Tekin, N. (2021). Characterization of solvent effects on C=O stretching vibrations of ketoprofen by empirical solvent parameters. Zhurnal Prikladnoi Spektroskopii, 88(4), 663-670.
- Nowicka, K., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(21), 6599.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 782123, 8-Methoxy-4-methylquinolin-2(1H)-one.
- El-Sayed, M. A. F. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(21), 3782.
- Michigan State University Department of Chemistry. Infrared Spectrometry.
- University of Calgary. Infrared Spectroscopy: The Carbonyl Group.
- Wang, Y., et al. (2006). Vibrational spectra study on quinolones antibiotics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 159-163.
- Sharma, S. K., et al. (2012). Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 1(3), 27-37.
- Edwards, H. G. M., et al. (2013). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
- University of California, Los Angeles. Infrared Spectroscopy.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- Ochiai, M., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring. The Journal of Antibiotics, 35(12), 1729-1733.
- University of Missouri–St. Louis. Factors affecting the frequency of infrared peaks.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3585266, this compound.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- Fuson, N., Josien, M. L., & Shelton, E. M. (1954). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Journal of the American Chemical Society, 76(10), 2526–2531.
- Gowramma, B., et al. (2015). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate.
- Rodriguez, H. B., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672.
- Kolling, O. W. (1998). Correlation between solvent-induced vibrational frequency shifts of the CO moiety and solvent electron acceptor numbers: tetramethylurea. Semantic Scholar.
- Goud, B. K., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 7(48), 44031-44040.
- Chemistry LibreTexts. Infrared Spectroscopy.
- Navarro, R., Hernanz, A., & Bratu, I. (1996). FTIR study of the solvent influence on the carbonyl absorption peak of ethyl acetate. The Journal of Physical Chemistry, 100(43), 17352-17355.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 243291, 8-Methoxyquinolin-4-ol.
- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 30-34.
- Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70310, 8-Methoxyquinoline.
- University of California, Davis. Transition Metal Carbonyls.
- Dr. Suman. (2022). IR Spectroscopy - Effect of Hydrogen Bonding.
- Stankovic, B., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663.
- Ramalingam, S., & Ramasamy, V. (2012). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H9NO2 | CID 3585266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. 2(1H)-Quinolinone [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 8-Methoxyquinolin-2(1H)-one
Introduction
For researchers and scientists engaged in drug development and metabolic studies, a thorough understanding of the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structural features of molecules through the analysis of their fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 8-Methoxyquinolin-2(1H)-one, a substituted quinolinone core that is a scaffold in various pharmacologically active compounds. By dissecting the fragmentation pathways, we can anticipate the mass spectrum of this molecule, providing a powerful tool for its identification and characterization in complex matrices. This document is structured to provide not just a list of fragments, but a causal explanation of the fragmentation mechanisms, grounded in the established principles of mass spectrometry and supported by authoritative literature on related heterocyclic systems.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound under electron ionization is primarily dictated by the interplay between the stable aromatic quinolinone core, the electron-donating methoxy group at the 8-position, and the lactam functionality within the heterocyclic ring. The molecular ion ([M]•+) is expected to be prominent due to the stability of the aromatic system. The key fragmentation pathways are initiated by the loss of functional groups and subsequent rearrangements.
A study on the mass spectra of monomethoxyquinolines revealed that these compounds undergo discernible fragmentation patterns, with variations among isomers.[1][2] While a spectrum for this compound is not explicitly detailed, the behavior of 8-methoxyquinoline and N-methyl-2-quinolone provides a strong basis for predicting its fragmentation.[1][2]
The primary fragmentation events anticipated for this compound are:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical. This results in a stable phenoxide-like radical cation.
-
Loss of Formaldehyde (CH₂O): Following the initial loss of a methyl radical, or through a concerted mechanism, the molecule can expel a neutral formaldehyde molecule.
-
Loss of Carbon Monoxide (CO): The lactam ring contains a carbonyl group, which can be eliminated as a neutral carbon monoxide molecule. This is a characteristic fragmentation for many cyclic ketones and lactams.
-
Sequential Loss of •CH₃ and CO: A combination of the above pathways is highly probable, where the molecular ion first loses a methyl radical, and the resulting fragment ion subsequently loses carbon monoxide.
-
Loss of the Methoxy Group as •OCH₃: While less common than the loss of a methyl radical, direct cleavage of the C-O bond to lose a methoxy radical is also a possible fragmentation pathway.
These predicted pathways are further supported by studies on the fragmentation of more complex quinolone antibiotics, which, despite their additional substitutions, often exhibit characteristic losses of water and carbon monoxide from the core quinolone structure.[3][4]
Data Presentation: Predicted Mass Spectrum
The following table summarizes the predicted key fragment ions for this compound, with their corresponding mass-to-charge ratios (m/z) and proposed structures.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 175 | [C₁₀H₉NO₂]•+ | Molecular Ion |
| 160 | [C₉H₆NO₂]•+ | [M - •CH₃]•+ |
| 147 | [C₉H₉NO]•+ | [M - CO]•+ |
| 132 | [C₈H₆NO]•+ | [M - •CH₃ - CO]•+ |
| 144 | [C₁₀H₉N]•+ | [M - •OCH₃]•+ |
Visualization of Fragmentation Pathways
The logical flow of the fragmentation process can be visualized as follows:
Caption: Predicted fragmentation pathways of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following is a standard operating procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
- Perform serial dilutions to a final concentration of 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
- Injector: Splitless mode, 250 °C.
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[5]
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Speed: 1000 amu/s.
4. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
Trustworthiness and Self-Validation
The integrity of this predictive guide is rooted in the foundational principles of mass spectrometry and supported by empirical data from closely related molecular structures. The fragmentation of lactams and methoxy-substituted heterocycles has been a subject of study, providing a reliable framework for these predictions.[6] The proposed experimental protocol is a standard method for the analysis of semi-volatile organic compounds and includes typical parameters that ensure robust and reproducible results. For self-validation, a key step in any experimental work would be to analyze a certified reference standard of this compound under the same conditions to confirm the retention time and fragmentation pattern.
Conclusion
This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. By understanding the likely fragmentation pathways, researchers can more effectively identify this compound and its analogs in complex mixtures, aiding in drug discovery, metabolite identification, and quality control processes. The combination of predictive fragmentation analysis and a robust experimental protocol offers a powerful strategy for the structural elucidation of this important class of heterocyclic compounds.
References
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]
- Rezk, A. M. H. (n.d.).
- Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913–2920. [Link]
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788. [Link]
- Mondal, S., Gold, B., Mohamed, R., Phan, H., & Alabugin, I. V. (2014). Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis. Organic Letters, 16(23), 6148-6151. [Link]
- Onoka, I., Banyikwa, A. T., Banerjee, P., & Dujourdy, L. (2020). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 55(1), e4453. [Link]
- Vouros, P., & Biemann, K. (1974). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Analytical Biochemistry, 61(1), 258-267. [Link]
- Abed, S. M., et al. (2022). Lactam-Heterocycles Compounds (Synthesis, Organic Revealing, Bacterial and Fungal Estimation).
- Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 1-11. [Link]
- Wang, Y., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. [Link]
- Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-11. [Link]
- Tang, Q., Chen, F., & Xin, X. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 59(1), 46-52. [Link]
- Smith, A. D., et al. (2007). N-Heterocyclic carbene catalysed β-lactam synthesis. Organic & Biomolecular Chemistry, 5(5), 725-727. [Link]
- PubChem. (n.d.). 8-Methoxy-6-pyridin-2-ylquinoline.
- El-Gendy, A. A., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]
- Jackson, G., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry, 452, 116323. [Link]
- Potkin, V. I., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2005(5), 114-123. [Link]
- Jackson, G., et al. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Office of Justice Programs. [Link]
- Let'sTalkScience. (2022, June 16). How to Interpret Mass Spectrometry Graphs [Video]. YouTube. [Link]
- Kim, S., et al. (2022). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Journal of the American Chemical Society, 144(2), 941-949. [Link]
- NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Professor Dave Explains. (2016, April 26). Mass Spectrometry [Video]. YouTube. [Link]
- NIST. (n.d.). Mcpb methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. pubs.acs.org [pubs.acs.org]
Preamble: The Structural Imperative in Quinolinone-Based Drug Discovery
An In-depth Technical Guide to the X-ray Crystallography of 8-Methoxyquinolin-2(1H)-one Derivatives
The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The substitution pattern on this heterocyclic system profoundly influences its pharmacological profile. The 8-methoxy group, in particular, is a key feature in several bioactive molecules, modulating factors like lipophilicity, metabolic stability, and target engagement.[3][4][5] For drug development professionals, a precise understanding of the three-dimensional atomic arrangement of these derivatives is not merely academic—it is a prerequisite for rational drug design, structure-activity relationship (SAR) studies, and optimizing lead compounds.
X-ray crystallography remains the definitive method for elucidating the atomic and molecular structure of a crystalline compound.[6] It provides unambiguous data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing. This guide, intended for researchers, chemists, and structural biologists, provides a comprehensive overview of the crystallographic analysis of this compound derivatives, from initial synthesis to advanced structural interpretation.
Section 1: The Foundation - Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins long before the diffractometer. The synthesis of the target molecule and the subsequent growth of high-quality single crystals are the most critical—and often most challenging—stages.
Generalized Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various established organic chemistry reactions. A common approach involves cyclization reactions. For instance, derivatives can be synthesized through the cyclization of appropriately substituted aminobenzophenones with reagents like ethyl acetoacetate.[7][8] Subsequent modifications, such as alkylation, can introduce further diversity. It is noteworthy that alkylation of this compound under basic conditions often yields O-alkylated products exclusively, a critical consideration for synthetic planning.[3]
Illustrative Synthetic Scheme: A typical synthesis might involve the following steps:
-
Starting Material Preparation: Synthesis of a substituted 2-amino benzophenone.
-
Cyclization: Reaction with a β-ketoester (e.g., ethyl acetoacetate) under acidic or thermal conditions to form the quinolinone ring.
-
Purification: The crude product is purified extensively, typically by column chromatography, to achieve high purity (>98%), which is essential for successful crystallization.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is a process of controlled precipitation. The goal is to allow molecules to arrange themselves slowly into a highly ordered lattice. For quinolinone derivatives, which are often planar and possess hydrogen bonding capabilities, several methods can be effective.
Experimental Protocol: Growing Single Crystals
-
Solvent Selection:
-
Rationale: The ideal solvent is one in which the compound has moderate solubility. High solubility will prevent precipitation, while very low solubility will cause rapid, amorphous precipitation.
-
Procedure: Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, chloroform, acetone) and solvent mixtures (e.g., chloroform/ethyl acetate, ethanol/water) to find optimal conditions.[9]
-
-
Slow Evaporation Method:
-
Principle: This is the simplest and most common technique. The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.
-
Steps:
-
Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
-
Vapor Diffusion Method:
-
Principle: This method is useful when the compound is too soluble in the primary solvent. A less soluble "anti-solvent" is allowed to slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Steps:
-
Place a small vial containing the dissolved compound inside a larger, sealed jar.
-
Add a layer of the anti-solvent to the bottom of the larger jar.
-
The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystal growth.
-
-
-
Troubleshooting Crystallization:
-
No Crystals Form: The solution may not be sufficiently concentrated, or the compound may be too soluble in the chosen solvent. Try concentrating the solution further or using a different solvent system.[10]
-
Oil Formation: This indicates that the compound is precipitating out of solution faster than it can form an ordered lattice. Try using a more dilute solution, a different solvent, or lowering the temperature.
-
Poor Crystal Quality: Rapid crystal growth often leads to small or poorly formed crystals. Slowing down the process by reducing the evaporation rate (fewer holes in the cap) or using a slower diffusion system can improve quality.
-
Section 2: The Crystallographic Workflow: From Crystal to Structure
Once a suitable single crystal (typically 0.1-0.3 mm in size, transparent, and with well-defined faces) is obtained, the X-ray diffraction experiment can begin.[1]
Caption: The comprehensive workflow for X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting:
-
Rationale: The crystal must be held stationary in the X-ray beam. It is typically mounted on a glass fiber or in a cryo-loop and flash-cooled in a stream of cold nitrogen gas (around 100 K).[11] This cooling minimizes thermal vibrations of the atoms and reduces radiation damage, leading to higher quality data.
-
Procedure:
-
Select a suitable crystal under a microscope.
-
Carefully pick up the crystal using a cryo-loop.
-
Immediately place the loop in the cold nitrogen stream on the diffractometer's goniometer head.
-
-
-
Data Collection:
-
Principle: The mounted crystal is rotated in a monochromatic X-ray beam. The X-rays diffract off the crystal's electron clouds, producing a pattern of spots (reflections) that are recorded by a detector.[6][12]
-
Procedure:
-
The diffractometer software automatically centers the crystal in the X-ray beam.
-
A preliminary set of images is taken to determine the unit cell dimensions and crystal system.
-
A data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to X-rays.[13]
-
-
-
Data Processing:
-
Principle: The raw diffraction images are processed to generate a list of reflection indices (h,k,l) and their corresponding intensities.[12][14]
-
Steps:
-
Integration: The intensity of each diffraction spot is measured and integrated.
-
Scaling and Merging: Data from multiple images are scaled to a common reference frame to correct for experimental variations. Symmetry-related reflections are then merged to produce a final, unique dataset.
-
-
-
Structure Solution and Refinement:
-
The Phase Problem: The diffraction experiment measures the intensities of the reflections, but not their phases. Both are needed to calculate the electron density map. For small molecules like quinolinones, this "phase problem" is typically solved using direct methods.[6][15]
-
Structure Solution: Computational programs use statistical relationships between the intensities to derive initial phase estimates, generating a preliminary electron density map where atomic positions can be identified.
-
Structure Refinement: An initial atomic model is built from the electron density map. This model is then refined using a least-squares method, where atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[11] The quality of the final model is assessed by the R-factor; a lower R-factor indicates a better fit.
-
Section 3: Structural Analysis: Interpreting the Molecular Architecture
With a refined crystal structure, the focus shifts to detailed analysis. This phase provides the crucial insights needed for drug design.
Case Study: 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one
The crystal structure of this derivative provides an excellent real-world example.[16][17]
Table 1: Crystallographic Data and Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃NO₃ |
| Formula Weight | 219.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4824 (4) |
| b (Å) | 6.9072 (2) |
| c (Å) | 14.4978 (5) |
| β (°) | 113.1283 (15) |
| Volume (ų) | 1057.42 (6) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R₁ [I > 2σ(I)] | 0.077 |
| wR₂ (all data) | 0.272 |
Data sourced from Kafka et al. (2012).[16][17]
Analysis of Molecular Geometry and Intermolecular Interactions
The refined structure reveals several key features:
-
Planarity: The quinoline ring system is nearly planar, which is typical for such aromatic systems. This planarity is crucial for enabling π–π stacking interactions.
-
Intermolecular Hydrogen Bonds: The crystal packing is dominated by a network of hydrogen bonds. Molecules are linked into chains by N—H···O and O—H···O hydrogen bonds.[16] These strong, directional interactions are primary drivers of the crystal's supramolecular architecture.
-
π–π Stacking: The planar quinoline rings of adjacent molecules engage in π–π stacking interactions, with a centroid-to-centroid distance of approximately 3.609 Å.[16] These interactions further stabilize the crystal lattice.
Table 2: Key Intermolecular Interactions
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| Hydrogen Bond | N1—H1···O1 | 0.86 | 2.05 | 2.90 | 170 |
| Hydrogen Bond | O3—H3···O1 | 0.82 | 1.85 | 2.66 | 171 |
| π–π Stacking | Ring···Ring | - | - | 3.609 | - |
Geometric parameters are representative and derived from typical bond lengths and reported interactions.
Advanced Analysis: Hirshfeld Surfaces
To gain deeper, quantitative insight into all intermolecular contacts simultaneously, Hirshfeld surface analysis is an invaluable tool.[18][19] A Hirshfeld surface is a unique molecular boundary defined by the electron distribution of a molecule in a crystal.[20][21]
Caption: Conceptual overview of Hirshfeld surface analysis.
-
d_norm Mapping: This property is mapped onto the Hirshfeld surface to visualize intermolecular contacts. Intense red spots indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum.[22] White areas represent contacts at van der Waals separation, and blue areas represent longer contacts.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts, quantifying the relative contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.[18] This allows for a direct comparison of the packing motifs between different crystal structures or polymorphs.
Correlating with Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful complement to experimental X-ray data.[7][23][24] By optimizing the geometry of an isolated molecule in the gas phase, DFT can reveal the molecule's intrinsic conformational preferences. Comparing this computed structure with the experimental crystal structure highlights the conformational changes induced by crystal packing forces. Furthermore, DFT can be used to calculate molecular properties like the electrostatic potential surface, which helps rationalize the observed intermolecular interactions, such as hydrogen bonding at electron-rich sites.[25]
Conclusion
The X-ray crystallographic analysis of this compound derivatives is an indispensable tool in modern drug discovery. It provides the ultimate atomic-level blueprint of these pharmacologically significant molecules. This detailed structural knowledge, from fundamental bond lengths to the complex network of intermolecular forces, empowers medicinal chemists to make informed decisions in the design and optimization of next-generation therapeutics. By integrating high-quality experimental work with advanced analytical methods like Hirshfeld surface analysis and computational chemistry, researchers can unlock a profound understanding of molecular structure and its direct relationship to biological function.
References
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing.
- Hathwar, V. R., et al. (2015). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. Crystal Growth & Design.
- CrystalExplorer. The Hirshfeld Surface. CrystalExplorer.
- University of Montana. Small Molecule X-Ray Diffraction Facility. University of Montana.
- StudySmarter. Crystal Structure Determination & Refinement. StudySmarter.
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate.
- Tan, Y. Z. J., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials.
- Wikipedia. X-ray crystallography. Wikipedia.
- Giacovazzo, C. (2014). Solution and Refinement of Crystal Structures. Oxford Academic.
- Krivovichev, S. V. Structure solution and refinement: introductory strategies. St. Petersburg State University.
- Al-Bayati, Z. I. H., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate.
- Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist.
- Royal Society of Chemistry. Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.
- Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. Stanford University.
- Owen, R. L. (2021). A beginner's guide to X-ray data processing. ResearchGate.
- Patel, V., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances.
- Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. ResearchGate.
- Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. National Institutes of Health.
- Patel, V., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health.
- Avdović, E. H., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method. Google Patents.
- Song, J. H., et al. (2007). 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. National Institutes of Health.
- ResearchGate. Synthetic methods of quinolines. ResearchGate.
- Google Patents. CN103664892B - The crystallization of quinoline. Google Patents.
- Chen, C. L., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate.
- ACS Publications. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications.
- MatDaCs. Cambridge Structure Database (CSD). MatDaCs.
- Re3data.org. Cambridge Structural Database. Re3data.org.
- PubChem. 8-Methoxy-2-Methylquinoline. PubChem.
- ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Publications.
- Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Physical Sciences Data-science Service.
- National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health.
- The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. CCDC.
- ResearchGate. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.
- MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. MDPI.
- ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate.
- ResearchGate. Synthesis of N-hydroxyquinolin-2(1H)-ones through a sequential... ResearchGate.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- National Institutes of Health. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. portlandpress.com [portlandpress.com]
- 13. crystallography.fr [crystallography.fr]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. crystalexplorer.net [crystalexplorer.net]
- 22. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 8-Methoxyquinolin-2(1H)-one in Common Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
8-Methoxyquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class of molecules. The quinolinone scaffold is of significant interest in medicinal chemistry and drug development, forming the core of various biologically active compounds. Understanding the solubility of such molecules is a cornerstone of the preclinical development process. Solubility in various organic solvents is a critical parameter that influences everything from reaction kinetics in synthesis, to the ease of purification, and the formulation of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, chemists, and formulation scientists.
Molecular Structure and its Implications for Solubility
To understand the solubility of this compound, we must first examine its molecular structure. The molecule's behavior in different solvents is dictated by the interplay of its functional groups and overall polarity.
The key structural features of this compound are:
-
A Quinolinone Core: This bicyclic system is largely aromatic and therefore hydrophobic.
-
A Lactam Group (-C(=O)-NH-): This is a polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Quinolin-2(1H)-ones exist predominantly in the lactam form rather than the tautomeric lactim form (8-methoxyquinolin-2-ol) in the solid state and in non-aqueous solutions.[1][2]
-
A Methoxy Group (-OCH₃): This ether linkage introduces some polarity and can act as a hydrogen bond acceptor.
The presence of both a large, nonpolar ring system and polar, hydrogen-bonding functional groups suggests that the solubility of this compound will be highly dependent on the choice of solvent. A "like dissolves like" approach is a useful starting point for predicting solubility.[3][4]
Predicting Solubility: A Qualitative Assessment
Based on the structural analysis, we can predict the qualitative solubility of this compound in various classes of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the lactam and methoxy groups, facilitating dissolution. |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar parts of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can interact with the polar functional groups through dipole-dipole interactions, but lack hydrogen bonding capabilities. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of these solvents can interact with the quinolinone core via π-π stacking. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The large difference in polarity between the solute and solvent will likely result in poor solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
While predictions are useful, quantitative experimental determination is essential for any serious research or development application. The following protocol outlines a reliable method for determining the solubility of this compound.
Objective:
To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol:
-
Preparation of the Saturated Solution:
-
To a series of vials, add a known volume (e.g., 2 mL) of each organic solvent to be tested.
-
Add an excess of this compound to each vial. The presence of undissolved solid after the equilibration period is crucial to ensure the solution is saturated.
-
Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute a known volume of the saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Using the calibration curve, determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL or mol/L.
-
Intermolecular Interactions and Solubility
The solubility of this compound in different solvents can be explained by the nature of the intermolecular forces between the solute and the solvent molecules.
Caption: Intermolecular forces governing the solubility of this compound.
-
In Polar Protic Solvents: The hydrogen bonding capabilities of solvents like methanol allow for strong interactions with both the N-H and C=O of the lactam group, leading to good solubility.
-
In Polar Aprotic Solvents: Solvents like DMSO are excellent hydrogen bond acceptors and have large dipole moments. They can effectively solvate the polar regions of the molecule, disrupting the solute-solute interactions in the crystal lattice.
-
In Nonpolar Solvents: The energy required to break the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between the this compound molecules is not compensated for by the weak van der Waals forces that would be formed with a nonpolar solvent like hexane. This results in poor solubility.
Conclusion
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one.
- ChemSynthesis. (2025, May 20). 8-methoxy-1-methylquinolin-2-one.
- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
- Song, H., Liu, Z., Wang, S., Wang, J., & Zhang, H. (n.d.). 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one.
- PubChem. (n.d.). This compound.
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (n.d.).
- PubChem. (n.d.). 8-Methoxyquinoline.
- Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). ACS Omega.
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. (n.d.). Benchchem.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- Quinoline, 8-methoxy-. (n.d.). National Institute of Standards and Technology.
- Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (2025, August 9). (PDF).
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.).
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (n.d.).
- SC-39130976. (n.d.). Hit2Lead.
- 8-hydroxyquinoline. (n.d.). University of Hertfordshire.
- 8-Hydroxyquinoline. (n.d.). ChemicalBook.
- PubChem. (n.d.). 8-Hydroxyquinoline.
Sources
An In-depth Technical Guide to 8-Methoxyquinolin-2(1H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The introduction of a methoxy group at the 8-position modulates the electronic and steric properties of the ring system, offering a nuanced approach to drug design. This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 8-Methoxyquinolin-2(1H)-one, serving as an essential resource for researchers engaged in the synthesis and application of novel quinolinone-based therapeutics.
Molecular and Physicochemical Profile
This compound, with the chemical formula C₁₀H₉NO₂, is a heterocyclic aromatic compound. Its structure consists of a fused benzene and pyridinone ring system with a methoxy substituent at the C8-position. The presence of the lactam-lactim tautomerism is a key feature of the quinolin-2(1H)-one core, although it predominantly exists in the lactam form.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Property | This compound (Predicted/Inferred) | 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one[1][2] | 8-Methoxy-4-methylquinolin-2(1H)-one[3] |
| Molecular Formula | C₁₀H₉NO₂ | C₁₂H₁₃NO₃ | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol | 219.23 g/mol | 189.21 g/mol |
| Melting Point | Not experimentally determined | 223-225 °C (496-488 K)[1] | Not available |
| Boiling Point | Not experimentally determined | Not available | Not available |
| Solubility | Insoluble in water; Soluble in organic solvents like DMF and DMSO. | Soluble in ethanol.[1] | Not available |
| pKa | Not experimentally determined | Not available | Not available |
Note: Experimental data for the parent compound, this compound, is limited. The data presented is a combination of predicted values and experimental data from closely related analogues.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridinone rings, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the lactam. The chemical shifts and coupling constants will be influenced by the electron-donating nature of the methoxy group.
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the lactam will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen atom and the methoxy group.
A complete, assigned experimental NMR spectrum for this compound is a critical data gap in the current literature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹[4]
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹[5]
-
C-H stretch (aliphatic, -OCH₃): Peaks just below 3000 cm⁻¹[5]
-
C=O stretch (lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹[4]
-
C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region[5]
-
C-O stretch (aryl ether): A strong band in the 1200-1275 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 175. The fragmentation pattern will likely involve the loss of the methoxy group (·OCH₃) or carbon monoxide (CO) from the lactam ring, leading to characteristic fragment ions.
Synthesis and Reactivity
The synthesis of quinolin-2(1H)-ones can be achieved through various established methods. For this compound, a plausible synthetic strategy involves the cyclization of a suitably substituted aniline derivative.
Proposed Synthetic Pathway: Conrad-Limpach-Knorr Reaction
A common approach for the synthesis of 2- and 4-quinolinones is the Conrad-Limpach-Knorr reaction. The synthesis of this compound could be envisioned starting from 2-methoxyaniline.
Figure 1: Proposed synthesis of this compound via a modified Conrad-Limpach-Knorr reaction.
Experimental Protocol (Hypothetical):
-
Condensation: 2-Methoxyaniline is reacted with a β-ketoester, such as ethyl acetoacetate, under acidic or basic catalysis to form the corresponding enamine or anilide intermediate.
-
Cyclization: The intermediate is then subjected to thermal cyclization at high temperatures (typically >200 °C) in a high-boiling solvent like diphenyl ether to yield the quinolinone ring system.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Chemical Reactivity
The reactivity of the this compound core is characterized by the interplay of its constituent functional groups. The lactam nitrogen can undergo N-alkylation under basic conditions. However, studies on related 8-substituted quinolin-2(1H)-ones have shown a preference for O-alkylation at the C2-position, which can be attributed to steric hindrance from the C8-substituent.[6] The aromatic rings are susceptible to electrophilic substitution, with the positions of substitution directed by the existing methoxy and lactam functionalities.
Applications in Drug Discovery and Development
The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities.
Biological Activities of the Quinolinone Core
The quinolin-2(1H)-one moiety is present in numerous natural products and synthetic compounds with diverse biological activities, including:
-
Antitumor agents
-
Anti-inflammatory compounds
-
Antiplatelet agents
-
Antimicrobial agents
Potential of this compound in Drug Design
The 8-methoxy substitution can significantly influence the pharmacological profile of the quinolinone core. The methoxy group can act as a hydrogen bond acceptor and can influence the lipophilicity and metabolic stability of the molecule. This makes this compound an attractive starting point for the development of novel therapeutic agents. For instance, related 8-hydroxyquinolin-2(1H)-one analogues have been investigated as potential β2-agonists for the treatment of respiratory diseases.[7]
Figure 2: The 8-methoxy substituent can modulate the diverse biological activities of the quinolin-2(1H)-one core.
Molecular Geometry and Crystal Structure
The three-dimensional structure of this compound is crucial for understanding its interactions with biological targets. While the crystal structure of the parent compound has not been reported, the structure of a close analogue, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, provides valuable insights.[1][2]
The quinoline ring system in this analogue is nearly planar.[1][2] In the solid state, molecules are linked by intermolecular hydrogen bonds involving the N-H and carbonyl groups, forming chains.[1][2] These chains are further stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules.[1][2] It is reasonable to expect that this compound would adopt a similar planar conformation and exhibit comparable intermolecular interactions in the crystalline state.
Table 2: Crystallographic Data for 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one[1]
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 11.4824 (4) |
| b (Å) | 6.9072 (2) |
| c (Å) | 14.4978 (5) |
| β (°) | 113.1283 (15) |
| Volume (ų) | 1057.42 (6) |
| Z | 4 |
Future Directions and Research Opportunities
This technical guide highlights the potential of this compound as a valuable scaffold in drug discovery. However, it also underscores the significant gaps in the experimental data for this compound. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthesis for this compound, accompanied by complete and unambiguous spectroscopic and crystallographic characterization.
-
Pharmacological Profiling: A systematic evaluation of the biological activities of this compound and its derivatives against a panel of relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Exploration of the effects of further substitutions on the quinolinone ring to optimize potency, selectivity, and pharmacokinetic properties.
By addressing these research opportunities, the scientific community can unlock the full therapeutic potential of this promising molecular scaffold.
References
- Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3198.
- Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
- Chen, C. L., Chen, I. L., Chen, J. J., Wei, D. C., Hsieh, H. J., Chang, K. M., ... & Wang, T. C. (2015). Studies on the alkylation of quinolin-2 (1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816.
- PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one.
- Masterson, D. S. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Ashenhurst, J. (2011). Table of Characteristic IR Absorptions. Master Organic Chemistry.
- Ogunmodede, O., & Adebayo, A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- European Journal of Medicinal Chemistry. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study.
- Atkinson, A. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Video]. YouTube.
- BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
- BenchChem. (2025). An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 6-methoxyquinolin-2(1H)-one.
- ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
Sources
- 1. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Discovery and Isolation of Quinolinone Alkaloids
Abstract
Quinolinone and its related scaffolds are a critical class of nitrogen-containing heterocyclic compounds foundational to numerous natural products and pharmacologically active molecules.[1] Found in diverse natural sources such as plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4][5] The therapeutic potential of this structural class is underscored by FDA-approved quinoline-based drugs, spurring significant research into the discovery of novel analogues from natural sources.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core processes, from biogenesis to isolation and characterization, involved in harnessing the potential of these valuable molecules.
The Foundation: Natural Occurrence and Biosynthesis
Quinolinone alkaloids are secondary metabolites found predominantly in plants of the Rutaceae and Rubiaceae families, but are also produced by microorganisms, including endophytic fungi like Aspergillus and Penicillium species.[1][6][7] Understanding their biogenetic origin is crucial for appreciating their structural diversity and for potential bioengineering efforts.
The biosynthesis of the quinoline system in nature follows several proven pathways, with tryptophan and anthranilic acid serving as key precursors.[6][7] In fungi, the quinolone skeleton is typically derived from anthranilic acid and other amino acid precursors.[7] In plants, one common pathway involves the condensation of a tryptophan-derived metabolite, such as 3-hydroxyanthranilic acid, with malonyl-CoA, followed by cyclization to form the core quinoline structure.[8] Another significant pathway involves the combination of a precursor like anthranilic acid with a monoterpene unit, such as secologanin in the formation of cinchona alkaloids.[6]
Caption: Simplified biosynthetic pathways to the quinolinone core.
The Workflow: From Natural Source to Pure Compound
The journey from a plant or fungal biomass to a purified, characterized novel quinolinone alkaloid follows a systematic, multi-step process. The core principle is the sequential separation of molecules based on their physicochemical properties, primarily polarity.
Caption: Generalized workflow for quinolinone alkaloid discovery.
Sample Preparation and Extraction
The initial objective is to efficiently liberate all secondary metabolites from the source material into a soluble crude extract. The choice of solvent is a critical decision based on the polarity of the target compounds.
Expert Insight: While highly non-polar solvents like hexane can be used first to remove lipids (defatting), polar solvents like methanol and ethanol are typically chosen for the main extraction.[1][9] Their polarity allows for the dissolution of a broad spectrum of compounds, including the moderately polar quinolinone alkaloids, ensuring that novel derivatives are not inadvertently discarded at this early stage.
Experimental Protocol: Maceration Extraction
-
Preparation: The source material (e.g., dried plant leaves or fungal mycelia) is ground into a coarse powder. This increases the surface area, maximizing solvent-biomass contact for efficient extraction.[1][9]
-
Extraction: The powdered material is submerged in a suitable organic solvent (e.g., methanol) in a sealed container and left to soak for an extended period (e.g., 7-20 days) at room temperature, often with periodic agitation.[1]
-
Filtration: The mixture is filtered to separate the solvent, now containing the dissolved metabolites (the crude extract), from the solid biomass.
-
Concentration: The solvent is removed from the crude extract under reduced pressure using a rotary evaporator. This yields a concentrated residue, which is the starting point for purification.[1]
Fractionation: Simplifying the Complexity
The crude extract is a highly complex mixture. Fractionation is a preliminary separation step designed to partition the extract into several less complex fractions based on broad polarity differences. Liquid-liquid extraction is a robust and scalable method for this purpose.
Experimental Protocol: Liquid-Liquid Partitioning
-
Resuspend: The dried crude extract is resuspended in a methanol/water mixture.
-
Sequential Extraction: The aqueous suspension is transferred to a separatory funnel and sequentially extracted with a series of immiscible organic solvents of increasing polarity. A common sequence is:
-
n-Hexane (to remove non-polar compounds like fats and sterols)
-
Dichloromethane or Chloroform (often contains alkaloids of intermediate polarity)
-
Ethyl Acetate (often contains more polar alkaloids and glycosides)
-
n-Butanol (to extract highly polar compounds)
-
-
Concentration: Each solvent layer is collected separately, and the solvent is removed under reduced pressure to yield distinct fractions (e.g., Hexane fraction, DCM fraction, etc.).
Trustworthiness: Each fraction is monitored by Thin Layer Chromatography (TLC) to visualize the separation and guide which fractions are most likely to contain the compounds of interest for further purification.
Chromatographic Purification: The Path to Isolation
This is the core of the isolation process, where fractions are subjected to more refined separation techniques to isolate individual compounds.[10]
A. Column Chromatography (CC)
This is the workhorse technique for bulk separation.[1][11] The choice of stationary phase is critical.
-
Silica Gel (Normal-Phase): The most common choice.[10] Separation occurs based on polarity; non-polar compounds elute first, and polar compounds are retained longer.
-
Alumina (Basic or Neutral): Often a better choice for basic compounds like alkaloids, as the slightly acidic nature of silica gel can sometimes cause irreversible adsorption or degradation of sensitive molecules.[10]
Table 1: Typical Normal-Phase CC Solvent Systems
| Solvent System (Gradient) | Polarity | Typical Eluted Compounds |
|---|---|---|
| Hexane -> Ethyl Acetate | Increasing | From non-polar to moderately polar alkaloids |
| Chloroform -> Methanol | Increasing | From moderately polar to very polar alkaloids |
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The dried fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: A solvent gradient is applied, starting with a non-polar mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]
-
Fraction Collection: The eluent is collected in a series of tubes.
-
Monitoring: The composition of each collected fraction is monitored by TLC. Fractions with similar TLC profiles are pooled together.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is the final step for achieving high-purity compounds (>95%).[1][9] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is most common. For challenging separations of closely related analogues, advanced techniques like recycling HPLC can be employed.[1][12]
The Reveal: Structural Elucidation
Once a compound is isolated in pure form, its chemical structure must be determined using a combination of spectroscopic techniques.[1][13][14]
Caption: The synergistic use of spectroscopy in structure elucidation.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the compound's exact mass, which is used to determine the molecular formula (elemental composition) with high confidence.[1] Tandem MS (MS/MS) experiments fragment the molecule, offering vital clues about its substructures.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the unambiguous assembly of the molecular skeleton piece by piece. They are essential for piecing together the C-H framework.
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide valuable information about the functional groups present (e.g., C=O, O-H, N-H) and the nature of the chromophoric system (e.g., aromatic rings), respectively.[13][15]
The Purpose: Bioactivity and Therapeutic Potential
The ultimate goal of natural product discovery is often to identify new therapeutic agents.[3] Isolated quinolinone alkaloids are screened in various biological assays to determine their potential.[4] The potency is measured quantitatively, most commonly by the half-maximal inhibitory concentration (IC₅₀) for anticancer agents or the Minimum Inhibitory Concentration (MIC) for antimicrobials.[1]
Table 2: Illustrative Bioactivity of Quinolinone Alkaloids
| Compound Class | Target | Bioactivity Metric | Reported Activity Range | Reference |
|---|---|---|---|---|
| Furoquinolines | Cancer Cell Lines (e.g., HeLa) | IC₅₀ | 1-50 µM | [16] |
| 2-Quinolones | Bacteria (e.g., S. aureus) | MIC | 2-64 µg/mL | [7] |
| Pyrroloquinolines | Malaria Parasite (P. falciparum) | IC₅₀ | 0.5-20 µM |[4] |
Conclusion
The discovery and isolation of novel quinolinone alkaloids is a systematic and interdisciplinary endeavor that bridges classical phytochemistry with modern analytical science. The systematic workflow of extraction, purification, and state-of-the-art structure elucidation allows for the identification of new chemical entities from diverse natural sources.[1] Subsequent biological screening continues to affirm the potential of the quinolinone scaffold, particularly in oncology and infectious diseases, offering promising avenues for targeted therapies.[1][4] The data and protocols presented in this guide provide a foundational framework for researchers aiming to explore this valuable class of bioactive molecules.
References
- Wikipedia. Quinoline alkaloids. [Link]
- Taylor & Francis Online.
- Royal Society of Chemistry.
- ElectronicsAndBooks.com. Quinoline Alkaloids. Part 28.' The Biosynthesis of Furoquinolines and Other. [Link]
- PubMed. The Underrepresented Quinolinone Alkaloids in Genera Penicillium and Aspergillus: Structure, Biology, and Biosynthetic Machinery. [Link]
- PubMed.
- PubMed Central. Biologically active quinoline and quinazoline alkaloids part I. [Link]
- ResearchGate. Biosynthesis of quinoline alkaloids. [Link]
- Longdom Publishing. Plants that have Quinoline Alkaloid and their Biological Activity. [Link]
- Longdom Publishing. Plants that have Quinoline Alkaloid and their Biological Activity. [Link]
- Imperial College London. Biosynthesis of Alkaloids. [Link]
- ResearchGate. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]
- SlideShare.
- ResearchGate.
- Wikipedia. Quinoline. [Link]
- Semantic Scholar. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]
- SlideShare. Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. [Link]
- Lifeasible.
- Lifeasible. Alkaloid Extraction Methods. [Link]
- Sorbead India.
- Grantome.
- ResearchGate.
- ResearchGate. (PDF) Plant Alkaloids: Production, Extraction, and Potential Therapeutic Properties. [Link]
- Study.com.
- ResearchGate.
- PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 7. The Underrepresented Quinolinone Alkaloids in Genera Penicillium and Aspergillus: Structure, Biology, and Biosynthetic Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Alkaloid Purification - Lifeasible [lifeasible.com]
- 12. Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural determination of alkaloids | PPS [slideshare.net]
- 14. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 15. lkouniv.ac.in [lkouniv.ac.in]
- 16. electronicsandbooks.com [electronicsandbooks.com]
A Technical Guide to the Theoretical Investigation of 8-Methoxyquinolin-2(1H)-one's Molecular Structure
Introduction: The Significance of Quinolinones and the Power of Computational Chemistry
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, 8-Methoxyquinolin-2(1H)-one, is a member of the quinolinone family, a class of heterocyclic compounds that has garnered significant interest in drug development. Understanding the three-dimensional structure of this molecule is paramount, as its geometry dictates its reactivity, intermolecular interactions, and ultimately, its biological function.
While experimental techniques like X-ray crystallography provide invaluable solid-state structural information, they are not always feasible and do not describe the molecule's behavior in different environments.[3][4] Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and complementary approach. By solving the Schrödinger equation for a given molecule, we can predict its optimal geometry, vibrational frequencies, and a host of electronic properties with remarkable accuracy. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to elucidate the molecular structure of this compound. We will delve into the causality behind computational choices, present a detailed protocol, and showcase how to interpret the resulting data.
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
The choice of computational methodology is not arbitrary; it is a carefully considered decision based on a balance of accuracy and computational cost. For molecules like this compound, Density Functional Theory (DFT) has emerged as the gold standard. DFT methods approximate the complex many-electron problem by focusing on the electron density, providing a robust framework for studying the electronic structure and geometry of molecules.
Among the myriad of DFT functionals, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in the field.[5][6] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation, a crucial factor for accurately modeling the π-conjugated system of the quinolinone core. The choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is equally critical. A Pople-style basis set, such as 6-311++G(d,p), is often employed for such systems. The "++" indicates the inclusion of diffuse functions on all atoms, which are essential for describing the delocalized electrons in the aromatic rings. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of the electron density and leading to more accurate bond angles and lengths.
Pillar 2: Trustworthiness - A Self-Validating Computational Workflow
To ensure the reliability of our theoretical calculations, a systematic and self-validating workflow is essential. This involves not just the initial calculation but also a series of checks to confirm that we have indeed found the true energy minimum on the potential energy surface.
Experimental Protocol: A Step-by-Step Guide to Molecular Structure Calculation
-
Molecule Building and Initial Optimization:
-
The 3D structure of this compound is first constructed using a molecular modeling software (e.g., GaussView, Avogadro).
-
An initial, low-level optimization is performed using a faster method like molecular mechanics (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Quantum Mechanical Geometry Optimization:
-
The core of the calculation is the geometry optimization using DFT. The chosen level of theory is B3LYP with the 6-311++G(d,p) basis set.
-
This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.
-
The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.
-
-
Frequency Calculation and Verification of the Minimum:
-
Once the geometry is optimized, a frequency calculation is performed at the same level of theory.
-
This calculation serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum. A true minimum will have no imaginary frequencies. The presence of an imaginary frequency would indicate a saddle point (a transition state).
-
It provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.[5][7]
-
-
-
Analysis of Molecular Properties:
-
From the optimized structure, a wealth of information can be extracted, including:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.[6] These properties provide insights into the molecule's reactivity and potential interaction sites.[8]
-
-
Below is a diagram illustrating this computational workflow.
Caption: A flowchart of the computational workflow for the theoretical analysis of this compound.
Pillar 3: Authoritative Grounding & Data Presentation
The results of the theoretical calculations provide a detailed picture of the molecular structure of this compound. Below, we present the key findings in a structured format.
Predicted Molecular Geometry
The quinoline ring system is predicted to be nearly planar, a common feature for such aromatic systems.[3][4] The methoxy group attached to the C8 position will likely exhibit a specific orientation relative to the ring to minimize steric hindrance.
The molecular structure of this compound is depicted below.
Caption: The 2D chemical structure of this compound with atom numbering.
Quantitative Data: Key Structural Parameters
The following table summarizes the predicted key bond lengths and bond angles for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These values provide a quantitative description of the molecular geometry.
| Parameter | Atoms | Calculated Value |
| Bond Lengths (Å) | ||
| C2=O | 1.23 | |
| N1-C2 | 1.38 | |
| C8-O(Me) | 1.36 | |
| O(Me)-C(Me) | 1.43 | |
| **Bond Angles (°) ** | ||
| N1-C2-C3 | 118.5 | |
| C2-N1-C8a | 123.0 | |
| C7-C8-O(Me) | 119.5 | |
| C8-O(Me)-C(Me) | 117.0 | |
| Dihedral Angles (°) | ||
| C7-C8-O(Me)-C(Me) | ~0 or ~180 |
Note: These are representative values and the exact figures would be obtained from the output of the quantum chemical calculation.
Conclusion
Theoretical calculations, grounded in the principles of quantum mechanics, provide an indispensable tool for elucidating the molecular structure of this compound. The methodologies outlined in this guide, centered on Density Functional Theory, offer a reliable and accurate means to predict geometric and electronic properties. This information is crucial for understanding the molecule's behavior and can guide further experimental work in the development of novel therapeutics and materials. The synergy between computational and experimental chemistry is key to accelerating scientific discovery.
References
- Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Der Pharma Chemica.
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. National Institutes of Health.
- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS.
- On the spectroscopic analyses of 3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)-2-nitro-3-oxo-propionic acid (HMQNP). PubMed.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
- Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PMC - PubMed Central.
- DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface. AIP Publishing.
- 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. PMC.
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. ResearchGate.
- This compound. PubChem.
- Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. ResearchGate.
- DFT-computed energy profiles for quinolin-2(1H)-one construction... ResearchGate.
- Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate.
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org.
- On the spectroscopic analyses of 3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)-2-nitro-3-oxo-propionic acid (HMQNP). ResearchGate.
- One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. HELDA - University of Helsinki.
- Spectroscopic and theoretical investigation of the [Fe2(bdt)(CO)6] hydrogenase mimic and some catalyst intermediate. UvA-DARE (Digital Academic Repository).
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scirp.org [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
The 8-Methoxyquinolin-2(1H)-one Scaffold: A Technical Guide to its Electronic Properties for Drug Discovery Professionals
Introduction: The Quinolinone Core and the Influence of Methoxy Substitution
The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Its privileged structure, consisting of a fused benzene and pyridinone ring system, offers a versatile platform for drug design. The electronic properties of this core are critical to its function, governing molecular interactions, reactivity, and photophysical behavior.
This guide focuses on a key derivative: 8-Methoxyquinolin-2(1H)-one. The introduction of a methoxy group at the 8-position significantly modulates the electronic landscape of the quinolinone core. As an electron-donating group, the methoxy substituent influences the electron density distribution across the aromatic system, impacting key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2][3][4] These changes, in turn, affect the molecule's absorption and emission of light, its potential for charge transfer interactions, and its overall reactivity.[5] Understanding these electronic properties is paramount for researchers aiming to leverage the this compound scaffold for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the electronic properties of the this compound scaffold, offering both theoretical insights and practical, field-proven methodologies for its characterization. We will delve into the synthesis of this core structure, provide detailed protocols for its experimental spectroscopic analysis, and present a step-by-step workflow for computational modeling of its electronic characteristics.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several established synthetic strategies for quinolinone derivatives. One common and adaptable approach involves the cyclization of a substituted aniline. The following protocol is a representative method adapted from known syntheses of related quinolinone structures.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure. Researchers should optimize reaction conditions based on available laboratory equipment and safety protocols.
Materials:
-
o-Anisidine
-
Diethyl malonate
-
Sodium ethoxide
-
Dowtherm A (or other high-boiling point solvent)
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve o-anisidine and diethyl malonate in a minimal amount of a high-boiling point solvent like Dowtherm A.
-
Cyclization: Add a solution of sodium ethoxide in ethanol dropwise to the heated reaction mixture. The reaction is typically refluxed for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis and Cyclization: After the initial condensation, the intermediate is hydrolyzed and cyclized by heating with concentrated hydrochloric acid.
-
Neutralization and Precipitation: Cool the reaction mixture and neutralize with a solution of sodium hydroxide. The this compound product will precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography to yield the pure compound.
Experimental Characterization of Electronic Properties
The electronic properties of the this compound scaffold are experimentally interrogated primarily through UV-Visible and fluorescence spectroscopy. These techniques provide direct insights into the electronic transitions within the molecule.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light by the molecule as a function of wavelength. The wavelengths of maximum absorbance (λmax) correspond to electronic transitions from the ground state to excited states.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the micromolar range).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record the baseline spectrum of the solvent.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. Key parameters include the excitation and emission maxima and the fluorescence quantum yield.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).
-
Record the emission spectrum by exciting the sample at a fixed wavelength (typically the excitation maximum) and scanning the emission wavelengths. For quinolone derivatives, typical excitation wavelengths are in the 280-330 nm range, with emission observed between 350-500 nm.[7][8]
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4).[6]
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It provides valuable insights into properties that can be correlated with experimental data.
Workflow for DFT Calculations using Gaussian
This workflow outlines the key steps for performing DFT calculations on the this compound scaffold using the Gaussian software package.[9][10][11]
Caption: A typical workflow for DFT calculations.
Step-by-Step Computational Protocol
-
Structure Building:
-
Construct the 3D structure of this compound using a molecular builder such as GaussView or ArgusLab.[10]
-
-
Geometry Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.[13]
-
Gaussian Input:
-
-
HOMO-LUMO Analysis:
-
The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are provided in the output file of the geometry optimization or a subsequent single-point energy calculation. This gap is a key indicator of chemical reactivity and the energy required for electronic excitation.
-
-
Molecular Electrostatic Potential (MEP) Map:
-
The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting intermolecular interactions.
-
-
Simulating the UV-Vis Spectrum (TD-DFT):
-
Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which can be compared to the experimental UV-Vis spectrum.
-
Gaussian Input:
-
Quantitative Data Summary
The following table summarizes typical experimental and computational data for the quinolinone scaffold and the expected influence of the 8-methoxy group. Precise values for this compound should be determined experimentally.
| Property | Quinolin-2(1H)-one (Representative) | This compound (Expected Trend) |
| Experimental | ||
| UV-Vis λmax (nm) | ~330 | Bathochromic shift (shift to longer wavelength) |
| Fluorescence Emission λmax (nm) | ~390 | Bathochromic shift (shift to longer wavelength) |
| Computational (DFT) | ||
| HOMO Energy (eV) | -6.0 to -6.5 | Increase (less negative) |
| LUMO Energy (eV) | -1.5 to -2.0 | Slight change |
| HOMO-LUMO Gap (eV) | ~4.0 to 4.5 | Decrease |
Note: The values for Quinolin-2(1H)-one are representative and can vary with solvent and substituents. The expected trends for the 8-methoxy derivative are based on the electron-donating nature of the methoxy group.
Visualization of Key Concepts
Caption: Electronic transitions in the this compound scaffold.
Conclusion
The this compound scaffold possesses a rich set of electronic properties that are tunable and highly relevant to its application in drug discovery. The electron-donating methoxy group plays a crucial role in modulating the frontier molecular orbitals, leading to predictable shifts in its spectroscopic behavior. By combining rigorous experimental characterization through UV-Visible and fluorescence spectroscopy with the insightful predictive power of DFT calculations, researchers can gain a deep understanding of the electronic landscape of this important molecule. The protocols and workflows presented in this guide provide a robust framework for such investigations, empowering scientists to rationally design and develop novel therapeutic agents based on the versatile quinolinone core.
References
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
- Espinosa-Mansilla, A., et al. (2013). Simultaneous determination of the residues of fourteen quinolones and fluoroquinolones in fish samples using liquid chromatography with photometric and fluorescence detection. Food and Public Health, 3(6), 323-332. [Link]
- Espinosa-Mansilla, A., et al. (2013). Simultaneous determination of the residues of fourteen quinolones and fluoroquinolones in fish samples using liquid chromatograp. Food and Public Health, 3(6), 323-332. [Link]
- Karaman, R. (2016). How can I learn DFT calculations by using Gaussian 09 Software?
- Khan, A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 763-768. [Link]
- National Center for Biotechnology Information. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Ramirez-Velez, A., et al. (2024). Amine moieties play different roles as electron-donating groups on quinoline derivatives.
- Teixeira, R. I., et al. (2021). Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives. Photochemistry and Photobiology, 97(1), 47-60. [Link]
- University of Waterloo. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]
- Varghese, J. (2020). Gaussian Tutorial for Organic Chemists. YouTube. [Link]
- Velusamy, P. (2025). Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. [Link]
- Z-Ul-Haq, M., et al. (2022). The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy. Journal of Molecular Modeling, 28(1), 23. [Link]
- Zovko-Končić, M., et al. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. International Journal of Molecular Sciences, 24(15), 11956. [Link]
- Zovko, M., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 21(11), 1445. [Link]
- Zovko, M., et al. (2022). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 7(30), 26367–26379. [Link]
- Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3198. [Link]
- National Institute of Standards and Technology. (n.d.). Quinoline, 8-methoxy-. NIST Chemistry WebBook.
- Pinto, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543. [Link]
- ResearchGate. (2025). Studies of Substituents Impact on the Photophysical Properties of 8-Hydroxyquinoline Derivatives.
- Royal Society of Chemistry. (2020). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 44(32), 13759-13769. [Link]
- Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 9(10), 1694-1699. [Link]
- Samanidou, V., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Unlocking the Therapeutic Promise of Novel Quinolinone Compounds: A Technical Guide to Biological Activity Assessment
The quinolinone scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse and expanding class of bioactive molecules. The inherent versatility of this heterocyclic system allows for extensive structural modifications, leading to the discovery of novel compounds with significant therapeutic potential across a spectrum of diseases. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the key biological activities of novel quinolinone compounds and detailing the experimental methodologies crucial for their evaluation. Our focus is to bridge the gap between synthetic chemistry and biological application, offering both the "how" and the "why" behind the screening and characterization of these promising therapeutic agents.
Section 1: The Anticancer Potential of Quinolinone Derivatives
Quinolinone-based compounds have emerged as a significant area of interest in oncology research due to their ability to modulate various cellular processes critical for cancer cell proliferation and survival.[1] The anticancer activity of these compounds is often multifaceted, targeting key enzymes, signaling pathways, and structural components within the cell.
Mechanisms of Anticancer Action
Novel quinolinone derivatives exert their anticancer effects through several well-defined mechanisms:
-
Inhibition of Tubulin Polymerization: A significant number of quinolinone analogues act as antimitotic agents by interfering with microtubule dynamics.[2][3] By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[4][5] This disruption of microtubule assembly leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[2]
-
Induction of Apoptosis: Quinolinone compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[6] Mechanistic studies have shown that these compounds can modulate the expression of key apoptotic regulatory proteins, such as increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[7][8][9] This shift in balance leads to mitochondrial dysfunction, release of cytochrome c, and the activation of the caspase cascade, including caspase-8, caspase-9, and the executioner caspase-3.[6][8][10]
-
Modulation of Kinase Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[11][12] Several quinolinone derivatives have been identified as potent inhibitors of this pathway, targeting key kinases such as PI3K, Akt, and mTOR.[11][13][14] By blocking these signaling nodes, these compounds can effectively halt cancer cell progression.
Quantitative Assessment of Anticancer Activity
The cytotoxic and antiproliferative activities of novel quinolinone compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |
| 4j | MCF-7 (Breast) | 0.002 | HER-2 and PDGFR-β Inhibition | [15][16] |
| 4b | MCF-7 (Breast) | 0.004 | Multi-Receptor Tyrosine Kinase Inhibition | [15][16] |
| 12e | MGC-803 (Gastric) | 1.38 | Induction of Apoptosis | [17] |
| 12 | MDA-MB-231 (Breast) | 2.26 | S Phase Cell Cycle Arrest | [18] |
| 4c | MDA-MB-231 (Breast) | Not specified | Tubulin Polymerization Inhibition | [2] |
| 6c | MRSA (Gram-positive) | 0.75 µg/mL | Dihydrofolate Reductase Inhibition | [19] |
| 6l | MRSA (Gram-positive) | Not specified | Dihydrofolate Reductase Inhibition | [19] |
| 6o | MRSA (Gram-positive) | Not specified | Dihydrofolate Reductase Inhibition | [19] |
Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the novel quinolinone compounds (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.5% DMSO) for 24 or 48 hours.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plates for 4 hours at 37°C in the dark.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently agitate the plates on a shaker for 10 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.[13]
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with the test compounds as described in the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[14]
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.[14][20]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry completely.[4][14]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes to solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[14]
Visualizing Anticancer Mechanisms
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemdiv.com [chemdiv.com]
- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Space of Substituted Quinolin-2(1H)-ones: Synthesis, Bioactivity, and Therapeutic Potential
This guide provides a comprehensive exploration of the quinolin-2(1H)-one scaffold, a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1] As researchers and drug development professionals, understanding the nuances of this chemical space—from synthesis to structure-activity relationships (SAR)—is paramount for designing next-generation therapeutics. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the process of chemical discovery and application. We will delve into the strategic synthesis of these compounds, analyze their diverse pharmacological profiles, and provide field-proven experimental protocols to empower your research endeavors.
The Quinolin-2(1H)-one Core: A Privileged Scaffold in Medicinal Chemistry
The quinolin-2(1H)-one, or carbostyril, scaffold consists of a benzene ring fused to a 2-pyridone ring.[1] This bicyclic system is not merely a synthetic curiosity; it is prevalent in natural products and pharmacologically significant molecules, demonstrating a remarkable breadth of biological activities.[2][3] Its structural rigidity, combined with the potential for substitution at multiple positions, makes it a versatile template for interrogating complex biological systems. Derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and CNS-active agents, solidifying their status as a cornerstone in modern drug discovery.[1][2][4][5]
The tautomeric relationship between the keto (quinolin-2(1H)-one) and enol (2-hydroxyquinoline) forms is a key chemical feature, with the keto form generally being more stable.[6] This equilibrium can influence receptor binding and pharmacokinetic properties, making it a critical consideration during the design phase.
Navigating the Synthetic Landscape: From Classical Routes to Modern Innovations
The exploration of the quinolin-2(1H)-one chemical space is fundamentally enabled by robust and flexible synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, required scale, and tolerance for various functional groups.
Foundational Synthetic Strategies
Early synthetic chemistry for quinolin-2(1H)-ones was built upon the principles of classical quinoline syntheses, such as the Friedländer and Knorr procedures.[7] While effective, these methods can sometimes be limited by harsh conditions or precursor availability.
Modern, Efficient Synthetic Protocols
Recent decades have witnessed the development of more sophisticated and efficient methods, including one-pot, multi-component, and transition-metal-catalyzed reactions that offer superior yields and functional group tolerance.[7][8]
-
Synthesis from Coumarin Precursors: A highly effective and widely utilized method involves the ring transformation of coumarins.[1] Reacting a substituted coumarin with hydrazine hydrate, typically in a solvent like ethanol or pyridine, proceeds through a lactone ring-opening followed by intramolecular cyclization to yield N-amino-quinolin-2(1H)-one derivatives.[1][9][10] This approach is particularly valuable for accessing 1-amino substituted analogs, which serve as versatile intermediates for further functionalization.
-
Palladium-Catalyzed Cross-Coupling and C-H Activation: The advent of palladium catalysis has revolutionized the synthesis of complex heterocyclic systems.[7] Strategies such as Pd-catalyzed C-H activation, intermolecular Heck reactions, and Buchwald-type amidation cascades allow for the direct and modular construction of highly substituted quinolin-2(1H)-one cores.[7] For instance, a tandem Pd(II)-catalyzed intermolecular Heck reaction followed by an intramolecular C-H amidation can efficiently produce 4-aryl-2-quinolones.[7] The rationale for using palladium catalysts lies in their high efficiency, mild reaction conditions, and exceptional tolerance of diverse functional groups, which are critical for building libraries of drug-like molecules.[11]
-
Greener Synthetic Approaches: In line with the principles of sustainable chemistry, greener protocols utilizing microwave irradiation, ultrasound, ionic liquids, or reusable solid acid catalysts have been developed.[6][12] These methods often lead to shorter reaction times, higher yields, and a reduced environmental footprint compared to conventional heating methods.[13]
The following workflow diagram illustrates a general approach to exploring the quinolin-2(1H)-one chemical space, from synthesis to biological evaluation.
Caption: Inhibition of the NF-κB signaling pathway by a quinolin-2(1H)-one derivative.
Antimicrobial and Antifungal Activity
The quinoline scaffold is historically significant in antimicrobial research (e.g., fluoroquinolone antibiotics). [11]Substituted 4-hydroxy-1H-quinolin-2-ones have been evaluated for antifungal activity against various fungal strains and for herbicidal activity through the inhibition of photosynthetic electron transport in spinach chloroplasts. [14]SAR studies in this area have indicated that lipophilicity and substitution at the C(6) position positively influence biological activity. [14]
| Compound ID | Substitution | Test Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Compound 8 | 6-CF₃ | Spinacia oleracea | IC₅₀ (OER Inhibition) | 126 µmol/L | [14] |
| Compound 2 | 6-Cl | Spinacia oleracea | IC₅₀ (OER Inhibition) | 157 µmol/L | [14]|
Table 2: Photosynthesis-Inhibiting Activity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones.
Field-Proven Experimental Protocols
To bridge theory and practice, this section provides detailed, self-validating methodologies for the synthesis and biological evaluation of quinolin-2(1H)-one derivatives.
Protocol: Synthesis of N-amino-4,7-dimethyl-6-nitroquinolin-2-one from a Coumarin Precursor
This protocol is adapted from established literature procedures and demonstrates a common synthetic route. [9][10] Objective: To synthesize a 1-amino-substituted quinolin-2(1H)-one via coumarin ring transformation.
Materials:
-
4,7-dimethyl-6-nitrocoumarin (1.0 eq)
-
Hydrazine hydrate (80% solution, ~5.0 eq)
-
Pyridine (solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
-
TLC plates (silica gel), filter paper, Buchner funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,7-dimethyl-6-nitrocoumarin (e.g., 2.19 g, 10 mmol) in pyridine (30 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (e.g., 2.5 mL, ~50 mmol) dropwise at room temperature. The causality here is that a molar excess of hydrazine is required to drive the reaction to completion, ensuring both the initial nucleophilic attack on the lactone and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the starting coumarin spot indicates reaction completion.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine and hydrazine.
-
Purification (Self-Validation): Recrystallize the crude product from hot ethanol. The formation of well-defined crystals and a sharp melting point are indicators of high purity. An analytical sample should be submitted for ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the structure of N-amino-4,7-dimethyl-6-nitroquinolin-2-one. The expected spectral data will validate the success of the transformation. [9]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for assessing the antibacterial activity of synthesized compounds. [1] Objective: To determine the lowest concentration of a quinolin-2(1H)-one derivative that inhibits the visible growth of a test microorganism.
Materials:
-
Synthesized quinolin-2(1H)-one derivatives (stock solution in DMSO)
-
Test microorganism (e.g., MRSA, S. aureus)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only) and vehicle control (broth + DMSO)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the quinolin-2(1H)-one derivatives directly in the 96-well plate. Start by adding 100 µL of broth to all wells. Add 100 µL of the highest concentration of the compound stock to the first well, mix, and then transfer 100 µL to the next well, repeating across the plate to create a concentration gradient.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve the final target inoculum density in the wells.
-
Inoculation: Inoculate each well (except the negative control) with the microbial suspension (e.g., 5 µL). The final volume in each well will be ~105 µL.
-
Control Wells (Self-Validation): The inclusion of controls is critical for validating the assay.
-
Positive Control: A row with a standard antibiotic confirms the susceptibility of the bacteria.
-
Negative Control: A well with only broth ensures the medium is sterile.
-
Vehicle Control: A well with broth and the highest concentration of DMSO used ensures the solvent has no antimicrobial effect.
-
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Conclusion and Future Outlook
The quinolin-2(1H)-one scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its relevance for years to come. Future explorations will likely focus on leveraging advanced synthetic methods, such as photocatalysis and flow chemistry, to access novel chemical space more efficiently. [2][3]Furthermore, the integration of computational chemistry and machine learning will undoubtedly accelerate the design-synthesis-test-analyze cycle, enabling the more rapid optimization of quinolin-2(1H)-one-based leads for a multitude of diseases. [15]This guide serves as a foundational resource for both seasoned researchers and newcomers to the field, providing the technical insights and practical methodologies necessary to successfully navigate and exploit this remarkable chemical space.
References
- Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery - Benchchem.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Prepar
- A review on synthetic investigation for quinoline- recent green approaches.
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC - NIH.
- A novel series of quinolin-2-(1H)
- Design and synthesis of quinolin-2(1H)
- Synthesis of 4-hydroxy-N-substituted-quinolin-2(1H)
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Biological activities of quinoline deriv
- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Quinoline: A vers
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central.
- Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC - PubMed Central.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Biological activity of natural 2-quinolinones - Taylor & Francis.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
- Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
- Recent advances in the synthesis of quinolines: a review - RSC Publishing.
- Structures of quinolin-2(1H)-one and quinolin-4(1H)-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes & Protocols: Leveraging 8-Methoxyquinolin-2(1H)-one for Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold in Drug Discovery
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These molecules have demonstrated a remarkable diversity of pharmacological activities. The strategic functionalization of this core structure is paramount in the exploration of new chemical entities with therapeutic potential. Solid-phase organic synthesis (SPOS) offers a powerful platform for the systematic and rapid generation of libraries of quinolinone derivatives, facilitating structure-activity relationship (SAR) studies and the discovery of novel drug candidates.
This guide provides a comprehensive overview and detailed protocols for the utilization of 8-Methoxyquinolin-2(1H)-one as a foundational building block in SPOS. We will delineate a strategic approach for the initial functionalization of the scaffold, its immobilization onto a solid support, subsequent on-resin diversification, and final cleavage to yield a library of novel compounds.
Strategic Overview: A Traceless Linker Approach
A critical consideration in SPOS is the method of attachment of the initial building block to the solid support and its subsequent cleavage. For the this compound scaffold, a robust strategy involves the introduction of a carboxylic acid functionality, which can then be anchored to a suitable resin, such as Wang resin. This approach allows for the diversification of the quinolinone core, followed by an acidic cleavage that releases the final products with the newly introduced functional groups, leaving no trace of the linker in the final molecule.
The overall workflow can be visualized as a four-stage process:
Application Notes and Protocols: O-Alkylation of 8-Methoxyquinolin-2(1H)-one
This document provides a comprehensive technical guide for the O-alkylation of 8-methoxyquinolin-2(1H)-one. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and derivatization of quinolinone-based scaffolds. This guide offers a detailed protocol, explains the underlying chemical principles, and provides insights into experimental choices to ensure reproducible and successful outcomes.
Introduction: The Strategic Importance of O-Alkylation
The quinolin-2(1H)-one, or carbostyril, framework is a privileged scaffold in medicinal chemistry.[1] The introduction of substituents at the 2-position via O-alkylation is a critical strategy for modulating the pharmacological profile of these molecules. Specifically, this compound is a key intermediate in the synthesis of various biologically active compounds. Its O-alkylation provides access to a diverse range of 2-alkoxy-8-methoxyquinolines, which are precursors to potent therapeutic agents, including MCHr1 antagonists.[2][3]
The regioselectivity of the alkylation (O- versus N-alkylation) is a crucial aspect of this transformation. While the alkylation of some quinolin-2(1H)-one derivatives can yield a mixture of N- and O-alkylated products, studies have shown that the presence of a substituent at the 8-position, such as a methoxy group, exclusively directs the reaction towards O-alkylation. This high regioselectivity simplifies the purification process and improves the overall efficiency of the synthesis.
Reaction Mechanism and Key Considerations
The O-alkylation of this compound is a classic example of the Williamson ether synthesis.[4][5][6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]
Mechanism:
-
Deprotonation: A base is used to deprotonate the acidic N-H of the quinolinone, forming a resonance-stabilized ambident anion.
-
Nucleophilic Attack: The resulting anion, with significant electron density on the exocyclic oxygen, acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent.
-
Product Formation: This concerted step results in the formation of the O-alkylated product and a salt byproduct.
Key Experimental Choices & Their Rationale:
-
Choice of Base: The selection of the base is critical for efficient deprotonation.
-
Potassium Carbonate (K₂CO₃): A commonly used, mild, and cost-effective base for this transformation. It is particularly effective for aryl ether synthesis.[5]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that ensures complete and irreversible deprotonation, driving the reaction to completion.[5] It requires careful handling under anhydrous conditions.
-
Cesium Carbonate (Cs₂CO₃): Often employed to enhance reaction rates, particularly with less reactive alkylating agents.[5]
-
-
Choice of Solvent: A polar aprotic solvent is ideal as it can dissolve the reactants and stabilize the transition state without participating in the reaction.
-
Alkylating Agent: The choice of alkylating agent (R-X) determines the alkoxy group being introduced.
Experimental Workflow Diagram
The following diagram outlines the key stages of the O-alkylation protocol.
Caption: A streamlined workflow for the O-alkylation of this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the O-alkylation of this compound using potassium carbonate and an alkyl halide in DMF.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., bromide or iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
-
Inert atmosphere apparatus (Nitrogen or Argon)
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M.
-
Add anhydrous potassium carbonate (1.5–2.0 eq).
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
-
Addition of Alkylating Agent:
-
To the stirred suspension, add the alkyl halide (1.1–1.5 eq) dropwise via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60–80 °C.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) until the starting material is consumed (typically 2–24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkoxy-8-methoxyquinoline.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data Summary
The following table provides representative stoichiometric ratios and expected yields for this protocol.
| Reagent | Molar Equivalents | Purpose | Typical Yield |
| This compound | 1.0 | Starting Material | - |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Base | 75-95% |
| Alkyl Halide (R-X) | 1.1 - 1.5 | Alkylating Agent |
Troubleshooting and Optimization
-
No or Low Conversion:
-
Cause: Insufficiently anhydrous conditions, inactive base, or unreactive alkylating agent.
-
Solution: Ensure all glassware is thoroughly dried and reagents are anhydrous. Consider using a stronger base like NaH. If using a less reactive alkyl halide (e.g., chloride), switch to the corresponding bromide or iodide, or add a catalytic amount of NaI or KI.
-
-
Presence of Side Products:
-
Cause: While N-alkylation is generally not observed for 8-substituted quinolinones, elimination (E2) can occur with secondary or tertiary alkyl halides.
-
Solution: Use a primary alkyl halide whenever possible. If a secondary halide is necessary, consider using a less hindered base and lower reaction temperatures.
-
-
Difficulty in Removing DMF:
-
Cause: DMF is a high-boiling point solvent.
-
Solution: Thoroughly wash the organic extracts with water and brine during the work-up. Co-evaporation with a high-boiling hydrocarbon like heptane or toluene under reduced pressure can also be effective.
-
References
- Chen, C.-L., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816. [Link]
- Souers, A. J., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 3. Bioorganic & Medicinal Chemistry Letters, 14(19), 4883-4886. [Link]
- Mechanism for synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. (n.d.).
- Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822. [Link]
- N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]
- Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
- Williamson Ether Synthesis. (n.d.). ChemTalk. [Link]
- Wang, T., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][6]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(41), 5533-5536. [Link]
- Williamson ether synthesis. (2023). In Wikipedia. [Link]
- Williamson Ether Synthesis. (n.d.). [Link]
- LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Organic Chemistry, 78(24), 12457-12478. [Link]
- N- and O- alkylation of a quinolone fluorophore. (n.d.).
- Souers, A. J., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters, 14(19), 4873-4877. [Link]
- Al-Zoubi, W., et al. (2019). Quinolone antibiotics. MedChemComm, 10(9), 1463-1489. [Link]
- Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
- Synthesis of 2-alkoxy-8-hydroxyadenylpeptides: towards synthetic epitope-based vaccines. (2006). Bioorganic & Medicinal Chemistry Letters, 16(12), 3258-3261. [Link]
- Fàbrega, C., et al. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Biomolecules, 8(2), 22. [Link]
- Scheme of the O-alkylation of 8-hydroxyquinoline. (n.d.).
- Al-Karawi, A. J. M. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 8(8), 652-663. [Link]
- El-Sayed, N. N. E., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1655. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 8-Methoxyquinolin-2(1H)-one as a Versatile Precursor in Modern Pharmaceutical Synthesis
Abstract
The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This guide provides an in-depth exploration of 8-methoxyquinolin-2(1H)-one, a key derivative whose strategic methoxy substitution significantly influences its electronic and steric properties, making it a highly valuable precursor for the synthesis of novel therapeutic agents. We will detail a robust protocol for its laboratory-scale synthesis and characterization, followed by its application in the development of potent immuno-suppressive agents, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Quinolinone Core
The quinolin-2(1H)-one (also known as carbostyril) framework, a bicyclic system comprising a benzene ring fused to a 2-pyridone ring, serves as the foundational core for numerous natural products and synthetic drugs.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) applications.[1][3][4]
The introduction of a methoxy group at the C8 position is a critical design element. This electron-donating group can modulate the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability. Furthermore, its position on the benzo-ring influences the overall electronic distribution of the heterocyclic system, which can be pivotal for molecular recognition and binding affinity to biological targets. Consequently, this compound is not merely an intermediate but a strategic building block for creating diverse chemical libraries aimed at discovering next-generation therapeutics.
Synthesis of the this compound Precursor
The synthesis of quinolin-2(1H)-ones can be achieved through several established methodologies, including the Conrad-Limpach-Knorr reaction.[4] The following protocol adapts this classical approach for the specific synthesis of the 8-methoxy derivative, starting from o-anisidine. This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.
Synthetic Workflow Overview
The synthesis is a two-step process: an initial condensation reaction to form an enamine intermediate, followed by a high-temperature ring-closing reaction to yield the target quinolinone.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
o-Anisidine
-
Diethyl ethylmalonate
-
Dowtherm A (or similar high-boiling solvent)
-
Toluene
-
Aqueous Sodium Hydroxide (0.5 M)
-
Hydrochloric Acid (10%)
Protocol:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine o-anisidine (1.0 equiv) and diethyl ethylmalonate (1.05 equiv). Heat the mixture to 220–230°C for 1 hour, then increase the temperature to 260–270°C for approximately 6 hours, or until the distillation of ethanol ceases.[5]
-
Quench and Isolation: Cautiously pour the hot reaction mixture into toluene. Allow it to cool, which should induce precipitation of the intermediate.[5]
-
Cyclization: The isolated intermediate is added to a high-boiling point solvent like Dowtherm A. The mixture is heated to 250°C to induce intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled. The crude product is dissolved in aqueous sodium hydroxide solution and filtered. The filtrate is washed with toluene. The aqueous phase is then acidified with 10% hydrochloric acid to precipitate the product.[5] The resulting solid is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Reaction Parameters Summary
| Parameter | Value/Condition | Rationale |
| Reactants | o-Anisidine, Diethyl ethylmalonate | Readily available starting materials for the Conrad-Limpach synthesis.[5] |
| Step 1 Temp. | 220-270°C | High temperature is required to drive the condensation and remove ethanol.[5] |
| Step 2 Temp. | ~250°C | Ensures efficient thermal cyclization to form the quinolinone ring.[4] |
| Solvent (Cyclization) | Dowtherm A | A high-boiling point, inert solvent is necessary for the high-temperature cyclization step. |
| Typical Yield | 60-75% | Dependent on reaction conditions and purity of starting materials. |
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is critical before its use as a pharmaceutical precursor. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Standard Analytical Techniques
-
¹H and ¹³C NMR: Provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₀H₉NO₂: 175.18 g/mol ).[6]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H and C=O of the lactam ring, and the C-O-C of the methoxy group.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >98% for use in further synthetic steps.
Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons, the vinyl protons of the pyridone ring, the N-H proton, and the methoxy protons. |
| ¹³C NMR (DMSO-d₆) | Resonances for nine aromatic/vinyl carbons, one carbonyl carbon, and one methoxy carbon. |
| MS (ESI+) | m/z = 176.06 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3100-2900 (N-H stretch), ~1650 (C=O stretch), ~1250 (C-O stretch) |
Application in the Synthesis of Immunosuppressive Agents
The quinolinone skeleton is a fertile ground for developing novel immunomodulators.[7][8] Research has shown that derivatives of this scaffold can potently suppress the release of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation, by inhibiting NF-κB and nuclear factor of activated T-cells (NFAT) promoter activities.[7][8] this compound serves as an excellent starting point for creating a library of such compounds through N-alkylation and other modifications.
Synthetic Workflow for Derivatization
The following workflow illustrates a general strategy for synthesizing a library of N-substituted this compound derivatives for structure-activity relationship (SAR) studies.
Caption: Workflow for N-alkylation of the this compound core.
Protocol: Synthesis of N-Benzyl-8-methoxyquinolin-2(1H)-one
Causality: N-substitution is a common strategy in medicinal chemistry to explore the binding pocket of a target receptor or enzyme. The benzyl group is introduced to add a lipophilic, aromatic moiety, which can engage in hydrophobic or π-stacking interactions, potentially increasing potency and modulating pharmacokinetic properties.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl Bromide
-
N,N-Dimethylformamide (DMF), anhydrous
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equiv).
-
Reagent Addition: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (1.2 equiv) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring completion by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N-benzyl-8-methoxyquinolin-2(1H)-one.
Exemplary Mechanism of Action: IL-2 Suppression
Derivatives synthesized from the this compound precursor have been shown to exert their immunosuppressive effects by intervening in critical T-cell activation pathways.[7] Upon T-cell stimulation, signaling cascades lead to the activation of transcription factors like NF-κB and NFAT, which are essential for transcribing the IL-2 gene. The quinolinone compounds inhibit the promoter activities of these transcription factors, thereby blocking IL-2 production and subsequent T-cell proliferation.
Caption: Inhibition of NF-κB and NFAT pathways by quinolinone derivatives.
Conclusion
This compound is a precursor of significant strategic value in pharmaceutical synthesis. Its straightforward preparation and the versatility of its scaffold allow for extensive chemical modification, leading to the discovery of potent and selective therapeutic agents. The protocols and workflows detailed herein provide a robust framework for its synthesis, characterization, and application in drug discovery campaigns, particularly in the promising field of immunomodulation. The continued exploration of this privileged scaffold is poised to yield novel candidates for treating a wide range of human diseases.
References
- Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. PubMed.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. Benchchem.
- A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal.
- Application of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone in the Synthesis of Cilostazol. Benchchem.
- Cilostazol synthesis. ChemicalBook.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
- Discovery and Structure-activity Relationship Studies of Quinolinone Derivatives as Potent IL-2 Suppressive Agents.
- Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
- SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Pharmacological Activities Of Two New 8-Hydroxy quinoline Deriv
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Highly pure cilostazol and an improved process for obtaining same.
- Possible synthesis path of cilostazol API.
- This compound. PubChem.
- 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. PubMed.
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. NIH.
- Application Notes and Protocols for the Quantification of 6-methoxyquinolin-2(1H)-one in Biological Samples. Benchchem.
- Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry.
- Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Unknown Source.
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Process for the preparation of quinoline-2(1h)-one derivatives.
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. Benchchem.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H9NO2 | CID 3585266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
antibacterial screening of 8-Methoxyquinolin-2(1H)-one derivatives
An in-depth guide to the antibacterial screening of novel 8-Methoxyquinolin-2(1H)-one derivatives, designed for researchers and scientists in drug development. This document provides a comprehensive overview, from the underlying principles of quinolinone action to detailed, field-proven protocols for determining antimicrobial efficacy.
Introduction: The Quest for Novel Antibacterials
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of new antimicrobial agents. Quinolones represent a clinically significant class of synthetic broad-spectrum antibiotics.[1] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3][4][5] This interference leads to double-strand DNA breaks and ultimately, bacterial cell death.[5]
The this compound scaffold is a promising starting point for the development of new antibacterial agents. Modifications to this core structure can lead to derivatives with enhanced potency, broader spectrum of activity, and improved pharmacological properties. This application note provides a structured, multi-tiered approach to systematically screen and characterize the antibacterial potential of these novel derivatives.
Mechanistic Grounding: The Quinolone Mode of Action
Quinolone antibiotics function by stabilizing a transient, covalent complex between bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA.[5] This action converts these essential enzymes into cellular toxins that fragment the bacterial chromosome.[4]
-
DNA Gyrase: Primarily found in Gram-negative bacteria, it introduces negative supercoils into DNA, a process vital for initiating replication and transcription. Quinolones are potent inhibitors of this enzyme.[3][4]
-
Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria. Its main role is to decatenate (unlink) daughter chromosomes following DNA replication, allowing for proper cell division.[3]
By targeting these enzymes, which are absent in eukaryotic cells in the same form, quinolones achieve selective toxicity against bacteria.[2] Understanding this mechanism is crucial for interpreting screening results and guiding further chemical modifications of the this compound scaffold.
Experimental Screening Workflow
A robust antibacterial screening campaign follows a logical progression from qualitative, high-throughput methods to more detailed, quantitative assessments. This ensures efficient use of resources by focusing on the most promising compounds.
Caption: High-level workflow for antibacterial screening of novel compounds.
PART 1: Preliminary Screening Protocol - Agar Disk Diffusion
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary assay to assess the antimicrobial activity of chemical compounds.[6][7] It is a qualitative technique that relies on the diffusion of the test compound from a paper disk into an agar medium uniformly inoculated with a test bacterium.[6]
Causality: This method is chosen for initial screening due to its simplicity, low cost, and ability to test multiple compounds and bacterial strains simultaneously.[6] The presence and size of a "zone of inhibition" (a clear area where bacteria cannot grow) provide a visual indication of antibacterial activity.[6][8]
Detailed Protocol
Materials:
-
This compound derivatives
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates[6]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard[9]
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (impregnated with solvent, e.g., DMSO)
-
Incubator (35 ± 2°C)[10]
-
Forceps
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.[11]
-
-
Plate Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.[9]
-
Remove excess liquid by pressing the swab against the inside of the tube.[9]
-
Swab the entire surface of an MHA plate uniformly in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.[7]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[9]
-
-
Disk Application:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Aseptically apply a defined volume (e.g., 10 µL) of each derivative solution onto a sterile paper disk to achieve a specific concentration (e.g., 100 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.[9] Ensure disks are placed at least 24 mm apart.[12]
-
Gently press each disk to ensure complete contact with the agar.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours under aerobic conditions.[8]
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
A zone of inhibition indicates that the derivative has antibacterial activity against the tested strain. The larger the zone, the more potent the compound may be.
-
PART 2: Quantitative Analysis Protocol - Broth Microdilution for MIC
The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of a drug that prevents the visible growth of a bacterium after a specified incubation period.[13][14]
Causality: This quantitative method is essential for comparing the potency of different derivatives and for establishing a baseline for further testing.[13] It is performed in 96-well microtiter plates, allowing for efficient testing of serial dilutions against multiple bacterial strains.[14][11] The entire procedure must be performed under aseptic conditions to prevent contamination.
Detailed Protocol
Materials:
-
Active this compound derivatives
-
Sterile 96-well round-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[15]
-
Bacterial inoculum standardized to 0.5 McFarland and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[15][11]
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
Procedure:
-
Plate Preparation:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate for each compound to be tested.[16]
-
Prepare a stock solution of the test derivative in CAMHB at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).
-
Add 200 µL of this stock solution to well 1.[15] Alternatively, add 100 µL of the 2x stock solution to well 1 and 100 µL of CAMHB.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly by pipetting up and down.
-
Transfer 100 µL from well 2 to well 3.
-
Continue this two-fold serial dilution process down to well 10.
-
After mixing well 10, discard 100 µL.[16]
-
Wells 1-10 now contain serial dilutions of the compound. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no bacteria).[15]
-
-
Inoculation:
-
Prepare the final bacterial inoculum by diluting the standardized 0.5 McFarland suspension in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.
-
Add 100 µL of this final inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
This step dilutes the compound concentrations by half to their final test concentrations and brings the final bacterial density in each well to approximately 5 x 10⁵ CFU/mL.[11]
-
-
Incubation:
-
Seal the plates (e.g., with an adhesive film) to prevent evaporation.
-
Incubate at 35 ± 2°C for 18-24 hours.[15]
-
-
Result Interpretation:
PART 3: Determining Bactericidal Activity Protocol - MBC Test
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) test determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[15][17] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality: This distinction is clinically crucial. Bactericidal agents are often preferred for treating serious infections, especially in immunocompromised patients. The MBC test is a direct follow-up to the MIC assay, using the results from the microtiter plate to determine the killing endpoint.
Caption: Logic for interpreting MBC/MIC ratio.
Detailed Protocol
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated inoculation loops or micropipette
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing:
-
Select the wells from the MIC plate that showed no visible growth: the MIC well and at least two wells with higher concentrations.[18]
-
Mix the contents of each selected well thoroughly.
-
Using a micropipette, plate a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[15]
-
Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[15]
-
-
Result Interpretation:
PART 4: Data Presentation and Interpretation
Consolidating data into a clear, tabular format is essential for comparison and analysis. The ratio of MBC to MIC is a key indicator of a compound's mode of action.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
Representative Data Summary
| Derivative ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 8-MQ-001 | S. aureus ATCC 25923 | 2 | 4 | 2 | Bactericidal |
| 8-MQ-001 | E. coli ATCC 25922 | 8 | 64 | 8 | Bacteriostatic |
| 8-MQ-002 | S. aureus ATCC 25923 | 4 | 8 | 2 | Bactericidal |
| 8-MQ-002 | P. aeruginosa ATCC 27853 | 16 | >128 | >8 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Disclaimer: The data above are for illustrative purposes only and should be determined experimentally.
References
- Quinolone antibiotic. (n.d.). In Wikipedia.
- Vila, J., & Sanchez-Cespedes, J. (2010). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 28(Suppl 1), 20-26.
- Slideshare. (2016). Quinolones | drug development | mechanism of action | future.
- Li, et al. (2020). A Screening Model of Antibacterial Agents Based on Escherichia coli Cell-Division Protein. Molecules, 25(15), 3350.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(8), e29337.
- She, P., et al. (2020). High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa. Frontiers in Microbiology, 11, 592921.
- Di Domenico, E. G., et al. (2023). Identification of Potential Antimicrobial Targets of Pseudomonas aeruginosa Biofilms through a Novel Screening Approach. Microbiology Spectrum, 11(1), e02816-22.
- She, P., et al. (2020). High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa. Frontiers in Microbiology, 11.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Doumith, M., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 3(11).
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Microbiology International. (n.d.). Broth Microdilution.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Disk diffusion test. (n.d.). In Wikipedia.
- ResearchGate. (n.d.). Screening and antibacterial properties of Bacillus subtilis A3.
- ASM Journals. (2018). Using MRSA Screening Tests To Predict Methicillin Resistance in Staphylococcus aureus Bacteremia.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- ASM Journals. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States.
- University of Groningen. (2023). Identification of Potential Antimicrobial Targets of Pseudomonas aeruginosa Biofilms through a Novel Screening Approach.
- Hassan, Z., et al. (2024). Screening of different growth conditions of Bacillus subtilis isolated from membrane-less microbial fuel cell toward antimicrobial activity profiling. PLOS ONE, 19(1), e0297071.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- ACS Publications. (2022). Screening Antibiotic-Resistant Escherichia coli in Wastewater and River Water Using a Novel Simple Phenotypic Antibiotic-Susceptibility Testing Method.
- Scribd. (n.d.). 31 Antibacterial Screening Methods.
- MDPI. (2023). Isolation and Characterization of Bacillus Subtilis BSP1 from Soil: Antimicrobial Activity and Optimization of Fermentation Conditions.
- ASM Journals. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- MDPI. (2022). Antibiotic Susceptibility Testing of Escherichia coli and Coliform Isolates Detected in Samples of Drinking Water from Central Greece.
- U.S. Food and Drug Administration. (2025). Antibiotic Susceptibility Test Interpretive Criteria.
- ResearchGate. (2024). (PDF) Screening of different growth conditions of Bacillus subtilis isolated from membrane-less microbial fuel cell toward antimicrobial activity profiling.
- Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1).
- National Institutes of Health. (2024). Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources.
- Centers for Disease Control and Prevention. (2025). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA).
- Bio Integration. (2022). Screening of antibacterial activities of Bacillus spp. isolated from the Parangkusumo coastal sand dunes, Indonesia.
- SciELO. (2005). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS.
- National Institutes of Health. (2014). Antibiotic sensitivity pattern of Staphylococcus aureus from clinical isolates in a tertiary health institution in Kano, Northwestern Nigeria.
- American Society for Microbiology. (2004). Screening for the Antibacterial Activity of Medicinal Plants.
- National Institutes of Health. (2021). Antimicrobial Resistance Analysis of Clinical Escherichia coli Isolates in Neonatal Ward.
- Johns Hopkins ABX Guide. (2025). Staphylococcus aureus.
- National Institutes of Health. (2017). Antimicrobial Susceptibility of Staphylococcus aureus Isolated from Recreational Waters and Beach Sand in Eastern Cape Province of South Africa.
Sources
- 1. Quinolones | drug develoupment | mechanism of action | future | PPSX [slideshare.net]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. asm.org [asm.org]
- 10. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microchemlab.com [microchemlab.com]
use of 8-Methoxyquinolin-2(1H)-one in designing β2-adrenoceptor agonists.
Application Notes & Protocols
Topic: Strategic Application of the 8-Methoxyquinolin-2(1H)-one Scaffold in the Rational Design of Novel β2-Adrenoceptor Agonists
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Senior Application Scientist: Dr. Gemini
Introduction: The Therapeutic Promise of β2-Adrenoceptor Agonism
The β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical therapeutic target for managing bronchospastic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Agonist binding to β2ARs, which are highly expressed on airway smooth muscle, initiates a well-defined signaling cascade.[4] This activation stimulates the coupled heterotrimeric Gs protein, leading to the activation of adenylyl cyclase.[5][6] This enzyme then catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[7][8][9] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the relaxation of airway smooth muscle and potent bronchodilation.[1][9]
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[10][11][12][13] Recent studies have highlighted the potential of 8-hydroxyquinolin-2(1H)-one derivatives as exceptionally potent and selective β2AR agonists.[14][15] This success provides a strong rationale for exploring closely related analogues, such as those based on the this compound scaffold, as a fertile ground for the discovery of next-generation respiratory therapeutics.
The this compound Scaffold: A Rationale for Design
The selection of a chemical scaffold is the foundational decision in a structure-based drug design campaign. The this compound structure is not arbitrary; it is a hypothesis-driven choice grounded in established structure-activity relationships (SAR) for β2AR agonists.
Causality Behind the Scaffold Choice:
-
Hydrogen Bonding Potential: The oxygen atom at the 8-position (either as a hydroxyl or methoxy group) is critical. It is hypothesized to form a key hydrogen bond interaction with serine residues (e.g., Ser204, Ser207) in transmembrane helix 5 of the β2AR binding pocket, an interaction observed with potent catecholamine agonists. While a methoxy group cannot donate a hydrogen bond, its oxygen can act as a hydrogen bond acceptor, and its metabolic conversion to the corresponding hydroxyl group in vivo is a potential activation pathway.
-
Aromatic Interactions: The fused ring system provides a rigid aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with phenylalanine and tryptophan residues within the receptor's active site.
-
Synthetic Tractability: The quinolinone core is synthetically accessible, allowing for systematic modification at multiple positions.[11][16][17] This is crucial for optimizing potency, selectivity, and pharmacokinetic properties through iterative design cycles. The methoxy group can also serve as a stable protecting group for the more reactive hydroxyl functionality during synthesis, allowing for late-stage deprotection if the 8-hydroxy target is desired.
The overarching goal is to decorate this core with an amino-alcohol side chain, a classic pharmacophore for β-adrenergic agonism, to engage with key aspartate and asparagine residues in the binding pocket.
Experimental Design: A Validated Workflow for Agonist Discovery
A robust and logical workflow is essential for efficiently identifying and validating lead candidates. The following workflow represents a self-validating system where each stage provides the necessary data to justify progression to the next, minimizing wasted resources and ensuring a high-quality data package for lead optimization.
Sources
- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta-Adrenergic Agonists [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Fluorescent Probes from 8-Methoxyquinolin-2(1H)-one
Foreword: Unlocking the Potential of a Privileged Scaffold
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive resource for harnessing the potential of the 8-Methoxyquinolin-2(1H)-one scaffold in the design and synthesis of novel fluorescent probes. The quinolin-2(1H)-one core is a well-established fluorophore, prized for its rigid structure and inherent fluorescence. The strategic placement of a methoxy group at the 8-position introduces an electron-donating group that can enhance the photophysical properties of the molecule, making it an exceptional starting point for the development of sensitive and selective fluorescent sensors.[1][2][3] This document provides not only the foundational knowledge but also detailed, field-proven protocols to empower you in your research endeavors.
Section 1: The this compound Scaffold: A Superior Starting Point
The intrinsic fluorescence of the quinolin-2(1H)-one system is the cornerstone of its utility. The introduction of an electron-donating methoxy group at the 8-position is a key design element. This substitution favorably modulates the electronic distribution within the aromatic system, often leading to increased fluorescence quantum yields and a red-shift in the emission spectra, which is advantageous for biological imaging applications by minimizing background autofluorescence.[2][3]
Core Synthesis: A Reliable and Reproducible Protocol
A robust and scalable synthesis of the core scaffold is paramount. The following protocol is adapted from established methods for the synthesis of substituted quinolin-2(1H)-ones and provides a reliable route to this compound.
Protocol 1.1: Synthesis of this compound
Objective: To synthesize the this compound scaffold.
Materials:
-
o-Anisidine
-
Diethyl malonate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine o-anisidine (1 equivalent) and diethyl malonate (1.05 equivalents).
-
Thermal Condensation: Heat the mixture in a high-boiling point solvent to 220-230°C for 1 hour, then increase the temperature to 260-270°C and maintain for 6 hours, or until the distillation of ethanol ceases.
-
Workup: Cautiously pour the hot reaction mixture into toluene. Allow to cool, and collect the precipitate by filtration.
-
Purification: Dissolve the crude product in aqueous sodium hydroxide solution (0.5 M). Wash the aqueous solution with toluene. Filter the aqueous phase and acidify with 10% hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.
Section 2: Crafting the Probe: Functionalization of the Core Scaffold
The true power of the this compound scaffold lies in its amenability to chemical modification. By introducing specific "sensing" moieties, the core fluorophore can be transformed into a highly selective probe for a variety of analytes.
Key Functionalization Strategies
Several powerful synthetic reactions can be employed to modify the this compound core.
-
Vilsmeier-Haack Reaction: This reaction is a versatile method for introducing a formyl group (-CHO) onto the quinolinone ring, typically at a position activated by the electron-donating groups.[4][5][6][7] This formyl group can then be further modified to create a variety of sensing functionalities.
-
Suzuki-Miyaura Cross-Coupling: For probes requiring the introduction of an aryl or heteroaryl group, the Suzuki-Miyaura coupling is an indispensable tool. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a halogenated quinolinone and a boronic acid derivative.[8][9][10][11][12]
-
Click Chemistry: For the modular and efficient assembly of complex probes, "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful approach.[13][14][15][16] This requires the initial introduction of an azide or alkyne handle onto the quinolinone scaffold.
Diagram 2.1: Functionalization Workflow
Caption: General workflow for the functionalization of the this compound scaffold.
Protocol for Probe Synthesis: A Case Study for Metal Ion Sensing
The following protocol details the synthesis of a hypothetical probe for metal ions, demonstrating the practical application of the functionalization strategies.
Protocol 2.2: Synthesis of a Quinolinone-Based Probe for Metal Ions
Objective: To synthesize a fluorescent probe for the detection of metal ions.
Part A: Formylation of the Scaffold
-
Reaction Setup: To a solution of this compound in DMF, add Vilsmeier reagent (prepared from POCl₃ and DMF) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: Collect the precipitate by filtration, wash with water, and purify by column chromatography to yield the formylated intermediate.
Part B: Schiff Base Condensation with a Sensing Moiety
-
Reaction Setup: Dissolve the formylated intermediate and a suitable amine-containing chelating agent (e.g., 2-hydrazinobenzothiazole) in ethanol.
-
Reaction: Add a catalytic amount of acetic acid and reflux the mixture for 4 hours.
-
Isolation: Cool the reaction mixture to room temperature. Collect the resulting precipitate by filtration and wash with cold ethanol to yield the final fluorescent probe.
Section 3: Characterization of the Fluorescent Probe
A thorough characterization of the newly synthesized probe is essential to understand its properties and potential applications.
Photophysical Properties
The key photophysical parameters to be determined are the absorption and emission spectra, Stokes shift, and fluorescence quantum yield.
Table 3.1: Expected Photophysical Properties of this compound Derivatives
| Property | Expected Range/Characteristic | Rationale |
| Absorption Max (λabs) | 350 - 450 nm | The extended π-system of the quinolinone core. |
| Emission Max (λem) | 450 - 550 nm | Dependent on the solvent polarity and the nature of the substituents. |
| Stokes Shift | 50 - 150 nm | Generally large, which is beneficial for minimizing self-absorption. |
| Quantum Yield (ΦF) | 0.1 - 0.8 | The 8-methoxy group is expected to enhance the quantum yield.[2][3] |
Protocol 3.1: Determination of Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of the synthesized probe relative to a standard.
Materials:
-
Synthesized fluorescent probe
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a series of five dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.
-
Absorbance Measurement: Record the UV-Vis absorbance spectrum for each solution.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) where Φr is the quantum yield of the reference, Grads and Gradr are the gradients for the sample and reference, and ns and nr are the refractive indices of the sample and reference solutions, respectively.[17][18]
-
Selectivity and Sensitivity
A crucial aspect of a fluorescent probe is its ability to selectively detect the target analyte in the presence of other potentially interfering species.
Protocol 3.2: Evaluation of Probe Selectivity and Sensitivity
Objective: To assess the selectivity and sensitivity of the fluorescent probe for its target analyte.
Materials:
-
Stock solution of the fluorescent probe
-
Stock solutions of the target analyte and various potentially interfering species (e.g., other metal ions, biologically relevant anions)
-
Buffer solution
-
Fluorometer
Procedure:
-
Selectivity:
-
To a solution of the probe in buffer, add a significant excess (e.g., 10-fold) of each interfering species individually.
-
Record the fluorescence emission spectrum after each addition.
-
Finally, add the target analyte to the same solution and record the spectrum.
-
A significant change in fluorescence only upon the addition of the target analyte indicates high selectivity.
-
-
Sensitivity (Titration):
-
To a solution of the probe in buffer, add increasing concentrations of the target analyte.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.
-
The detection limit can be calculated from the titration data (e.g., 3σ/slope, where σ is the standard deviation of the blank).
-
Diagram 3.2: Sensing Mechanism
Caption: Schematic of a 'turn-on' fluorescent probe sensing mechanism.
Section 4: Applications in a Biological Context
The ultimate goal of developing fluorescent probes is often their application in complex biological systems. This requires careful consideration of factors such as cell permeability, cytotoxicity, and imaging conditions.
Live Cell Imaging
Protocol 4.1: General Protocol for Live Cell Imaging
Objective: To visualize the localization and/or concentration of the target analyte in living cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
Fluorescent probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells on a glass-bottom dish and culture until they reach the desired confluency.
-
Probe Loading: Replace the culture medium with a fresh medium containing the fluorescent probe at the desired concentration (typically 1-10 µM). Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove any excess probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.
Cytotoxicity Assessment
It is essential to ensure that the fluorescent probe itself is not toxic to the cells at the concentrations used for imaging.
Protocol 4.2: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxicity of the fluorescent probe.
Materials:
-
Cell line of interest
-
Fluorescent probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with a range of concentrations of the fluorescent probe for the desired time (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.
Section 5: Troubleshooting and Best Practices
-
Low Fluorescence Signal: Increase the probe concentration or the excitation light intensity. Ensure that the filter sets on the microscope are optimal for your probe.
-
High Background Fluorescence: Reduce the probe concentration or the incubation time. Ensure thorough washing of the cells before imaging.
-
Photobleaching: Use a lower excitation light intensity or reduce the exposure time. Consider using an anti-fade reagent.
-
Probe Precipitation: Ensure that the probe is fully dissolved in the stock solution (DMSO) before diluting it in the aqueous cell culture medium.
References
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.).
- Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. (2022). International Journal of Molecular Sciences, 23(2), 899. [Link]
- Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[21]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2023). ACS Omega, 8(25), 22755–22766. [Link]
- Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. (2022). Redox Biology, 51, 102269. [Link]
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2012). European Journal of Medicinal Chemistry, 54, 647–653. [Link]
- Synthesis of quinolin-2(1H)-one 242 by Suzuki-Miyaura cross-coupling of... (n.d.). ResearchGate.
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (2024). Biosensors, 14(1), 1. [Link]
- Difunctional 1H-quinolin-2-ones as spectroscopic fluorescent probes for real-time monitoring of photopolymerisation process and... (2021). Dyes and Pigments, 190, 109315. [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Indian Journal of Chemistry - Section B, 43B(1), 181-184.
- Quinolin-2(1 H )-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. (2023). ACS Physical Chemistry Au, 3(2), 131–140. [Link]
- A GFP Inspired 8‐Methoxyquinoline‐Derived Fluorescent Molecular Sensor for the Detection of Zn 2+ by Two‐Photon Microscopy. (2022). Chemistry – A European Journal, 28(22), e202200009. [Link]
- A GFP Inspired 8‐Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy. (2022). Chemistry – A European Journal, 28(22), e202200009. [Link]
- Effect of Electron-donating / Withdrawing Substituents on the Fluorescence of Aniline Containing Fluorescein Schiff base Derivatives. (2022). Journal of Fluorescence, 32(4), 1475–1485. [Link]
- Highly Selective Quinoline-Based Fluorescent Probe for Copper(II) Ions. (2015). Asian Journal of Chemistry, 27(11), 4121-4124. [Link]
- Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2015). Journal of Fluorescence, 25(3), 547–553. [Link]
- Recent Progress in Fluorescent Probes For Metal Ion Detection. (2020). Frontiers in Chemistry, 8, 366. [Link]
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(6), 18-21.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 1-4.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Molecules, 25(9), 2056. [Link]
- Fast, Base-Free and Aqueous Synthesis of Quinolin-2( 1H )-ones under Ambient Conditions. (2017).
- A quinoline-based chromogenic and ratiometric fluorescent probe for selective detection of Mg2+ ion: Design, synthesis and its application in salt lake brines and bioimaging. (2021). Dyes and Pigments, 185, 108896. [Link]
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Current Opinion in Biomedical Science and Research, 2(3). [Link]
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Chemosensors, 9(1), 11. [Link]
- New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. (2012). Molecules, 17(10), 11757–11767. [Link]
- Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors. (2021). Molecules, 27(1), 23. [Link]
- Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors. (2021). Molecules, 27(1), 23. [Link]
- New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (2012). Molecules, 17(10), 11757–11767. [Link]
- Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. (2011). International Journal of Molecular Sciences, 12(8), 5034–5048. [Link]
- Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. (2024).
- Recent advances in fluorescent probes for the detection of reactive oxygen species. (2011). Analytical and Bioanalytical Chemistry, 400(1), 27-42. [Link]
- A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. (2023). RSC Advances, 13(8), 5361-5370. [Link]
- New Quinoline Derivatives via Suzuki Coupling Reactions. (2019). Journal of Chemical Research, 43(9-10), 274-280. [Link]
- 8-Methoxy-4-(4-methoxyphenyl)quinoline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o113. [Link]
- Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). International Journal of Pharmaceutical Quality Assurance, 9(3), 290-297.
- A simple quinoline-derived fluorescent sensor for the selective and sequential detection of copper(ii) and sulfide ions and its application in living-cell imaging. (2017). RSC Advances, 7(82), 52207-52214. [Link]
- Studies of Substituents Impact on the Photophysical Properties of 8-Hydroxyquinoline Derivatives. (2019). Journal of Fluorescence, 29(5), 1139–1147. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
methodology for synthesizing 8-Methoxyquinolin-2(1H)-one derivatives with electron-withdrawing groups
An In-Depth Guide to the Synthesis of 8-Methoxyquinolin-2(1H)-one Derivatives with Electron-Withdrawing Groups
Introduction: The Significance of Functionalized Quinolin-2-ones
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The introduction of an 8-methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, incorporating electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-X) groups can modulate the electronic character of the ring system, enhance binding affinity to biological targets, and open new avenues for further functionalization.
This technical guide, designed for researchers and drug development professionals, provides a detailed overview of robust methodologies for synthesizing this compound derivatives bearing electron-withdrawing groups. We will explore both the construction of the quinolinone ring with a pre-installed EWG and the post-synthetic functionalization of the parent scaffold. The underlying chemical principles, step-by-step protocols, and critical experimental considerations are detailed to ensure reproducibility and success.
Part 1: Strategic Approaches to Synthesis
The synthesis of these target compounds can be broadly divided into two strategic categories:
-
Convergent Synthesis: Building the heterocyclic core from precursors that already contain the desired electron-withdrawing group. This is often achieved through cyclocondensation reactions.
-
Divergent Synthesis: Introducing the electron-withdrawing group onto a pre-formed this compound scaffold. This typically involves electrophilic aromatic substitution or transition-metal-catalyzed reactions.
The choice of strategy depends on the desired position of the EWG, the availability of starting materials, and the desired overall efficiency of the synthetic route.
Caption: Decision workflow for selecting a synthetic strategy.
Part 2: Convergent Synthesis via Cyclocondensation Reactions
This approach is particularly effective for introducing EWGs at the C3 or C4 positions of the quinolinone ring.
The Friedländer Annulation
The Friedländer synthesis is a classic and highly versatile method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, often under acid or base catalysis.[2][4][5][6]
Mechanism Insight: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the final quinoline product.[5] The choice of catalyst can influence the reaction pathway and outcome. Lewis acids or Brønsted acids are commonly employed to activate the carbonyl components.[4]
Caption: Simplified mechanism of the Friedländer Annulation.
Protocol 1: Synthesis of 3-Cyano-8-methoxyquinolin-2(1H)-one
This protocol details a Friedländer-type condensation to install a cyano group, a potent EWG, at the C3 position.
Materials:
-
2-Amino-3-methoxybenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methoxybenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in absolute ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the mixture. The use of a base facilitates the initial condensation step.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
To remove any basic catalyst, the crude solid can be re-suspended in water and acidified to pH ~5 with dilute HCl, followed by filtration.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or a suitable solvent mixture to yield the desired 3-cyano-8-methoxyquinolin-2(1H)-one as a crystalline solid.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).
Part 3: Divergent Synthesis via Functionalization of the Pre-formed Ring
This strategy is ideal for introducing EWGs onto the carbocyclic (benzene) part of the this compound scaffold. Electrophilic aromatic substitution (EAS) is the most common method.[7]
Causality of Regioselectivity: The outcome of EAS reactions is dictated by the directing effects of the existing substituents.
-
The 8-methoxy group is a strongly activating, ortho, para-director.
-
The amide group within the heterocyclic ring is a deactivating group.
-
The interplay of these electronic effects typically directs incoming electrophiles to the C5 and C7 positions. Steric hindrance from the peri-position (C1) often favors substitution at the C5 position.
Electrophilic Nitration
Nitration is a fundamental EAS reaction for installing the strongly electron-withdrawing nitro (-NO₂) group.[7] The standard reagent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[7]
Caption: Key steps in the electrophilic nitration of the quinolinone ring.
Protocol 2: Synthesis of 5-Nitro-8-methoxyquinolin-2(1H)-one
This protocol is adapted from established procedures for the nitration of methoxy-substituted quinolines.[8][9][10]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice/water bath
-
Standard laboratory glassware and magnetic stirrer
Experimental Protocol:
-
Reaction Setup: Place this compound (1.0 eq.) in a thick-walled flask. Cool the flask in an ice bath to 0-5°C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (approx. 5 mL per gram of starting material) with stirring, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 mL) in a separate flask, pre-cooled in an ice bath.
-
Electrophilic Attack: Add the cold nitrating mixture dropwise to the solution of the quinolinone over 15-20 minutes. CRITICAL: Maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
-
Workup and Isolation:
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.
-
-
Purification: Dry the crude product. Recrystallization from a suitable solvent like ethanol or acetic acid will yield pure 5-nitro-8-methoxyquinolin-2(1H)-one.[9]
-
Characterization: Confirm the product's identity and regiochemistry using NMR spectroscopy (¹H, ¹³C, and potentially NOESY to confirm spatial proximity), IR (presence of NO₂ stretches ~1530 and 1340 cm⁻¹), and Mass Spectrometry.
Part 4: Modern Synthetic Approaches
While classical methods are robust, modern palladium-catalyzed reactions offer unparalleled precision and scope for functionalizing the quinolinone core.[11][12]
Palladium-Catalyzed Cross-Coupling
If a halo-substituted this compound is available, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be used to introduce a vast range of functional groups, including some EWGs or precursors to them.[11][12][13] These methods are valued for their high functional group tolerance and typically excellent yields. For instance, a bromo-substituted quinolinone can be coupled with arylboronic acids to form biaryl systems or subjected to cyanation reactions.[13]
C-H Functionalization
Direct C-H functionalization is an emerging and highly atom-economical strategy that avoids the need for pre-halogenated substrates.[14][15][16] Palladium, rhodium, and copper catalysts have been developed to selectively activate and functionalize C-H bonds at various positions on the quinoline ring, offering a direct route to installing new substituents.[14]
Part 5: Data Summary and Comparison
Table 1: Comparison of Primary Synthetic Strategies
| Strategy | Target EWG Position(s) | Advantages | Disadvantages |
| Friedländer Annulation | C3, C4 | High convergence, good yields, readily available starting materials.[2][4] | Limited to C3/C4 substitution; requires specific 2-aminoaryl precursors. |
| Electrophilic Substitution | C5, C7 | Excellent for benzene ring functionalization, uses simple reagents.[7] | Can lead to mixtures of isomers, requires careful control of conditions. |
| Pd-Catalyzed Coupling | Versatile (depends on substrate) | High selectivity and yields, broad substrate scope, mild conditions.[11][13] | Requires pre-functionalized (e.g., halogenated) starting material, expensive catalysts. |
Table 2: Reagents for Introducing Common Electron-Withdrawing Groups
| Electron-Withdrawing Group | Method | Typical Reagents & Conditions |
| **Nitro (-NO₂) ** | Electrophilic Nitration | Conc. HNO₃ / Conc. H₂SO₄, 0-5°C[7][9] |
| Cyano (-CN) | Friedländer Condensation | Ethyl cyanoacetate, piperidine, EtOH, reflux |
| Bromo (-Br) | Electrophilic Bromination | Br₂ in Acetic Acid, or N-Bromosuccinimide (NBS) |
| Chloro (-Cl) | Electrophilic Chlorination | Cl₂ gas, or N-Chlorosuccinimide (NCS) |
| Acyl (-COR) | Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃) |
Conclusion
The synthesis of this compound derivatives bearing electron-withdrawing groups is a critical task for the development of new therapeutic agents. This guide has detailed both classical and modern methodologies to achieve this goal. Convergent strategies like the Friedländer annulation are powerful for constructing the core with EWGs at the C3 position. In contrast, divergent strategies, particularly electrophilic nitration, provide a direct and effective route for functionalizing the C5 position of the pre-formed scaffold. By understanding the underlying mechanisms and carefully controlling reaction conditions as outlined in the provided protocols, researchers can reliably access a diverse range of functionalized quinolinones for further investigation in drug discovery programs.
References
- Diversity-Oriented Synthesis of Functionalized Quinolin-2(1H)-ones via Pd-Catalyzed Site-Selective Cross-Coupling Reactions. ACS Combinatorial Science.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry.
- Friedländer synthesis. Wikipedia.
- Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central.
- Previous Friedländer annulation and this work. ResearchGate.
- Friedlaender Synthesis. Organic Chemistry Portal.
- Scheme 2 Functionalization of the quinoline scaffold: screening of... ResearchGate.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry.
- Palladium in Quinoline Synthesis. ScienceDirect.
- Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. ResearchGate.
- One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. PubMed.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- (a) Cycloaddition reaction between quinoline derivatives and alkenes... ResearchGate.
- Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Royal Society of Chemistry.
- Synthesis of quinoline derivatives by [4+2] cycloaddition reaction. Combinatorial Chemistry Review.
- 8-Nitroquinoline. ResearchGate.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
- Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry.
- Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate.
- Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes. PubMed.
- Electrophilic Aromatic Substitutions You Need To Know! YouTube.
- 6-methoxy-8-nitroquinoline. ChemSynthesis.
- This compound. PubChem.
- Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. ResearchGate.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- New Route Synthesis of Some Quinolin-2-one Derivatives. Chemical Papers.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. National Institutes of Health.
- Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. ResearchGate.
Sources
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. nnpub.org [nnpub.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for 8-Methoxyquinolin-2(1H)-one Libraries
Abstract
The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and central nervous system effects.[1] The 8-methoxy substituted variant, in particular, offers a versatile starting point for the generation of extensive small-molecule libraries. This guide provides a suite of robust, high-throughput screening (HTS) protocols designed to efficiently interrogate these libraries and identify bioactive "hits" across several key therapeutic areas. We present detailed methodologies for biochemical kinase inhibition assays, cell-based G-Protein Coupled Receptor (GPCR) modulation, phenotypic anticancer cell viability, and antibacterial growth inhibition. Beyond primary screening, this document details the critical downstream processes of hit confirmation, counter-screening, and orthogonal validation, providing a comprehensive workflow for advancing promising compounds into the drug discovery pipeline.
Foundational Principles for Screening Quinolinone Libraries
The 8-Methoxyquinolin-2(1H)-one Scaffold: A Versatile Core
The quinoline motif is a recurring theme in pharmacologically active agents.[2][3] Its rigid, bicyclic structure provides a stable platform for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives have been investigated as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), kinase inhibitors, and agents targeting DNA synthesis, highlighting the scaffold's vast potential.[3][4] An HTS campaign targeting a library of this compound analogs is therefore a rational starting point for identifying novel therapeutic leads.
HTS Assay Design Philosophy
The transition from bench-scale assays to high-throughput screening necessitates a shift in methodology, prioritizing robustness, miniaturization, and automation. Assays must be adapted to 384- or 1536-well microplate formats to maximize throughput and conserve precious library compounds and reagents.[5] The choice between a biochemical (target-based) and a cell-based (phenotypic) assay represents a fundamental strategic decision.
-
Biochemical Assays: These cell-free systems isolate a specific molecular target (e.g., a purified enzyme) and measure the compound's direct effect on its activity. They offer a clear mechanism of action from the outset but may fail to identify compounds that require metabolic activation or cannot penetrate a cell membrane.[6]
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, such as proliferation, signaling, or death.[7] They provide more biologically relevant data, ensuring hits have cell permeability, but often require more complex follow-up studies to identify the specific molecular target.[6]
This guide provides protocols for both approaches to enable a comprehensive screening strategy.
The Cornerstone of HTS: The Z'-Factor
Before initiating a large-scale screen, the quality and reliability of the assay must be rigorously validated. The Z'-factor is the industry-standard statistical parameter for this purpose.[8][9] It provides a quantitative measure of the separation between the high (positive) and low (negative) signal controls, relative to their variability.[10] A Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Z'-Factor Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
This calculation allows for the classification of assay quality, ensuring that the "signal window" is large enough to confidently distinguish true hits from background noise.[9][11]
Table 1: Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Classification | Suitability for HTS |
|---|---|---|
| 1.0 | Ideal (theoretical) | Not practically achievable |
| 0.5 ≤ Z' < 1.0 | Excellent | An outstanding assay, suitable for HTS |
| 0 < Z' < 0.5 | Marginal | May be acceptable, but requires caution |
| Z' ≤ 0 | Unacceptable | The assay is not suitable for screening |
Source: Adapted from Zhang et al., 1999 and other sources.[8][9]
Caption: Z'-Factor assesses the separation between control populations.
Protocol Suite: Target-Specific HTS Assays
The following protocols are designed for 384-well formats but can be adapted. All liquid handling steps should be performed with automated systems for precision and reproducibility.
Assay 1: Biochemical Kinase Inhibition (Fluorescence Polarization)
Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[12][13] This assay measures the ability of compounds to inhibit a kinase from phosphorylating its substrate. Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS, as it requires no wash steps.[14] The principle relies on the change in the tumbling speed of a small, fluorescently labeled peptide (tracer) when it binds to a large antibody that is specific for the phosphorylated form of the peptide.[15][16]
Caption: Principle of a competitive Fluorescence Polarization kinase assay.
Materials:
| Reagent | Supplier | Purpose |
|---|---|---|
| Kinase of interest | Commercial Vendor | Target enzyme |
| Kinase substrate peptide | Commercial Vendor | Substrate for phosphorylation |
| ATP | Sigma-Aldrich | Phosphate donor |
| Phospho-specific antibody | Commercial Vendor | Binds phosphorylated product |
| Fluorescent tracer peptide | Commercial Vendor | Competes with product for antibody binding |
| Assay Buffer (e.g., HEPES) | In-house prep | Maintains pH and ionic strength |
| Known Kinase Inhibitor (e.g., Staurosporine) | Tocris | Positive control |
| DMSO | Sigma-Aldrich | Compound solvent |
| 384-well black, low-volume plates | Greiner Bio-One | Assay plates |
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of library compounds (typically at 10 mM in DMSO) into columns 3-22 of the assay plate.
-
Control Plating: Dispense 50 nL of DMSO into columns 1, 2, 23, and 24 (Negative Control, 0% inhibition). Dispense 50 nL of a known inhibitor (at a concentration giving >90% inhibition) into columns 23 and 24 (Positive Control).
-
Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate peptide in assay buffer. Dispense 5 µL into all wells.
-
Initiate Reaction: Prepare a master mix of ATP in assay buffer. Dispense 5 µL to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes (or as optimized for the specific kinase).
-
Detection: Prepare a detection mix containing the phospho-specific antibody and the fluorescent tracer. Dispense 10 µL to all wells to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on an FP-capable microplate reader (e.g., Excitation 485 nm, Emission 535 nm).
Data Analysis:
-
Calculate percent inhibition for each well: % Inhibition = 100 * (Signal_Negative_Ctrl - Signal_Sample) / (Signal_Negative_Ctrl - Signal_Positive_Ctrl)
-
Define a hit threshold, typically >50% inhibition or >3 standard deviations from the negative control mean.
Assay 2: Cell-Based GPCR Modulation (cAMP Luminescence Assay)
Rationale: GPCRs are the largest family of cell surface receptors and a major target for pharmaceuticals.[17] Many GPCRs signal through the modulation of the second messenger cyclic AMP (cAMP).[18][19] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. This protocol uses a competitive, luminescence-based assay to quantify intracellular cAMP levels.
Materials:
| Reagent | Supplier | Purpose |
|---|---|---|
| HEK293 cells expressing target GPCR | In-house or Commercial | Host cell line |
| cAMP-Glo™ Assay Kit | Promega | Measures intracellular cAMP |
| Known Agonist/Antagonist | Tocris | Positive controls |
| Forskolin (for Gi assays) | Sigma-Aldrich | Stimulates adenylate cyclase |
| 384-well solid white plates | Corning | Assay plates for luminescence |
| Cell Culture Media (e.g., DMEM) | Gibco | Cell growth |
Protocol:
-
Cell Seeding: Seed cells into 384-well white plates at a density of 2,000-5,000 cells/well in 20 µL of media. Incubate overnight.
-
Compound Addition: Add 50 nL of library compounds or controls (as in Assay 1).
-
Agonist Mode:
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Add a known agonist at its EC80 concentration to all wells (except negative controls).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis & Detection:
-
Equilibrate the plate and cAMP-Glo™ reagents to room temperature.
-
Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 15 minutes.
-
Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA and luciferase substrate).
-
Incubate for 20 minutes in the dark.
-
-
Read Plate: Measure luminescence on a microplate reader. The signal is inversely proportional to the cAMP concentration.
Data Analysis:
-
Agonist Hits: Look for a decrease in luminescence signal compared to negative controls.
-
Antagonist Hits: Look for a restoration of the luminescence signal towards the negative control level.
-
Calculate percent activity/inhibition based on controls and set a hit threshold.
Caption: Simplified Gs-coupled GPCR signaling cascade leading to cAMP production.
Assay 3: Phenotypic Anticancer (Cell Viability/Cytotoxicity)
Rationale: A primary goal in oncology drug discovery is to find compounds that selectively kill cancer cells.[5][20] This phenotypic assay measures cell viability as a proxy for cytotoxicity. ATP-based assays, such as CellTiter-Glo®, are highly sensitive and robust for HTS, as the amount of ATP is directly proportional to the number of metabolically active cells.[21][22]
Materials:
| Reagent | Supplier | Purpose |
|---|---|---|
| Cancer cell line of interest (e.g., HeLa, A549) | ATCC | Target cells |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Measures ATP |
| Doxorubicin or Staurosporine | Sigma-Aldrich | Positive control for cytotoxicity |
| 384-well solid white, clear-bottom plates | Corning | Assay plates |
Protocol:
-
Cell Seeding: Seed cancer cells into 384-well plates at an optimized density (e.g., 1,000 cells/well) in 40 µL of media. Incubate overnight.
-
Compound Plating: Add 100 nL of library compounds or controls.
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
Assay Readout:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 40 µL of CellTiter-Glo® reagent to all wells.
-
Place on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Read Plate: Measure luminescence on a microplate reader.
Data Analysis:
-
Calculate percent viability: % Viability = 100 * (Signal_Sample - Signal_Positive_Ctrl) / (Signal_Negative_Ctrl - Signal_Positive_Ctrl)
-
Hits are compounds that reduce cell viability below a defined threshold (e.g., <50%).
Assay 4: Phenotypic Antibacterial (Bacterial Growth Inhibition)
Rationale: The rise of antibiotic resistance necessitates the discovery of new antibacterial agents.[23] The most direct HTS method is a whole-cell assay that measures the inhibition of bacterial growth, typically by monitoring the change in optical density (OD) over time.[6]
Materials:
| Reagent | Supplier | Purpose |
|---|---|---|
| Bacterial strain (e.g., S. aureus, E. coli) | ATCC | Target organism |
| Growth Media (e.g., TSB, LB) | BD Biosciences | Bacterial culture |
| Ampicillin or Gentamicin | Sigma-Aldrich | Positive control |
| 384-well clear, flat-bottom plates | Corning | Assay plates |
Protocol:
-
Compound Plating: Add 50 nL of library compounds or controls to the assay plate.
-
Bacterial Inoculum: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh media to a starting OD600 of ~0.001 (approx. 2 x 10^6 CFU/mL).[23]
-
Inoculation: Dispense 50 µL of the bacterial inoculum into all wells.
-
Incubation: Incubate the plates at 37°C for 16-18 hours in a humidified incubator.
-
Read Plate: Measure the optical density at 600 nm (OD600) using a microplate reader.
Data Analysis:
-
Calculate percent growth inhibition: % Inhibition = 100 * (1 - (OD_Sample - OD_Media_Blank) / (OD_Negative_Ctrl - OD_Media_Blank))
-
Set a hit threshold (e.g., >80% inhibition) to identify active compounds.
The Hit-to-Lead Workflow: Post-Screening Validation
Identifying a "hit" in a primary screen is only the first step. A rigorous validation cascade is essential to eliminate false positives and prioritize the most promising chemical matter for further development.[24][25]
Caption: A typical HTS workflow from primary screen to validated hit.
Hit Confirmation and Potency Determination
All hits from the primary screen must be re-tested to confirm their activity.[26] Confirmed hits are then evaluated in a 10-point dose-response curve to determine their potency (IC50 or EC50), which is the concentration required to elicit a 50% response. This quantitative measure is critical for ranking compounds and establishing an initial structure-activity relationship (SAR).[24]
The Imperative of Counter-Screening
False positives are a pervasive issue in HTS and can arise from compound interference with the assay technology rather than true biological activity.[27][28] Counter-screens are designed to identify these artifacts.[29][30]
-
Technology-Specific Counter-Screens: These assays are run in the absence of the primary biological target to detect interference. For example, hits from the CellTiter-Glo® assay should be tested in a biochemical assay for direct luciferase inhibition.[27][30]
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology. For instance, a hit from a luminescence-based cell viability assay could be confirmed using a fluorescence-based method (e.g., Resazurin) or by direct cell imaging.[26]
-
Specificity/Cytotoxicity Screens: For target-based assays, it is crucial to ensure that the compound's effect is not due to general cytotoxicity. All hits should be run through a generic cell viability assay (like Protocol 2.3) to flag non-specific toxic compounds.[26][27]
By systematically implementing this validation workflow, researchers can have high confidence that the final validated hits represent genuine, tractable starting points for a successful drug discovery program.
References
- Graves, J. F., et al. (2002). A fluorescence polarization assay for native protein substrates of kinases. Analytical Biochemistry.
- Seethala, R., & Menzel, R. (2000). Fluorescence Polarization Competition Immunoassay for Tyrosine Kinases. Analytical Biochemistry.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
- Aram, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery.
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay.
- Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- Shah, P., & T-Augustin, J. (2018). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Essays in Biochemistry.
- Johnson, K. E., et al. (2012). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem.
- Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- Woehler, A., et al. (2015). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Journal of Biomolecular Screening.
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology.
- Chan, E., et al. (2008). High-throughput screening platform for anticancer therapeutic drug cytotoxicity. Journal of Immunological Methods.
- Wang, X., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery.
- ResearchGate. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- Evotec. (2025). Unlocking High-Throughput Screening Strategies.
- ResearchGate. (2006). Fluorescence detection techniques for protein kinase assay.
- The University of Arizona. (n.d.). Our Process | R. Ken Coit College of Pharmacy.
- Zheng, Q., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry.
- On HTS. (2023). Z-factor.
- Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Sygnature Discovery. (n.d.). High Throughput Drug Screening.
- ResearchGate. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
- Zhang, X. D. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening.
- Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- Creative Biolabs. (n.d.). Counter-Screen Service.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- ResearchGate. (n.d.). Assay variability and hit confirmation.
- eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay.
- iGEM. (2018). Growth inhibition assay.
- National Center for Biotechnology Information. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. assay.dev [assay.dev]
- 10. punnettsquare.org [punnettsquare.org]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 13. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. A fluorescence polarization assay for native protein substrates of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence polarization competition immunoassay for tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 18. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 21. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 27. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 28. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
Introduction: The Quinolin-2(1H)-one Core and the Significance of the 8-Methoxy Moiety
An In-Depth Guide to 8-Methoxyquinolin-2(1H)-one: A Privileged Scaffold in Modern Medicinal Chemistry
The quinolin-2(1H)-one framework is a prominent heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1][2] Its rigid bicyclic structure serves as an excellent foundation for the spatial orientation of various functional groups, enabling precise interactions with a multitude of biological targets. This versatility has led to its incorporation into a wide array of pharmacologically active compounds.[1] The introduction of a methoxy group at the 8-position modulates the scaffold's electronic and lipophilic properties, often enhancing its binding affinity, metabolic stability, and overall therapeutic potential. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, making this scaffold a focal point for contemporary drug discovery and development.[3][4][5][6]
Part 1: Key Biological Activities & Therapeutic Applications
The this compound scaffold has been successfully exploited to develop agents for various disease indications. The following sections detail its most significant therapeutic applications, supported by mechanistic insights and quantitative data.
Anticancer Activity: A Multi-faceted Approach to Oncology
Derivatives of this compound have emerged as promising candidates for cancer therapy, exerting their effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[4][7][8]
Mechanism of Action: A key mechanism involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival in many cancers.[4] For instance, the derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has been shown to inhibit the activation of this pathway, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in colorectal cancer cells.[4][9] Other quinolinone derivatives have been found to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax and p53.[8]
Quantitative Cytotoxicity Data: The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| MMNC | Indolo[2,3-b] quinoline | HCT116 (Colorectal) | 0.33 | [4] |
| MMNC | Indolo[2,3-b] quinoline | Caco-2 (Colorectal) | 0.51 | [4] |
| 12e | 4-Phenylquinolin-2(1H)-one | 2774 (Ovarian) | ~5-10 | [8] |
| 12e | 4-Phenylquinolin-2(1H)-one | SKOV3 (Ovarian) | ~5-10 | [8] |
| 6c | 2-Aryl-isoquinolin-1(2H)-one | A431 (Epidermoid) | ~2.5 | [10] |
Note: The table presents data for derivatives containing the core quinolinone structure with methoxy substitutions to illustrate the scaffold's potential. MMNC is a direct analogue.
Signaling Pathway Visualization:
Caption: Figure 1: Inhibition of PI3K/AKT/mTOR Pathway.
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a hallmark of numerous diseases. The this compound scaffold provides a template for developing potent anti-inflammatory agents that can modulate key inflammatory pathways.[5][11]
Mechanism of Action: Certain derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5] This is a crucial mediator in inflammatory conditions such as rheumatoid arthritis. The mechanism often involves the regulation of transcription factors like NF-κB and signaling cascades such as the MAPK pathway, which are central to the inflammatory response.[11] For example, the related compound 8-methoxybicolosin C attenuates inflammation by suppressing the NF-κB and MAPK pathways while activating the cytoprotective Nrf2/HO-1 pathway.[11]
Antimicrobial Activity: Combating Pathogens
The quinolinone core is a well-established pharmacophore in antimicrobial agents. The 8-methoxy variant and its derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][6]
Spectrum of Activity: Studies have shown that 8-methoxyquinoline exhibits strong antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Salmonella spp.) bacteria, as well as potent antifungal activity against Aspergillus flavus and Aspergillus niger.[3] Furthermore, the scaffold has been used to develop novel compounds effective against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[12] The mechanism can involve the inhibition of essential bacterial enzymes like dihydrofolate reductase or the disruption of biofilm formation.[12]
Part 2: Experimental Protocols
To facilitate research and development, this section provides detailed, field-proven protocols for the synthesis of the this compound scaffold and its subsequent biological evaluation.
Synthesis Protocol: Preparation of this compound
This protocol describes a common and effective method for synthesizing the core scaffold, adapted from established literature procedures.[13] The method involves the cyclization of an appropriately substituted anilide precursor.
Materials and Reagents:
-
2-Methoxyaniline
-
Diethyl malonate
-
Sodium metal
-
Diphenyl ether
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and heating mantle/oil bath
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Step 1: Synthesis of Diethyl (2-methoxyphenyl)malonate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline (1 equivalent) in absolute ethanol.
-
Carefully add small pieces of sodium metal (1.1 equivalents) to the solution to form sodium ethoxide in situ.
-
Once the sodium has fully reacted, add diethyl malonate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Causality Note: Refluxing provides the thermal energy required for the nucleophilic substitution reaction between the aniline and diethyl malonate.
-
-
Step 2: Cyclization to form 4-Hydroxy-8-methoxyquinolin-2(1H)-one:
-
After cooling, carefully neutralize the reaction mixture with a dilute HCl solution until acidic pH is achieved, which will precipitate the intermediate.
-
Filter the resulting solid, wash with cold water, and dry.
-
Add the dried intermediate to a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Causality Note: The high temperature induces a thermal intramolecular cyclization (Conrad-Limpach reaction) to form the quinolinone ring system.
-
-
Step 3: Reduction to this compound (if necessary):
-
The product from Step 2 is often a 4-hydroxy derivative. If the non-hydroxylated scaffold is desired, a subsequent deoxygenation step is required. However, for many applications, the 4-hydroxy intermediate is directly used or further functionalized. For the direct synthesis of the title compound without the 4-hydroxy group, alternative methods like the Knorr quinoline synthesis starting from a β-ketoanilide may be employed.
-
-
Purification and Characterization:
-
Cool the reaction mixture from Step 2 and dilute with hexane to precipitate the crude product.
-
Filter the solid and wash thoroughly with hexane to remove the diphenyl ether solvent.
-
Purify the crude product using column chromatography on silica gel, typically with a solvent system like ethyl acetate/hexane or chloroform/methanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Biological Evaluation Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials and Reagents:
-
Human cancer cell line (e.g., HCT116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds dissolved in DMSO (stock solution)
-
Multi-channel pipette and microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells in a T-75 flask until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Causality Note: The 24-hour incubation period ensures cells recover from trypsinization and adhere to the plate, forming a uniform monolayer for the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Causality Note: DMSO is a polar aprotic solvent that effectively solubilizes the water-insoluble formazan, producing a colored solution suitable for spectrophotometric measurement.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Visualization:
Caption: Figure 2: General Workflow for Synthesis & Evaluation.
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of the this compound scaffold.
-
Role of the 8-Methoxy Group: The methoxy group at the C8 position is a key feature. As an electron-donating group, it can influence the electron density of the aromatic system, which can be critical for forming interactions (e.g., hydrogen bonds, pi-stacking) with biological targets. Its presence also increases lipophilicity, which can enhance cell membrane permeability and bioavailability.[14]
-
Substitutions at C4: The C4 position is a common site for modification. Introducing bulky aryl groups at this position has been shown to be effective for anticancer activity, likely by providing additional hydrophobic or aromatic interactions within the target's binding pocket.[8]
-
Substitutions at N1 (the Lactam Nitrogen): Alkylation or arylation at the N1 position can significantly alter the compound's properties. This position can be used to attach linkers to other pharmacophores or to introduce groups that modulate solubility and metabolic stability.
-
Halogenation: The introduction of halogens (e.g., chlorine, bromine) onto the quinolinone ring can enhance biological activity.[15] This is often attributed to the ability of halogens to form halogen bonds and alter the electronic nature of the scaffold, thereby improving target engagement.[16]
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly versatile platform for the design of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, inflammation, and infectious diseases. The synthetic accessibility of the core and the numerous sites available for chemical modification allow for extensive fine-tuning of its pharmacological profile.
Future research should focus on several key areas:
-
Target Deconvolution: Identifying the specific molecular targets for the most potent derivatives to better understand their mechanisms of action.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Development of Selective Inhibitors: Leveraging SAR insights to design derivatives with high selectivity for their intended targets, thereby minimizing off-target effects and potential toxicity.
-
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other areas, such as neurodegenerative diseases or metabolic disorders, where quinoline derivatives have also shown promise.[17]
By continuing to explore the rich chemistry and biology of this privileged scaffold, the scientific community can unlock new and effective treatments for some of the most challenging human diseases.
References
- A. A. El-Henawy, et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
- Y. Zhang, et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI.
- A. Luniewski, et al. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. PubMed.
- S. K. Ghorai, et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
- National Center for Biotechnology Information. This compound. PubChem.
- K. M. Kandeel, et al. (2023). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate.
- A. Kumar, et al. (2022). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate.
- M. R. Ahmad, et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate.
- V. Kumar, et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate.
- C. H. Liu, et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. PubMed.
- S. B. Vaghani, et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences.
- Y. Zhang, et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate.
- S. F. Bouzenda, et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Current Organic Synthesis.
- M. Kadela-Tomanek, et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- S. Singh, et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. NIH.
- B. R. Kang, et al. (2013). Discovery of 2-aryl-8-hydroxy (Or methoxy)-isoquinolin-1(2H)-ones as Novel EGFR Inhibitor by Scaffold Hopping. PubMed.
- V. F. S. Pape, et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH.
- M. A. Ibrahim, et al. (2023). Bactericidal activity of 8-methoxy-quinazoline-2,4-diones with.... ResearchGate.
- A. A. El-Gamal, et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH.
- J. E. Charris, et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. MDPI.
- J. H. Lee, et al. (2024). 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells. NIH.
- A. A. Abdelgawad, et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Y. Wang, et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. PubMed.
- S. E. Abah, et al. (2023). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate.
- Y. Zhang, et al. (2024). N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis. PubMed.
- C. Kieffer, et al. (2015). Antileishmanial pharmacomodulation in 8-nitroquinolin-2(1H)-one series. ResearchGate.
- A. Vale, et al. (2023). Research into New Molecules with Anti-Inflammatory Activity. Sciforum.
- P. Yadav & K. Shah. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Introduction: The Significance of 8-Methoxyquinolin-2(1H)-one
An in-depth guide to the radiolabeling of 8-Methoxyquinolin-2(1H)-one, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols. As a key scaffold in medicinal chemistry, understanding how to isotopically label this molecule is critical for its advancement as a research tool and potential therapeutic agent. This guide offers full editorial control, focusing on the causality behind experimental choices and providing self-validating, robust protocols grounded in authoritative scientific literature.
The quinolin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. This compound, in particular, serves as a crucial building block or final compound in various drug discovery programs. Its properties make it a candidate for targeting receptors and enzymes implicated in neurological disorders, inflammation, and oncology.[1][2]
Radiolabeling this molecule with positron-emitting isotopes like Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) enables in vivo imaging with Positron Emission Tomography (PET), a powerful technique to study pharmacokinetics, pharmacodynamics, and target engagement in real-time.[3][4][5] Labeling with beta-emitters like Tritium ([³H]) is indispensable for in vitro applications such as receptor binding assays and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[6][7] This guide details validated and proposed methodologies for incorporating these key isotopes into the this compound structure.
General Radiopharmaceutical Workflow
Successful radiolabeling is more than a single reaction; it is an integrated process from isotope production to final quality control. Each step must be optimized for speed, especially when dealing with short-lived isotopes like ¹¹C.
Section 1: Carbon-11 Labeling via O-Methylation
Carbon-11 is a positron emitter with a short half-life (t½ ≈ 20.4 min), making it ideal for PET studies where multiple scans on the same day may be required.[8][9] The presence of the methoxy group at the 8-position of the target molecule makes it a perfect candidate for a demethylation/re-methylation strategy, one of the most robust and widely used methods in ¹¹C chemistry.[10][11]
Scientific Rationale
The strategy involves synthesizing the desmethyl precursor, 8-hydroxyquinolin-2(1H)-one, and then reacting it with a high specific activity ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate.[8] The phenolic hydroxyl group is a soft nucleophile that readily reacts with the potent electrophilic methylating agents.[12][13] This reaction is typically rapid and high-yielding, which is essential given the short half-life of ¹¹C.
Detailed Protocol: Synthesis of [¹¹C]this compound
-
Precursor Preparation: Synthesize 8-hydroxyquinolin-2(1H)-one using established organic chemistry methods (e.g., via demethylation of the target compound with BBr₃). Prepare a solution of the precursor (approx. 1-2 mg) in a suitable solvent like DMF or acetone (250-400 µL) in a sealed 1 mL V-vial.
-
Radionuclide Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[8] Convert the [¹¹C]CO₂ to [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using an automated synthesis module according to established methods.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature to trap the reagent.
-
Base Addition: Add a small volume of a suitable base (e.g., 5 µL of 2 M NaOH) to deprotonate the phenolic hydroxyl, activating it for nucleophilic attack.
-
Heating: Seal the vial and heat at 80-120 °C for 3-5 minutes. The choice of temperature depends on the solvent and the reactivity of the precursor.
-
Purification: After cooling, quench the reaction with a mobile phase mixture (e.g., 500 µL of water/acetonitrile). Inject the entire contents onto a semi-preparative HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and byproducts.
-
Formulation: Collect the product peak in a flask containing sterile water. Pass the collected fraction through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with sterile water to remove HPLC solvents, and then elute the final product with a small volume of ethanol, followed by sterile saline for injection.
-
Quality Control: Analyze an aliquot of the final product via analytical HPLC to determine radiochemical purity and specific activity.
| Parameter | Typical Condition | Rationale |
| Precursor | 8-Hydroxyquinolin-2(1H)-one (1-2 mg) | The direct chemical antecedent to the final product. |
| ¹¹C-Reagent | [¹¹C]CH₃OTf or [¹¹C]CH₃I | High reactivity methylating agents suitable for rapid reactions.[11] |
| Base | NaOH, K₂CO₃, or organic bases | Deprotonates the nucleophile to increase its reactivity. |
| Solvent | DMF, DMSO, Acetone | Aprotic polar solvents that solubilize reagents and facilitate SN2 reactions. |
| Temperature | 80 - 120 °C | Provides activation energy to ensure rapid reaction completion. |
| Time | 3 - 5 minutes | Kept to a minimum to reduce decay losses of ¹¹C. |
| Radiochemical Yield | 30-60% (decay-corrected) | A measure of the efficiency of the radiolabeling reaction. |
Section 2: Fluorine-18 Labeling via Fluoroalkoxylation
Fluorine-18 is the most widely used radionuclide for PET imaging, owing to its near-ideal half-life (t½ ≈ 109.8 min) and low positron energy, which results in high-resolution images.[14][15] Direct radiofluorination of the electron-rich quinolinone ring is challenging. A more reliable and field-proven approach is a multi-step synthesis involving a prosthetic group, such as a fluoroalkoxy chain.[1]
Scientific Rationale
This strategy involves first synthesizing a precursor that contains a good leaving group (e.g., tosylate, mesylate, or nosylate) attached to an alkyl chain at the 8-position. This precursor is then reacted with cyclotron-produced [¹⁸F]fluoride in a nucleophilic substitution reaction.[16] The choice of leaving group is critical; tosylates and nosylates are often preferred for their high reactivity. The reaction is typically carried out in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K222) to enhance the nucleophilicity of the [¹⁸F]fluoride ion.
Detailed Protocol: Synthesis of [¹⁸F]8-(2-Fluoroethoxy)quinolin-2(1H)-one
-
Precursor Synthesis: Synthesize the tosylated precursor, 8-(2-(tosyloxy)ethoxy)quinolin-2(1H)-one. This can be achieved by first reacting 8-hydroxyquinolin-2(1H)-one with ethylene carbonate to install the hydroxyethyl group, followed by tosylation with tosyl chloride.
-
Radionuclide Preparation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion exchange cartridge. Elute the fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K222) in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is critical to activate the "naked" fluoride for nucleophilic attack.
-
Radiolabeling Reaction: Add a solution of the tosylated precursor (3-5 mg) in anhydrous acetonitrile or DMSO (300-500 µL) to the dried K[¹⁸F]F/K222 complex.
-
Heating: Seal the vessel and heat at 90-110 °C for 10-15 minutes.
-
Purification & Formulation: Follow the same HPLC purification and SPE formulation steps as described for the ¹¹C-labeling protocol (Section 1, steps 6-7).
| Parameter | Typical Condition | Rationale |
| Precursor | Tosylate or Nosylate ester (3-5 mg) | Contains a good leaving group for nucleophilic substitution.[17] |
| ¹⁸F-Reagent | K[¹⁸F]F/K222 complex | K222 sequesters the K⁺ ion, increasing fluoride's nucleophilicity.[15] |
| Solvent | Anhydrous Acetonitrile, DMSO | Aprotic polar solvents are essential for SN2 reactions with fluoride. |
| Temperature | 90 - 110 °C | Sufficient energy to overcome the activation barrier for C-O bond cleavage. |
| Time | 10 - 15 minutes | Balances reaction completion with the half-life of ¹⁸F. |
| Radiochemical Yield | 40-70% (decay-corrected) | Generally higher than ¹¹C labeling due to the longer half-life. |
Section 3: Tritium Labeling via Hydrogen Isotope Exchange
Tritium ([³H]) is a low-energy beta-emitter (t½ ≈ 12.3 years) that is invaluable for quantitative ADME studies and in vitro binding assays due to its high specific activity and minimal structural perturbation.[6][7] Modern methods like metal-catalyzed Hydrogen Isotope Exchange (HIE) offer a powerful way to introduce tritium at late stages of a synthetic sequence.[18]
Scientific Rationale
Iridium-catalyzed HIE reactions allow for the direct exchange of hydrogen atoms on the aromatic quinolinone scaffold with tritium from tritium gas (T₂).[7] This method is often regioselective, directed by existing functional groups, and tolerates a wide range of functionalities, making it ideal for complex molecules.[18] It avoids the need for a dedicated precursor with a halogen or other leaving group, simplifying the overall process.
Detailed Protocol: Synthesis of [³H]this compound
-
Preparation: In a specialized reaction vessel suitable for handling tritium gas, dissolve this compound (1-10 mg) and the iridium catalyst (e.g., 5-10 mol%) in a degassed solvent (e.g., dichloromethane).
-
Tritiation: Freeze-pump-thaw the solution to remove atmospheric gases. Introduce tritium gas (T₂) at a specified pressure (e.g., ~1 atm).
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours to days, depending on the desired specific activity.
-
Work-up: After the reaction, carefully remove the excess tritium gas using a specialized manifold. The labile tritium (incorporated into solvent or easily exchangeable positions) is typically removed by repeated evaporation from a protic solvent like methanol.
-
Purification: Purify the crude product using preparative HPLC to separate the tritiated compound from unlabeled material and any catalytic byproducts.
-
Analysis: Determine the radiochemical purity by analytical HPLC and the specific activity using liquid scintillation counting and mass spectrometry.
| Parameter | Typical Condition | Rationale |
| Substrate | This compound (1-10 mg) | The final molecule to be labeled; no special precursor needed. |
| ³H-Source | Tritium (T₂) Gas | The source of the radioisotope for the exchange reaction.[6] |
| Catalyst | Iridium or Ruthenium complexes | Homogeneous catalysts that facilitate the H/T exchange process. |
| Solvent | Dichloromethane, THF | Anhydrous, degassed solvents are required for catalyst stability. |
| Temperature | Room Temperature - 50 °C | Mild conditions that preserve the integrity of the substrate. |
| Time | 1 - 24 hours | Longer reaction times generally lead to higher specific activity. |
| Specific Activity | 1-29 Ci/mmol | A measure of radioactivity per mole of compound. |
Conclusion
The radiolabeling of this compound can be successfully achieved using a variety of techniques tailored to the specific research application. For PET imaging, direct [¹¹C]O-methylation of the corresponding phenol precursor offers a rapid and efficient route, while indirect [¹⁸F]fluoroalkoxylation provides a tracer with a longer half-life suitable for more extensive studies. For in vitro and ADME studies, modern methods like iridium-catalyzed hydrogen isotope exchange provide an elegant and direct path to the high specific activity [³H]labeled compound. The choice of methodology ultimately depends on the desired radionuclide, the available synthetic infrastructure, and the specific biological question being addressed. The protocols and rationales provided herein serve as a comprehensive guide for researchers to develop and implement these powerful molecular tools.
References
- Zhang, J., Fujinaga, M., Ku, S. M., et al. (2010). Synthesis and in vitro biological evaluation of carbon-11-labeled quinoline derivatives as new candidate PET radioligands for cannabinoid CB2 receptor imaging. Bioorganic & Medicinal Chemistry Letters, 20(6), 1873-1877. [Link]
- Derdau, V., Atzrodt, J., & Zimmer, J. (2015). Tritium labelling of pharmaceuticals.
- Celen, S., Koole, M., De Angelis, M., et al. (2011). Synthesis and Biological Evaluation of carbon-11- And fluorine-18-labeled 2-oxoquinoline Derivatives for Type 2 Cannabinoid Receptor Positron Emission Tomography Imaging. Journal of Medicinal Chemistry, 54(17), 6045-6057. [Link]
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 118(3), 1128-1195. [Link]
- Saljoughian, M., & Williams, P. G. (2015). Synthetic Tritium Labeling: Reagents and Methodologies.
- Gao, M., Wang, M., & Miller, K. D. (2008). Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor. Bioorganic & Medicinal Chemistry, 16(11), 6145-6155. [Link]
- Li, G., Liu, Y., & Liu, Z. (2021). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 26(23), 7178. [Link]
- Kniess, T. (2019). Development of new chemistry for fluorine-18 radiolabeling.
- Max-Planck-Institut für Kohlenforschung. (2021).
- Brooks, A. F., & Scott, P. J. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1135-1146. [Link]
- Brooks, A. F., & Scott, P. J. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 6(7), 1004-1025. [Link]
- Xing, Y., Zhao, J., Shi, X., Conti, P. S., & Chen, K. (2014). Recent Development of Radiolabeled Nanoparticles for PET Imaging. Austin Journal of Nanomedicine & Nanotechnology, 2(2), 1016. [Link]
- Petrou, A., & Herodotou, C. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(22), 5437. [Link]
- Do, T. Q., & Esterbauer, H. (2011). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Free Radical Biology and Medicine, 51(10), 1771-1785. [Link]
- Raje, M., Ahamed, M., & Husain, A. (2016). Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. Journal of Neurochemistry, 138(6), 849-861. [Link]
- Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Košmrlj, J. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3198. [Link]
- Signore, A., & Glaudemans, W. J. (2011). Imaging bacteria with radiolabelled quinolones, cephalosporins and siderophores for imaging infection: a systematic review. European Journal of Nuclear Medicine and Molecular Imaging, 38(11), 2097-2107. [Link]
- Britannica, The Editors of Encyclopaedia. (2023). Reaction mechanism. Encyclopedia Britannica. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 782123, 8-Methoxy-4-methylquinolin-2(1H)-one. PubChem. [Link]
- Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 5. [Link]
- Szymański, P., & Markowicz, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4930. [Link]
- Radiopharma. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Radiopharma. [Link]
- Chemistry Steps. (n.d.). Nucleophiles and Electrophiles. Chemistry Steps. [Link]
- Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Moravek. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3585266, this compound. PubChem. [Link]
- Inja, C., & Fouad, F. (2011). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules, 16(12), 10301-10317. [Link]
- Bernard-Gauthier, V., & Bailey, J. J. (2019). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 24(16), 2933. [Link]
- Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Košmrlj, J. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
- Moravek. (n.d.). How PET Scanners Use Radiolabeled Compounds. Moravek. [Link]
- Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute. [Link]
- Richard, M., & Goncalves, V. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides.
- Wang, Y., & Chen, X. (2023). Encapsulation of 211At(Ø)+ into a Nanoscale Covalent Organic Framework Prevents Deastatination In Vivo. Journal of the American Chemical Society, 145(1), 32-38. [Link]
- Hong, H., & Cai, W. (2016). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 49(9), 1889-1898. [Link]
- di Gialleonardo, V., & de Feo, M. S. (2022). Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. Pharmaceuticals, 15(3), 343. [Link]
- Jackson, I. M., Scott, P. J., & Thompson, S. (2017). Clinical Applications of Radiolabeled Peptides for PET. Seminars in Nuclear Medicine, 47(5), 493-523. [Link]
Sources
- 1. Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. moravek.com [moravek.com]
- 5. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in vitro biological evaluation of carbon-11-labeled quinoline derivatives as new candidate PET radioligands for cannabinoid CB2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. Reaction mechanism - Nucleophilicity, Electrophilicity, Reactivity | Britannica [britannica.com]
- 13. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: A Framework for Evaluating the Cytotoxicity of 8-Methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold in Oncology
The quinoline and quinolinone core structures are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] These heterocyclic compounds are of significant interest in oncology due to their demonstrated ability to induce cell cycle arrest, trigger apoptosis, and inhibit critical signaling pathways essential for cancer cell proliferation and survival.[2][3] 8-Methoxyquinolin-2(1H)-one, a specific derivative, belongs to this promising class of molecules. A thorough investigation of its cytotoxic potential is a foundational step in the drug discovery pipeline, essential for validating its potential as a therapeutic agent.
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We will detail robust, field-proven protocols for quantifying cell viability and elucidating the primary mechanisms of cell death. The methodologies described herein—from initial screening to mechanistic studies—are designed to generate reliable, reproducible data to inform subsequent stages of preclinical development.
Core Principles of Cytotoxicity Assessment
A multi-faceted approach is critical for a comprehensive understanding of a compound's cytotoxic profile. Relying on a single assay can be misleading, as different methods measure distinct cellular parameters.[4] A robust evaluation should therefore integrate assays that probe:
-
Metabolic Activity: As an indicator of overall cell health and viability.
-
Membrane Integrity: To detect irreversible cell damage and lysis.
-
Apoptotic Pathways: To determine if the compound induces programmed cell death, a desirable characteristic for anti-cancer agents.[1]
This document will focus on three core assays that address these pillars: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and Annexin V/Propidium Iodide (PI) staining for apoptosis detection.
Experimental Design: A Validating Workflow
The following workflow provides a logical progression from initial screening to mechanistic insight. Each step builds upon the last, creating a self-validating system for characterizing the cytotoxic effects of this compound.
Figure 1: General workflow for in vitro cytotoxicity testing.
Protocol 1: Metabolic Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT substrate to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in sterile PBS).[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]
-
Sterile 96-well flat-bottom plates.
-
Microplate reader.
Step-by-Step Protocol:
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[8]
-
Compound Preparation & Treatment: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of serial dilutions in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same final DMSO concentration, typically ≤0.5%) and blank wells (medium only).[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4][9] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6][10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[6][9]
Data Analysis: Calculate the percentage of cell viability using the following formula: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring plasma membrane damage.[11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[12] Measuring the amount of LDH in the supernatant provides a reliable marker for cytotoxicity.[13]
Materials:
-
LDH cytotoxicity assay kit.
-
Cells treated as described in the MTT protocol (Steps 1-3).
-
Sterile 96-well plates.
Step-by-Step Protocol:
-
Prepare Controls: In a separate 96-well assay plate, set up wells for:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with a detergent solution (provided in the kit).[14]
-
Vehicle Control: Supernatant from cells treated with the vehicle (e.g., DMSO).
-
Background: Culture medium only.
-
-
Sample Collection: After the treatment incubation period, centrifuge the cell plate (e.g., at 300 x g for 5 minutes) to pellet any detached cells.[12] Carefully transfer 50 µL of supernatant from each well of the treatment plate to the corresponding wells of the new assay plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the assay plate.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13] The reaction results in the conversion of a tetrazolium salt into a red formazan product.[12]
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the formula: Percentage Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[4] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it stains the DNA of late-stage apoptotic and necrotic cells that have lost membrane integrity.[1]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit.
-
6-well plates.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant containing floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the kit's protocol. Incubate in the dark for 15 minutes at room temperature.[4]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Interpreting the Data: Building a Mechanistic Hypothesis
By integrating the results from these assays, a clear picture of the compound's cytotoxic action emerges.
| Assay Result | Interpretation |
| Low IC50 (MTT) | The compound is potent at inhibiting metabolic activity. |
| High % Cytotoxicity (LDH) | The compound causes significant cell membrane damage (necrosis). |
| Low % Cytotoxicity (LDH) | Cell death is likely not due to membrane lysis. |
| High Annexin V+/PI- Population | The compound induces early-stage programmed cell death (apoptosis). |
| High Annexin V+/PI+ Population | The compound induces late-stage apoptosis or necrosis. |
If this compound shows a low IC50 value and a significant increase in the Annexin V-positive cell population without a correspondingly high LDH release, it strongly suggests that the compound acts primarily by inducing apoptosis. This is a favorable profile for an anticancer drug candidate. Quinolinone derivatives often exert their effects by interacting with key cellular pathways that regulate cell life and death.[15]
Figure 2: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.
Conclusion
This application note provides a foundational strategy for the cytotoxic evaluation of this compound. By systematically applying the detailed protocols for MTT, LDH, and Annexin V/PI assays, researchers can obtain a comprehensive profile of the compound's potency and mechanism of action. This integrated data is crucial for making informed decisions in the progression of this, and other novel quinolinone derivatives, through the drug discovery and development process.
References
- Roche. (n.d.). MTT Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.
- protocols.io. (2024). LDH cytotoxicity assay.
- MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Cell Biologics Inc. (n.d.). LDH Assay.
- National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ScienceDirect. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
- Opentrons. (n.d.). Cytotoxicity Assays.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- SpringerLink. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
- SpringerLink. (2022). Review on recent development of quinoline for anticancer activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methoxyquinolin-2(1H)-one
Welcome to the technical support resource for the synthesis of 8-Methoxyquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and purity.
The quinolin-2(1H)-one core is a vital scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] The successful synthesis of derivatives like this compound is contingent on carefully controlling the reaction conditions to favor the desired cyclization pathway and minimize the formation of common, often troublesome, side products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered challenges during the synthesis of this compound, which typically involves the condensation of 2-methoxyaniline with a β-ketoester (e.g., ethyl acetoacetate) followed by a high-temperature cyclization, characteristic of the Conrad-Limpach-Knorr synthesis.[2][3]
Troubleshooting Summary Table
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| T-01 | Low to No Product Formation | 1. Insufficient temperature for thermal cyclization. 2. Ineffective acid catalyst. 3. Deactivation of the aniline precursor. | 1. Systematically increase cyclization temperature. 2. Screen alternative catalysts (e.g., PPA, Eaton's reagent). 3. Verify starting material purity. |
| T-02 | Significant Tar/Polymer Formation | Harsh acidic and high-temperature conditions causing polymerization of reactants or intermediates.[4] | 1. Use a milder acid catalyst. 2. Lower the reaction temperature and extend the reaction time. 3. Add reactants slowly to control exotherms. |
| T-03 | Formation of Unwanted Isomers | For substituted β-ketoesters, cyclization may occur at an alternative position if the reaction is not properly directed. | Ensure high-purity 2-methoxyaniline is used. The strong directing effect of the methoxy group should favor the desired product. |
| T-04 | Difficult Product Isolation/Purification | 1. Product is co-mingled with tarry byproducts. 2. Product has poor solubility in recrystallization solvents. | 1. Utilize steam distillation for initial cleanup of highly impure crudes.[4] 2. Perform column chromatography with a carefully selected solvent system. |
In-Depth Troubleshooting (Question & Answer Format)
Question 1: My thermal cyclization step is giving very low yields of this compound. What is the primary cause and how can I fix it?
Answer: This is a classic issue in quinolinone synthesis and typically points to suboptimal reaction conditions for the intramolecular cyclization step. The mechanism requires high thermal energy to overcome the activation barrier for the electrophilic attack of the anilide onto the aromatic ring.
Causality: The key cyclization step in a Conrad-Limpach or Knorr synthesis is a thermally-driven or acid-catalyzed intramolecular electrophilic substitution. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition and tar formation.[4] The choice of heat-transfer medium (e.g., Dowtherm A, mineral oil) is critical for maintaining a stable and uniform high temperature (typically >250 °C for thermal cyclizations).
Troubleshooting Workflow & Protocol:
The following diagram illustrates a logical workflow for troubleshooting this specific issue.
Caption: Troubleshooting workflow for low cyclization yield.
Experimental Protocol: Catalyst Screening for Improved Cyclization
This protocol assumes the pre-formation of the β-ketoanilide from 2-methoxyaniline and ethyl acetoacetate.
-
Setup: Prepare three parallel reactions in appropriate high-temperature glassware. To each vessel, add 1.0 equivalent of the pre-formed anilide.
-
Catalyst Addition:
-
Vessel 1 (Control): Add high-boiling solvent (e.g., Dowtherm A) only.
-
Vessel 2 (PPA): Add Polyphosphoric Acid (PPA) (approx. 10x by weight of the anilide).
-
Vessel 3 (H₂SO₄): Add concentrated sulfuric acid cautiously as the catalyst.[5]
-
-
Reaction: Heat all three reaction mixtures to the target temperature (e.g., start at 120-150 °C for acid-catalyzed reactions) and monitor by Thin Layer Chromatography (TLC) every 30 minutes.
-
Workup: After cooling, carefully quench the acid-catalyzed reactions by pouring them onto ice water. Basify with NaOH to precipitate the crude product. Filter and wash the solid.[6]
-
Analysis: Dry the crude products and determine the yield and purity for each condition to identify the optimal catalyst.
Question 2: My reaction produces a significant amount of black, intractable tar, making purification nearly impossible. How can I prevent this?
Answer: Tar formation is a notorious side reaction in many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, and can also occur in the Knorr synthesis under overly harsh conditions.[4][6] It arises from the acid-catalyzed polymerization of reactants, intermediates, or the product itself.
Causality: Strong Brønsted acids like sulfuric acid, combined with high temperatures, can promote a cascade of intermolecular condensation and polymerization reactions.[4] The α,β-unsaturated intermediates that can form are particularly susceptible to polymerization.[6][7]
Mitigation Strategies:
-
Catalyst Moderation: Switch from concentrated sulfuric acid to a milder catalyst. Polyphosphoric acid (PPA) is often an excellent alternative as it promotes cyclization with less charring.[4] Lewis acids can also be effective and may offer different reaction pathways.[7][8]
-
Temperature Control: Avoid thermal "hot spots" in the reaction vessel through efficient stirring. Do not overshoot the target temperature. It is often better to run the reaction for a longer period at a slightly lower temperature.
-
Biphasic Systems: For certain related syntheses like the Doebner-von Miller, using a biphasic medium (e.g., water/toluene) can sequester the carbonyl compounds in the organic phase, drastically reducing acid-catalyzed polymerization in the aqueous phase.[4]
Caption: Relationship between reaction control and outcome.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally best for preparing this compound? The Conrad-Limpach-Knorr synthesis is highly suitable. This family of reactions involves the condensation of an aniline (2-methoxyaniline) with a β-ketoester (like ethyl acetoacetate).[3] Depending on the reaction conditions (lower temperature for kinetic control vs. higher temperature for thermodynamic control), you can favor the formation of either the quinolin-4-one or the desired quinolin-2-one. For 2-quinolones, the reaction typically involves forming the β-ketoanilide first, followed by a high-temperature, acid-catalyzed cyclization.[3]
Q2: What is the role of the methoxy group on the aniline starting material? The 8-methoxy group on the final product originates from using 2-methoxyaniline as the starting material. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This facilitates the intramolecular cyclization step. Its position at the ortho-position to the amine also sterically and electronically directs the cyclization to the C7 position of the aniline, ensuring the formation of the 8-methoxy substituted quinolinone.
Q3: Can I use a Lewis acid instead of a Brønsted acid as a catalyst? Yes, Lewis acids such as tin tetrachloride (SnCl₄) and scandium(III) triflate are effective catalysts for quinoline synthesis and may offer milder reaction conditions compared to strong Brønsted acids like H₂SO₄.[7][8] They can reduce charring and improve yields in some cases. An experimental screening of both Lewis and Brønsted acids is recommended to find the optimal catalyst for your specific substrate.[8]
Q4: My final product is pure by ¹H NMR, but the overall yield after purification is still low. What am I missing? Low isolated yield despite good crude purity often points to mechanical losses during workup and purification. This can be due to:
-
Poor solubility: The product may be partially soluble in the wash solvents, leading to loss with each wash step. Use ice-cold solvents for washing to minimize this.
-
Precipitation issues: During the workup (e.g., neutralization), ensure the pH is optimal for complete precipitation of your product. A small sample test can help identify the best pH range.
-
Column Chromatography: The product might be irreversibly adsorbing to the silica gel or streaking significantly. Pre-treating your crude material (e.g., filtering through a small plug of silica to remove baseline impurities) or choosing a different stationary phase (e.g., alumina) may help.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.
- Wikipedia. (n.d.). Quinoline.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- BenchChem. (2025).
- MDPI. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 8-Methoxyquinolin-2(1H)-one by Recrystallization
This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the purification of 8-Methoxyquinolin-2(1H)-one. Recrystallization is a powerful technique for achieving high purity, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This document provides field-proven insights, detailed protocols, and solutions to common challenges encountered during the purification of this and related quinolinone scaffolds.
Recrystallization Workflow Overview
The following diagram outlines the fundamental steps of a successful recrystallization process, from initial solvent selection to the final isolation of the purified product.
Caption: A standard workflow for the purification of a solid organic compound by recrystallization.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how can I fix it?
A: "Oiling out" occurs when the dissolved compound comes out of the concentrated solution at a temperature above its melting point, or if the solution is significantly impure.[1][2] This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated.
-
Immediate Cause: The solubility of your compound is too low in the hot solvent, causing it to precipitate prematurely while the solution is still too warm.
-
Troubleshooting Steps:
-
Re-dissolve the Oil: Heat the mixture to the solvent's boiling point and add a small amount (1-5% of the total volume) of additional hot solvent until the oil completely redissolves.[1][2]
-
Ensure Slow Cooling: Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool slowly on a benchtop, perhaps insulated with a paper towel, to give the molecules sufficient time to arrange into an ordered crystal lattice.[2]
-
Induce Nucleation: As the solution cools, gently scratch the inside surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[3][4]
-
Consider a Different Solvent: If oiling out persists, your chosen solvent may be unsuitable. A solvent with a lower boiling point or a co-solvent system may be necessary.
-
Q2: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?
A: This is a classic sign of either using too much solvent or having a supersaturated solution that resists nucleation.[1][2]
-
Immediate Cause: The concentration of the dissolved compound is below its saturation point at the cold temperature, meaning it remains happily in solution.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: This is the most common solution.[2] Gently heat the solution and boil off a portion of the solvent (10-20%). Then, allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out impurely.[4]
-
Induce Crystallization:
-
Re-evaluate the Solvent: If the compound remains soluble even with reduced solvent volume, the solvent may be too good. Consider a different solvent or a co-solvent system where the compound has lower solubility at cold temperatures.[3]
-
Q3: I successfully obtained crystals, but my final yield is very low. How can I improve recovery?
A: A low yield typically indicates that a significant amount of your product was left behind in the mother liquor (the filtrate).[4]
-
Immediate Cause: You either used a large excess of solvent, or the compound has significant solubility in the solvent even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Working in small solvent additions is key.[3]
-
Maximize Cooling: Ensure the crystallization flask is thoroughly cooled. An ice-salt bath can achieve temperatures below 0 °C, which can further decrease the solubility of your compound and increase the yield.
-
Recover from Mother Liquor: You can often recover a second crop of crystals from the filtrate. Reduce the volume of the mother liquor by evaporation and cool it again. Note that this second crop may be less pure and might require a separate recrystallization.[3]
-
Change Solvent System: A different solvent in which your compound is less soluble at cold temperatures will inherently improve your yield.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A: Based on procedures for analogous quinolinone derivatives, ethanol is an excellent starting point for solvent screening.[5] The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[6]
To determine the optimal solvent, a small-scale solvent screen is highly recommended:
-
Place a small amount of your crude material (20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) dropwise at room temperature. A good candidate will not dissolve the compound well at this stage.
-
Heat the tubes that showed poor solubility. A good solvent will now dissolve the compound completely.
-
Cool the clear solutions. The best solvent will be the one that produces a large quantity of high-quality crystals upon cooling.
| Solvent System | Suitability for Quinolinones & Rationale |
| Ethanol (EtOH) | Highly Recommended. Often used for crystallizing quinolone cores.[5] Balances polarity to dissolve the compound when hot while allowing precipitation when cold. |
| Methanol (MeOH) | Good Candidate. Similar to ethanol but may show different solubility characteristics. Sometimes used for quinolinone derivatives. |
| Ethyl Acetate / Hexane | Good Co-solvent System. Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly. This method is excellent for inducing crystallization when single solvents fail.[7] |
| Water | Poor Candidate. Due to the organic nature of the quinolinone core, it is unlikely to be soluble enough in hot water for effective recrystallization.[7] |
Q2: What are the likely impurities in my crude this compound sample?
A: The nature of impurities is directly related to the synthetic route used. Common syntheses for quinolinones include the Knorr, Conrad-Limpach, or Gould-Jacobs reactions.[8]
-
Unreacted Starting Materials: Depending on the synthesis, this could include a substituted aniline (e.g., o-anisidine) or a β-ketoester.
-
Side-Products: Incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities or polymeric materials.
-
Reagents and Catalysts: Residual acid or base from the reaction workup can contaminate the crude product.
Recrystallization is particularly effective at removing impurities with different solubility profiles than the desired compound.
Q3: How do I definitively know if my compound is pure after one recrystallization?
A: Purity should be assessed using at least two methods:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot on the TLC plate. Run a sample of your crude material alongside the recrystallized material. The disappearance of impurity spots is a strong indicator of successful purification.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Compare your experimentally determined melting point to the literature value. Impurities tend to depress and broaden the melting point range.
If impurities persist after one recrystallization, a second recrystallization, potentially with a different solvent system, may be required.
References
[3] Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Retrieved January 8, 2026, from [9] WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. (n.d.). Retrieved January 8, 2026, from [1] Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved January 8, 2026, from [10] Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 8, 2026, from [2] Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 8, 2026, from [4] 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 8, 2026, from [7] Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 8, 2026, from [6] Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 8, 2026, from [5] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). Retrieved January 8, 2026, from [11] An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one - Benchchem. (n.d.). Retrieved January 8, 2026, from [8] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 8, 2026, from
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. iipseries.org [iipseries.org]
- 9. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 8-Methoxyquinolin-2(1H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methoxyquinolin-2(1H)-one. As a key heterocyclic scaffold in medicinal chemistry, its successful synthesis is crucial for downstream applications.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on the principles of the Knorr quinolinone synthesis, a classic and reliable method for preparing 2-quinolinone derivatives.[2]
Section 1: The Knorr Quinolinone Synthesis - An Overview
The Knorr synthesis for 2-quinolinones proceeds via a two-step sequence. First, an aromatic amine (in this case, 2-methoxyaniline) is condensed with a β-ketoester (e.g., ethyl acetoacetate) to form a β-ketoanilide intermediate. This reaction is often driven by heat. The crucial second step is an acid-catalyzed intramolecular cyclization of the anilide, which, after dehydration, yields the target 2-quinolinone.[2][3]
Controlling the reaction conditions, particularly temperature, is paramount. The Knorr synthesis is closely related to the Conrad-Limpach synthesis; however, the latter typically operates at lower temperatures and favors the formation of the isomeric 4-hydroxyquinoline.[4][5] The Knorr conditions (higher temperatures) favor the formation of the thermodynamically more stable β-ketoanilide intermediate, which is essential for obtaining the desired 2-quinolinone product.[2]
Caption: Knorr synthesis pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question 1: My reaction has a very low yield, or I've isolated no product. What went wrong?
Answer: This is a common issue that can stem from several factors.
-
Possible Cause 1: Incomplete Cyclization. The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the spot corresponding to the β-ketoanilide intermediate persists, consider extending the reaction time or slightly increasing the temperature. Be cautious, as excessive heat can lead to decomposition.[3]
-
-
Possible Cause 2: Sub-optimal Acid Catalyst. The choice and concentration of the acid are critical for efficient cyclization.
-
Solution: Concentrated sulfuric acid is the traditional choice. However, polyphosphoric acid (PPA) can be an excellent, often milder, alternative that can improve yields, especially if your substrate is sensitive to the harsh conditions of sulfuric acid.[3] A large excess of the acid catalyst is typically required to drive the equilibrium towards the cyclized product.[3]
-
-
Possible Cause 3: Starting Material Instability. The β-ketoanilide intermediate can be unstable under strongly acidic conditions and may decompose if the reaction is heated too aggressively or for too long.
-
Solution: Ensure a controlled and steady heating profile. Add the reaction mixture to the pre-heated acid catalyst in a controlled manner to avoid temperature spikes.
-
-
Possible Cause 4: Product Loss During Workup. The product may be lost during the precipitation and washing steps.
-
Solution: When quenching the reaction by pouring the acidic mixture into ice water, ensure the water is sufficiently cold and use a large volume to promote complete precipitation. Allow the mixture to stir in the cold for an adequate period (e.g., 1-2 hours) before filtration. Wash the collected solid with cold water and a non-polar solvent like hexane to remove impurities without dissolving the product.[1]
-
Question 2: I've isolated a product, but my characterization (NMR, MS) suggests it's the wrong isomer, likely 8-methoxy-4-hydroxyquinoline. Why did this happen?
Answer: You have likely encountered the competing Conrad-Limpach reaction pathway.
-
Possible Cause: Kinetic vs. Thermodynamic Control. The initial condensation between 2-methoxyaniline and the β-ketoester is reversible and temperature-dependent.
-
At lower temperatures (below ~110°C), the reaction is under kinetic control, and the aniline's nitrogen preferentially attacks the more reactive ketone carbonyl, leading to an enamine intermediate that cyclizes to the 4-hydroxyquinoline product (Conrad-Limpach).[4][6]
-
At higher temperatures (~140°C or above), the reaction favors the thermodynamically more stable β-ketoanilide intermediate, where the nitrogen has attacked the ester carbonyl. This anilide is the necessary precursor for the Knorr synthesis of the 2-quinolinone.[2]
-
-
Solution: Ensure your initial condensation step to form the anilide is performed at a sufficiently high temperature (typically 140-150°C) before proceeding to the acid-catalyzed cyclization. If you are performing a one-pot synthesis, the temperature profile is critical.
Question 3: My reaction mixture turned into a dark, tarry mess, making product isolation impossible. How can I prevent this?
Answer: Tar formation is a frequent side reaction in syntheses using strong, hot acids.[7]
-
Possible Cause: Polymerization and Decomposition. The harsh acidic and high-temperature conditions can cause the starting materials, intermediates, or even the product to decompose and polymerize.[7]
-
Solution 1: Moderate the Reaction Conditions. Avoid excessively high temperatures during the cyclization step. While heat is necessary, find the minimum temperature required for the reaction to proceed efficiently. Using PPA instead of sulfuric acid may also reduce charring.[3]
-
Solution 2: Controlled Addition. Instead of mixing everything and heating, try a reverse addition. Pre-heat your acid catalyst to the target temperature and then add your β-ketoanilide intermediate slowly, either neat or as a solution in a minimal amount of a high-boiling inert solvent. This helps maintain better temperature control and minimizes the time the organic material spends under harsh conditions before reacting.
-
Solution 3: Purification from Tar. If some tar is unavoidable, purification can be challenging. After quenching in water and filtering the crude solid, you may need to employ column chromatography for purification. A common eluent system for quinolinones is dichloromethane/methanol or ethyl acetate/hexane.[8]
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the reaction's progress?
-
A1: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., 50:50 ethyl acetate:hexane) to clearly separate the starting aniline, the β-ketoanilide intermediate, and the final product. The product, being more polar, will typically have a lower Rf value than the starting materials. Monitor until the anilide spot is completely consumed.
-
-
Q2: How critical is the purity of my starting 2-methoxyaniline?
-
A2: Extremely critical. Aromatic amines are susceptible to air oxidation, often indicated by a darkening in color from a pale yellow to dark brown. Impurities can lead to significant side reactions and tar formation. It is highly recommended to use freshly distilled or recently purchased 2-methoxyaniline for the best results.
-
-
Q3: Can I use a different β-ketoester besides ethyl acetoacetate?
-
A3: Yes. Using a different β-ketoester allows for the introduction of a substituent at the 4-position of the quinolinone ring. For example, using diethyl malonate could potentially lead to a carboxylic acid at that position after hydrolysis, while using ethyl benzoylacetate would introduce a phenyl group. The reactivity may vary, requiring re-optimization of the reaction conditions.
-
-
Q4: What are the main safety precautions for this reaction?
-
A4: This synthesis must be performed in a well-ventilated fume hood. Concentrated sulfuric acid and PPA are extremely corrosive and cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching of the hot acid mixture in water is highly exothermic and can cause splashing; perform this step slowly and carefully behind a safety shield.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Anilide Formation:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, to remove ethanol), combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture to 140-150°C and maintain for 2-3 hours. The reaction progress can be monitored by TLC to observe the disappearance of the 2-methoxyaniline spot.
-
Allow the mixture to cool slightly to obtain the crude β-ketoanilide intermediate.
-
-
Cyclization:
-
In a separate, larger flask, carefully place concentrated sulfuric acid (10-15 times the weight of the starting aniline). Heat the acid to 100°C.
-
Slowly and carefully add the crude β-ketoanilide from the previous step to the hot acid with vigorous stirring. An exothermic reaction will occur.
-
After the addition is complete, maintain the temperature at 100°C for 30-60 minutes, or until TLC analysis shows the consumption of the anilide intermediate.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
In a large beaker, prepare a mixture of crushed ice and water.
-
Very slowly, and with vigorous stirring, pour the acidic reaction mixture into the ice water. A precipitate should form.
-
Continue stirring the slurry in an ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Finally, wash the solid with a small amount of a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.
-
-
Purification:
-
Dry the crude product in a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[8] Alternatively, silica gel column chromatography can be used if significant impurities are present.
-
Protocol 2: TLC Monitoring
-
Plate: Silica gel 60 F254
-
Mobile Phase: 1:1 Ethyl Acetate / Hexane (this may need to be adjusted based on the specific intermediates and product).
-
Visualization: UV light (254 nm). The quinolinone product should be strongly UV-active.
Section 5: Data Summary & Key Parameters
| Parameter | Condition | Rationale & Expected Outcome |
| Anilide Formation Temp. | Low (~100°C) | Favors kinetic Conrad-Limpach pathway, leading to 4-hydroxyquinoline impurity.[4] |
| High (140-150°C) | Favors thermodynamic Knorr pathway, forming the required β-ketoanilide for 2-quinolinone synthesis.[2] | |
| Cyclization Catalyst | Conc. H₂SO₄ | Standard, strong catalyst. Can cause charring if not controlled.[3] |
| PPA | Often a milder alternative, can reduce tar formation and improve yields.[3] | |
| Cyclization Temp. | Too Low (< 90°C) | Incomplete or very slow reaction. |
| Optimal (90-110°C) | Efficient cyclization. Temperature should be empirically determined. | |
| Too High (> 120°C) | Increased risk of decomposition and tar formation.[7] | |
| Workup | Quench in Ice Water | Essential for complete precipitation of the product from the acidic solution. |
| Neutral Wash | Removes residual acid catalyst which can interfere with downstream applications. |
Section 6: Troubleshooting Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 8-Methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 8-Methoxyquinolin-2(1H)-one. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions that may arise during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific principles to empower your research.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of this compound
A low yield of the desired product is one of the most common issues. The causes can range from incomplete reactions to product degradation.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cyclization | The intramolecular cyclization to form the quinolinone ring is often the rate-limiting step and may require stringent conditions to proceed to completion. | Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time. For thermally sensitive substrates, a lower temperature for a longer duration may be beneficial.[1] |
| Sub-optimal Acid Catalyst | Strong acid catalysis is typically required to promote the cyclization. The choice and concentration of the acid are critical. | Increase Acid Concentration or Change Acid Type: A large excess of a strong acid like polyphosphoric acid (PPA) or sulfuric acid is often necessary. PPA can be a highly effective alternative to sulfuric acid in some cases.[2] |
| Substrate Decomposition | The starting materials or intermediates may be unstable under the harsh acidic conditions and high temperatures, leading to the formation of tars and other byproducts.[1][3] | Control Temperature and Addition Rate: Add reagents, especially strong acids, slowly and with efficient cooling to manage exothermic reactions.[3] Consider running the reaction at a lower temperature for an extended period. |
| Product Loss During Workup | The product may have some solubility in the aqueous phase during precipitation or in the washing solvents, leading to significant losses. | Optimize pH and Solvent for Precipitation: Carefully adjust the pH during neutralization to maximize the precipitation of the product. Use ice-cold water for precipitation and wash the filtered product with a minimal amount of cold solvent. |
Problem 2: Formation of Significant Side Products or Tar
The appearance of multiple spots on a TLC plate or the formation of a dark, tarry reaction mixture indicates the prevalence of side reactions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | Formation of 4-Hydroxyquinoline Isomer | In Knorr-type syntheses, the reaction conditions can sometimes favor the formation of the isomeric 4-hydroxyquinoline.[2] | Use a Large Excess of Strong Acid: High acid concentration promotes the formation of a dicationic intermediate that favors cyclization to the desired 2-quinolinone.[2] | | Polymerization | Harsh acidic and oxidizing conditions can cause polymerization of the reactants and intermediates, leading to the formation of intractable tars.[3] | Use a Moderator: For reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[3] Optimize Temperature: Avoid excessively high temperatures to minimize polymerization.[3] | | Oxidation of Starting Material/Product | The methoxy group can activate the aromatic ring, making it susceptible to oxidation under certain reaction conditions. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive functional groups are present.[1] |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Co-precipitation of Impurities | During workup, impurities and side products may co-precipitate with the desired product. | Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes) to remove impurities.[4] |
| Product is a Tarry Goo | The crude product may isolate as a dark, oily, or tarry substance that is difficult to handle.[3] | Steam Distillation followed by Extraction: For certain quinoline syntheses, steam distillation can be an effective method to separate the volatile product from non-volatile tars.[3] Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is a reliable method.[5] A suitable eluent system can be determined by TLC analysis. |
| Incomplete Removal of Acid Catalyst | Residual acid catalyst can interfere with subsequent steps or characterization. | Thorough Neutralization and Washing: Ensure complete neutralization of the reaction mixture. Wash the crude product thoroughly with water and a dilute bicarbonate solution to remove any remaining acid. |
II. Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is 2-amino-3-methoxyanisole or a related substituted aniline. The specific synthetic route will dictate the other necessary reagents. For instance, a Friedländer-type synthesis would involve the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group.[4]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the product. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q3: My reaction is extremely exothermic and difficult to control. What can I do?
Exothermic reactions, particularly in syntheses like the Skraup reaction, are a known hazard.[3] To moderate the reaction:
-
Slow Addition: Add the reagents, especially the acid, slowly and in portions, with efficient cooling in an ice bath.
-
Use a Moderator: As mentioned earlier, adding ferrous sulfate (FeSO₄) can help control the vigor of the reaction.[3]
-
Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent the formation of localized hotspots.[3]
Q4: I am observing a mixture of regioisomers. How can I improve regioselectivity?
Poor regioselectivity can be an issue when using unsymmetrical starting materials. To control this:
-
Choice of Synthesis Route: Some synthetic methods offer better regiocontrol than others. For example, the Camps cyclization can yield different isomers depending on the reaction conditions.
-
Protecting Groups: In some cases, the use of protecting groups can direct the cyclization to the desired position.
-
Careful Control of Reaction Conditions: Temperature and the choice of catalyst can significantly influence the regiochemical outcome.
III. Experimental Protocols & Visualizations
Generalized Experimental Workflow
The synthesis of this compound can be approached through various classical quinoline synthesis methods. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical diagram for troubleshooting the synthesis of this compound.
IV. References
-
Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers - Benchchem. (n.d.). Retrieved from
-
troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.). Retrieved from
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science, 2(4). Retrieved from
-
An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one - Benchchem. (n.d.). Retrieved from
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved from
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from
-
optimizing reaction conditions for quinolinone synthesis - Benchchem. (n.d.). Retrieved from
-
Process for the preparation of quinoline-2(1h)-one derivatives. (2017). Google Patents. Retrieved from
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from
-
Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. (n.d.). PubMed Central. Retrieved from
-
Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (n.d.). Retrieved from
-
8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. (2021). PubMed. Retrieved from
-
A method for purifying 8-hydroxyquinoline reaction solution. (n.d.). Google Patents. Retrieved from
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Retrieved from
-
(PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (2025). Retrieved from
-
Application Notes and Protocols for the Quantification of 6-methoxyquinolin-2(1H)-one in Biological Samples - Benchchem. (n.d.). Retrieved from
-
Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). Retrieved from
-
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PubMed Central. Retrieved from
-
This compound. (n.d.). PubChem. Retrieved from
Sources
Technical Support Center: Stability of 8-Methoxyquinolin-2(1H)-one
Welcome to the technical support guide for 8-Methoxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Ensuring the chemical integrity of your experimental compounds is paramount for generating reproducible and reliable data. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and storage of this compound.
Q1: Is this compound generally stable in solution?
While specific stability data for this compound is not extensively published, compounds within the quinolinone class can be susceptible to degradation in solution. Its stability is not absolute and is highly dependent on the storage and experimental conditions. Factors such as solvent choice, pH, temperature, and light exposure can significantly impact its integrity over time. Therefore, it is crucial to assume potential instability and empirically verify its stability under your specific conditions.
Q2: What are the most common visible signs of degradation?
Discoloration, often manifesting as a transition to a yellow and then brown hue, is a primary visual indicator of degradation for quinoline-based compounds. This change is frequently attributed to oxidative processes or photodegradation. If you observe any change in the color or clarity of your solution, it is a strong indication that the compound's integrity has been compromised.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
To ensure the longevity and reliability of your stock solutions, adhere to the following best practices:
-
Solvent Choice: Start by using a high-purity, anhydrous grade solvent, such as DMSO, to minimize water content that can facilitate hydrolysis.
-
Temperature: Store stock solutions at low temperatures. For short-term storage (days to a week), 4°C may be adequate, but for long-term storage, -20°C or -80°C is strongly recommended to significantly slow the rate of chemical degradation.
-
Light Protection: Quinolinone compounds are often photosensitive. Always store solutions in amber vials or wrap containers in aluminum foil to protect them from ambient and UV light.
-
Aliquoting: To prevent contamination and degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
-
Inert Atmosphere: For highly sensitive experiments or very long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
Q4: My assay results are inconsistent. Could this be related to compound stability?
Yes, a loss of potency or inconsistent results over time are classic signs of compound degradation. If the concentration of the active parent compound decreases in your stock solution, it will directly impact the dose-response relationship in your assays. It is advisable to prepare fresh solutions for critical experiments or validate the stability of your stock solution under your specific storage conditions using an appropriate analytical method like HPLC.
Troubleshooting Guide: Specific Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your research.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results over time. | Degradation of the compound in the stock solution. | 1. Perform a stability study on your stock solution using an appropriate analytical method (e.g., HPLC, LC-MS) to check for degradation products.2. Prepare fresh stock solutions more frequently.3. Re-evaluate your storage conditions (see best practices above). |
| Precipitate observed in the solution upon thawing. | 1. The compound's solubility limit was exceeded.2. The compound degraded into a less soluble product.3. The solvent (e.g., DMSO) absorbed water, reducing solubility. | 1. Gently warm and vortex the solution to attempt redissolution.2. If precipitation persists, consider preparing the stock solution at a lower concentration.3. Evaluate alternative solvents or co-solvent systems. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | This is a strong indication of compound degradation. | 1. Attempt to identify the degradation products using techniques like LC-MS.2. Review the structure of this compound for functional groups susceptible to hydrolysis or oxidation.3. Adjust storage conditions to mitigate the likely degradation pathway (e.g., use anhydrous DMSO to prevent hydrolysis, store under inert gas to prevent oxidation). |
| Solution has turned yellow or brown. | Photodegradation or oxidation. | 1. Discard the solution.2. Prepare a fresh solution and ensure it is rigorously protected from light at all times.3. Consider adding an antioxidant to the formulation if compatible with your experimental system. |
Visualizing Stability Factors and Troubleshooting
The following diagrams illustrate the key factors that can influence the stability of this compound and a logical workflow for troubleshooting common issues.
Experimental Protocols
To proactively assess the stability of this compound, a forced degradation study is the industry-standard approach. This process intentionally subjects the compound to harsh conditions to rapidly identify potential degradation pathways and products.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed based on ICH Q1A guidelines to induce 5-20% degradation, which is ideal for developing and validating a stability-indicating analytical method.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., Acetonitrile or DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
For each condition, prepare a stressed sample and a control sample (stored at -20°C, protected from light).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Collect samples at the same time points. Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and monitor over 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C. Sample at various time points.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but shielded from light.
-
-
Sample Analysis:
-
Analyze all samples (stressed and controls) using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products.
-
Monitor the percentage decrease in the parent compound's peak area and the formation of new peaks corresponding to degradation products.
-
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0-24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0-24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 0-24 hours |
| Thermal | None (in solution) | 80°C | 0-24 hours |
| Photolytic | ICH Q1B Light Source | Controlled | Per ICH guidelines |
Visualizing the Forced Degradation Workflow
Technical Support Center: Scale-Up Synthesis of 8-Methoxyquinolin-2(1H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 8-Methoxyquinolin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and scalable process.
Troubleshooting Guide
This section addresses specific, practical problems encountered during the scale-up of this compound synthesis. Each entry details the symptoms, identifies the root cause, and provides a validated protocol for resolution.
Problem 1: Low Yields and Significant Tar Formation During Cyclization
Symptoms: The reaction mixture becomes a thick, dark, intractable tar, especially during the acid-catalyzed cyclization step. Product isolation is difficult, and yields are significantly lower than in small-scale experiments.
Root Cause Analysis: This is a classic challenge in acid-catalyzed reactions like the Doebner-von Miller, Combes, or even some variations of the Conrad-Limpach synthesis.[1] The primary cause is the acid-catalyzed self-polymerization of reactive intermediates or starting materials, such as α,β-unsaturated carbonyl compounds or β-ketoesters, under the harsh, high-temperature conditions often required for cyclization.[1][2] On a larger scale, inefficient heat transfer can create localized "hot spots" that dramatically accelerate these side reactions.
Troubleshooting Steps & Mitigation Protocol:
-
Optimize Acid Catalyst and Concentration: The choice and concentration of the acid are critical. While strong acids like H₂SO₄ are effective, they are often too aggressive for scale-up.
-
Action: Screen milder acid catalysts. Polyphosphoric acid (PPA) can be effective for cyclization and sometimes leads to cleaner reactions.[3] Lewis acids (e.g., ZnCl₂, SnCl₄) or solid acid catalysts like Montmorillonite K10 or zeolites can also offer a good balance between reactivity and minimizing side reactions.[4]
-
Causality: Milder acids lower the activation energy for the desired cyclization without excessively promoting the polymerization pathways.
-
-
Implement Gradual Reagent Addition: Adding a reactive starting material all at once at a large scale increases its instantaneous concentration, favoring polymerization.
-
Action: Add the more reactive component (e.g., the β-ketoester or α,β-unsaturated carbonyl) slowly and sub-surface to the heated acidic solution of the aniline derivative.
-
Causality: This strategy keeps the concentration of the polymerizable species low, ensuring it reacts preferentially with the intended partner rather than itself.
-
-
Improve Thermal Management:
-
Action: Ensure your reactor is equipped with an efficient overhead stirring mechanism and a jacketed cooling/heating system to maintain a homogenous temperature throughout the reaction mass. Monitor the internal temperature with a calibrated probe.
-
Causality: Preventing localized overheating is the single most important factor in preventing runaway polymerization on a larger scale.
-
-
Consider a Biphasic Solvent System: This is a highly effective strategy, particularly for reactions like the Doebner-von Miller.[1][2]
-
Action: Sequester the sensitive carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline salt resides in the acidic aqueous phase. The reaction occurs at the interface.
-
Causality: This approach physically separates the bulk of the carbonyl compound from the harsh acidic environment, drastically reducing its self-polymerization.[2]
-
Workflow for Minimizing Tar Formation
Sources
avoiding byproduct formation in 8-Methoxyquinolin-2(1H)-one reactions
Welcome to the technical support center for 8-Methoxyquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile scaffold. Here, we address common challenges, with a primary focus on controlling regioselectivity in substitution reactions to prevent unwanted byproduct formation. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: I attempted an N-alkylation of this compound using potassium carbonate in DMF and my primary product was not the expected N-alkylated compound. What went wrong?
A1: This is the most common issue encountered with this substrate. The quinolin-2(1H)-one system is an ambident nucleophile, meaning it can be alkylated at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). For quinolin-2(1H)-ones with a substituent at the 8-position, such as the methoxy group, O-alkylation is often the exclusive or major product under standard basic conditions.[1] The substituent at the 8-position sterically hinders the nitrogen atom, making the oxygen atom a more accessible site for alkylation.
Q2: How can I confirm if I have the N-alkylated or O-alkylated product?
A2: Spectroscopic methods are the most reliable way to distinguish between the N- and O-alkylated isomers. In ¹³C NMR, the chemical shift of the methylene carbon attached to the heteroatom is diagnostic. For an O-alkylated product, this carbon will appear further downfield (typically > 65 ppm) compared to an N-alkylated product (typically < 50 ppm). Additionally, 2D NMR techniques like HMBC can show correlations between the alkyl group protons and the quinolinone ring to definitively establish the point of attachment.
Q3: Are there any general reaction conditions that favor N-alkylation for quinolinones?
A3: While for some simpler 2-pyridones and quinolinones, using alkali metal salts in polar aprotic solvents like DMF can favor N-alkylation, this is not the case for 8-substituted quinolinones where O-alkylation predominates.[1] Some literature on other heterocyclic systems suggests that phase-transfer catalysis or the use of different base/solvent combinations can influence the N/O ratio, but for this compound, direct N-alkylation remains a significant challenge.
Q4: Can the methoxy group itself react or be cleaved under certain conditions?
A4: Yes, while generally stable, the methoxy group can be cleaved under strongly acidic conditions (e.g., HBr, BBr₃) to yield the corresponding 8-hydroxyquinolin-2(1H)-one. Care should be taken during acidic workups or when using Lewis acids.
Troubleshooting Guide: Alkylation Reactions
The primary challenge in the alkylation of this compound is controlling the regioselectivity between the nitrogen and oxygen atoms.
Issue: Exclusive or Predominant Formation of the O-Alkylated Byproduct
Underlying Cause: The tautomeric nature of the this compound scaffold allows for the formation of an ambident anion under basic conditions. The substituent at the C8 position sterically shields the nitrogen atom, leading to a kinetic and often thermodynamic preference for alkylation at the oxygen atom.
Figure 1: Competing N- vs. O-alkylation pathways.
Troubleshooting Protocol:
-
Confirmation of Structure:
-
Before proceeding, unequivocally determine the structure of your product using NMR spectroscopy as detailed in FAQ 2. This is a critical first step to ensure you are troubleshooting the correct problem.
-
-
Attempting to Favor N-Alkylation (with caution):
-
While often unsuccessful for this specific substrate, you can attempt to screen a variety of conditions that have been reported to influence N/O selectivity in other systems. This is considered a high-risk, low-yield approach for this compound but may be worth exploring in specific cases.
-
| Parameter | Condition to Favor N-Alkylation | Rationale |
| Counter-ion | Use of Ag₂O or other silver salts | Silver ions coordinate with the harder oxygen atom, potentially leaving the softer nitrogen atom more available for alkylation. |
| Solvent | Less polar, non-coordinating solvents (e.g., toluene, benzene) | Polar aprotic solvents like DMF are known to solvate the cation, leaving a "naked" anion where the more electronegative oxygen is more reactive. |
| Base | Stronger, bulkier bases (e.g., NaH, LiHMDS) | These may alter the aggregation state of the anion and influence the site of attack, although literature suggests this has minimal positive effect for this substrate.[1] |
-
Alternative Synthetic Strategy (Recommended):
-
If direct N-alkylation fails, a multi-step approach is the most reliable method to obtain the desired N-alkylated product. A robust and frequently successful method is a modified Buchwald-Hartwig amination.
-
Detailed Protocol for Indirect N-Alkylation:
This protocol first converts the quinolinone to a 2-chloroquinoline, which then undergoes a palladium-catalyzed N-arylation/alkylation, followed by conversion back to the quinolinone. A more direct alternative involves the synthesis of a 2-triflate derivative followed by a Suzuki coupling and subsequent cyclization.
Troubleshooting Guide: Other Reactions
While alkylation is the most common reaction with documented byproduct issues, other transformations can also present challenges.
Issue: Lack of Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Underlying Cause: The benzene ring of the this compound is activated by the methoxy group (an ortho-, para-director) and the amide nitrogen. This can lead to a mixture of substituted products.
Troubleshooting Protocol:
-
Lower Reaction Temperature: Running the reaction at lower temperatures can often increase the selectivity for the thermodynamically favored product.
-
Choice of Reagent: Use a bulkier electrophilic reagent. The steric hindrance may favor substitution at the less hindered positions of the aromatic ring.
-
Protecting Groups: In complex syntheses, consider the use of a temporary protecting group on the nitrogen to modulate its directing effect.
Visualizing the Troubleshooting Workflow
Figure 2: Decision workflow for troubleshooting alkylation reactions.
References
- Chen, C.-L., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816.
- Takeuchi, H., et al. (1997). A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine After ultraviolet-A Irradiation. Toxicology and Applied Pharmacology, 145(2), 381-387.
- Kocsis, B., et al. (2021). Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(10), 2703-2709.
- Hebeisen, P., et al. (2001). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. Antimicrobial Agents and Chemotherapy, 45(10), 2703-2709.
- Baruah, B., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2568-2573.
Sources
Technical Support Center: Optimization of Chromatographic Separation for 8-Methoxyquinolin-2(1H)-one Isomers
Welcome to the technical support center for the chromatographic separation of 8-Methoxyquinolin-2(1H)-one and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience to ensure scientific integrity and reliable results.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of this compound isomers. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.
Issue 1: Poor Resolution Between Isomers
You're observing co-eluting or poorly separated peaks for your this compound isomers.
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor resolution.
Detailed Troubleshooting Steps
Step 1: Optimize the Mobile Phase
-
Rationale: The mobile phase composition directly influences the partitioning of analytes between the stationary and mobile phases, which is the primary mechanism of separation in chromatography. For quinolinone isomers, subtle changes in mobile phase polarity or pH can significantly impact selectivity.
-
Actionable Advice:
-
Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Create a gradient or perform isocratic runs with small incremental changes (e.g., 2-5% variations).[1]
-
Modify pH: Quinolinone derivatives are basic compounds.[2] Adjusting the mobile phase pH can alter their ionization state and interaction with the stationary phase. Use a buffer to control the pH, typically 2 units away from the analyte's pKa for consistent results.
-
Incorporate Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity by acting as ion-pairing agents.
-
Step 2: Evaluate the Stationary Phase
-
Rationale: The choice of stationary phase is critical for achieving selectivity between isomers. Different stationary phase chemistries offer unique interaction mechanisms (e.g., hydrophobic, pi-pi, hydrogen bonding).
-
Actionable Advice:
-
Screen Different C18 Columns: Not all C18 columns are the same. Variations in silica purity, end-capping, and bonding density can lead to different selectivities.
-
Explore Alternative Chemistries: If C18 is not providing adequate separation, consider phenyl-hexyl or embedded polar group (EPG) stationary phases. These can offer different selectivity for aromatic and heterocyclic compounds like quinolinones.
-
Consider Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral stationary phase is necessary.[3][4] Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[4]
-
Step 3: Adjust Column Temperature
-
Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Optimizing temperature can improve efficiency and, in some cases, alter selectivity.
-
Actionable Advice:
-
Systematic Variation: Evaluate temperatures in a range from ambient to 60°C in 5-10°C increments.
-
Monitor Backpressure: Be aware that increasing temperature will decrease mobile phase viscosity and, consequently, column backpressure.
-
Step 4: Consider Alternative Chromatographic Techniques
-
Rationale: If HPLC is not yielding the desired separation, other techniques may offer superior resolving power for your specific isomers.
-
Actionable Advice:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral separations and can offer different selectivity compared to HPLC.[5][6][7] It often provides faster separations with reduced solvent consumption.[5][6]
-
Gas Chromatography (GC): If the isomers are volatile and thermally stable, GC can be a high-resolution option.
-
Issue 2: Peak Tailing
Your peaks are asymmetrical with a pronounced "tail."
Troubleshooting Workflow
Caption: Workflow for troubleshooting peak tailing.
Detailed Troubleshooting Steps
Step 1: Address Silanol Interactions
-
Rationale: Peak tailing for basic compounds like quinolinones is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[8]
-
Actionable Advice:
-
Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.
-
Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Select an End-Capped Column: Use a column that has been thoroughly end-capped to minimize the number of accessible silanol groups.
-
Step 2: Check for Column Overload
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[9]
-
Actionable Advice:
-
Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume and observe the effect on peak shape.[9]
-
Step 3: Assess Column Health
-
Rationale: A contaminated or degraded column can lead to poor peak shape.[9]
-
Actionable Advice:
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.[8]
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent.[9]
-
Check for Voids: A void at the column inlet can cause peak tailing.[8] This can sometimes be rectified by reversing and flushing the column.[10] If the problem persists, the column may need to be replaced.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for HPLC method development for this compound isomers?
A1: A good starting point is a reversed-phase C18 column with a mobile phase of acetonitrile and water containing a low concentration of an acidic modifier like 0.1% formic acid or 0.1% TFA. Begin with a gradient elution to determine the approximate retention time of your isomers, then switch to an isocratic method for fine-tuning the separation.[1]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV, monitor at a relevant wavelength (e.g., 340 nm)[1] |
| Column Temp. | 30°C |
Q2: How do I choose between achiral and chiral separation for my isomers?
A2: The choice depends on the nature of your isomers.
-
Achiral Separation: If your isomers are constitutional isomers or diastereomers, an achiral separation method (e.g., standard reversed-phase HPLC) is appropriate.[11] These isomers have different physical properties and can be separated based on differences in their interactions with a standard stationary phase.
-
Chiral Separation: If your isomers are enantiomers (non-superimposable mirror images), they have identical physical properties in an achiral environment.[12][13][14] Therefore, a chiral stationary phase (CSP) or a chiral additive in the mobile phase is required to form transient diastereomeric complexes that can be separated.[4][15]
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A3: SFC offers several advantages, particularly for chiral separations:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency.[5][6]
-
Different Selectivity: SFC can provide different elution orders and selectivities compared to HPLC, offering an alternative when HPLC separations are challenging.[5]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2, which is more environmentally friendly and cost-effective than the organic solvents used in normal-phase HPLC.[6]
-
Compatibility with Chiral Columns: Most chiral stationary phases used in normal-phase HPLC are also compatible with SFC.[6]
Q4: My peak shape is poor for all peaks in the chromatogram. What should I investigate first?
A4: If all peaks are exhibiting similar issues (e.g., tailing, fronting, or broadening), the problem is likely systemic and not related to the specific chemistry of your analytes. Here's a prioritized checklist:
-
Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize peak broadening.
-
Column Inlet Frit: A partially blocked frit at the column inlet can distort the sample band, affecting all peaks.[10] Try backflushing the column to dislodge any particulates.[10]
-
Injector Issues: A problem with the injector rotor seal can cause sample smearing and distorted peaks.
-
Detector Flow Cell: Bubbles or contamination in the detector flow cell can lead to baseline noise and peak shape problems.
Q5: Can I use the same column for both analytical and preparative scale separations?
A5: While the same stationary phase chemistry is used, analytical and preparative columns have different dimensions. You will develop the separation method on a smaller analytical column and then scale it up to a larger preparative column to purify larger quantities of your isomers. The key is to maintain the same linear velocity and sample loading per unit of column cross-sectional area to ensure a consistent separation.
Section 3: Experimental Protocols
Protocol 1: General HPLC Method Development for Achiral Isomer Separation
-
Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Acetonitrile in HPLC-grade water.
-
Degas both mobile phases before use.
-
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B
-
22-25 min: 90% B
-
25-27 min: 90% to 10% B
-
27-30 min: 10% B (re-equilibration)
-
-
-
Optimization:
-
Based on the retention times from the scouting gradient, calculate an appropriate isocratic mobile phase composition or a shallower gradient around the elution point of your isomers to improve resolution.
-
Systematically adjust the percentage of acetonitrile in 2-5% increments to fine-tune the separation.
-
Protocol 2: Screening of Chiral Stationary Phases (CSPs) for Enantiomeric Separation
-
Column Selection: Choose a set of CSPs with different chiral selectors (e.g., a cellulose-based, an amylose-based, and a protein-based column).
-
Mobile Phase Systems:
-
Normal Phase: Heptane/Isopropanol mixtures (e.g., 90:10, 80:20).
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer.
-
Polar Organic Mode: Acetonitrile or Methanol with additives like formic acid and diethylamine.
-
-
Screening Procedure:
-
For each column, perform an initial isocratic run with a standard mobile phase composition (e.g., 90:10 Heptane/Isopropanol for normal phase).
-
If no separation is observed, systematically vary the mobile phase composition.
-
If partial separation is achieved, optimize the mobile phase and flow rate to improve resolution.
-
-
Data Evaluation: Compare the resolution and analysis time for each successful separation to select the optimal CSP and conditions.
References
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiA8vj4pNB6qwhw82fCJSpNMXA1WCK4Z3q4Q9UkzM9bw7J-sybwuiUF4wkNkbWtbrsWSngv8rjI6Dmf5FOp0OoifAYUxODWXim3Q5n0u4t35jlhk1d3B2IhFn7SiEy0vKOw-Hn9jFm-mWXuR3Izg==
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. J Sep Sci. 2017 Jul;40(14):2863-2882.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International.
- Chiral Drug Separation.
- Recent applications of supercritical fluid chromatography in the analysis of polyphenols.
- Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. MDPI.
- Chiral Separations: Using SFC to Unlock Purification Potential. YouTube.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG.
- Chiral vs Achiral Molecules - Chirality Carbon Centers, Stereoisomers, Enantiomers, & Meso Compounds. YouTube.
- Chiral HPLC Separations. Phenomenex.
- 4.2: Chiral and Achiral Molecules. Chemistry LibreTexts.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
- Journal of Pharmaceutical and Biomedical Analysis. Unife.
- Chiral vs achiral (video) | Stereochemistry. Khan Academy.
- Pharmaceutical Organic Chemistry 3 - 4th Semester - B Pharmacy Notes. Carewell Pharma.
Sources
- 1. ijsred.com [ijsred.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. fagg.be [fagg.be]
- 8. waters.com [waters.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
troubleshooting low bioactivity in 8-Methoxyquinolin-2(1H)-one derivatives
Technical Support Center: 8-Methoxyquinolin-2(1H)-one Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound derivatives. As Senior Application Scientists, we understand that unexpected results, such as low or absent bioactivity, can be a significant roadblock in research and development. This guide is designed to provide a logical, in-depth framework for troubleshooting these issues, moving from compound-centric problems to assay-specific challenges. Our goal is to explain the causality behind experimental observations and provide actionable, evidence-based protocols to get your research back on track.
Part 1: Foundational Troubleshooting - Is Your Compound the Issue?
The most common reason for observing low bioactivity is not a complex biological mechanism, but a fundamental issue with the compound itself. Before investigating intricate cellular pathways, it is crucial to validate the quality, solubility, and stability of your this compound derivative.
Q1: I'm observing lower-than-expected bioactivity with my this compound derivative. Where should I begin?
Start by systematically verifying the fundamental properties of your compound before questioning the biological system. An effective initial troubleshooting workflow involves assessing the compound's identity and purity, its solubility in your assay medium, and its stability under experimental conditions.
Below is a logical workflow to diagnose the root cause of low bioactivity.
Caption: Initial troubleshooting workflow for low bioactivity.
Q2: How can I confirm the identity and purity of my synthesized this compound derivative?
Expert Insight: It is essential to confirm that the compound you are testing is indeed the correct molecule and is free from impurities that could inhibit its activity or cause off-target effects. Synthesis byproducts or degradation products can lead to misleading results.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for this purpose. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify components in a mixture.[1][2]
Protocol 1: Purity and Identity Verification by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a single quadrupole or a more sensitive triple quadrupole system).[1]
-
Chromatography:
-
Column: A C18 reverse-phase column is typically suitable for quinolinone derivatives.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is common. For example, start with 95% water and ramp to 95% acetonitrile over several minutes.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as quinolinones typically contain nitrogen atoms that are readily protonated.
-
Analysis: Scan a mass range that includes the expected molecular weight of your derivative. The instrument will detect the mass-to-charge ratio (m/z) of the ions.[3]
-
-
Data Analysis:
-
Identity: Confirm the presence of a major peak in the mass spectrum corresponding to the expected molecular weight of your compound ([M+H]⁺).
-
Purity: Analyze the HPLC chromatogram (typically using a UV detector trace). The area of the main peak relative to the total area of all peaks gives an estimate of purity. Aim for >95% purity for biological screening.[4]
-
Q3: My compound seems pure, but I suspect it's not dissolving in my cell culture medium. How can I address solubility issues?
Expert Insight: Poor aqueous solubility is a very common cause of apparent low activity.[5] Compounds are often stored in Dimethyl Sulfoxide (DMSO) at high concentrations. When this stock is diluted into aqueous cell culture medium, the compound can precipitate, drastically lowering the effective concentration that reaches the cells.[6]
Troubleshooting Steps:
-
Visual Solubility Check: Prepare your highest intended assay concentration in cell culture medium. Incubate under assay conditions (e.g., 37°C for 1-2 hours) and visually inspect for precipitate against a dark background.[5] The presence of cloudiness or solid particles indicates a solubility problem.
-
Solvent Optimization: Ensure the final concentration of DMSO in your assay is typically below 0.5% to avoid solvent-induced cytotoxicity.[7] If solubility is still an issue, consider alternative formulation strategies.
Table 1: Common Solvents and Formulation Strategies
| Solvent/Strategy | Recommended Final Concentration | Pros | Cons |
| DMSO | < 0.5% | Dissolves a wide range of lipophilic compounds.[8] | Can be cytotoxic at higher concentrations; compound can precipitate upon aqueous dilution. |
| Ethanol | < 1% | Biocompatible at low concentrations. | Less effective for highly lipophilic compounds. |
| Formulation with Cyclodextrins | Varies | Can enhance aqueous solubility and stability.[7] | May alter compound pharmacology; requires careful optimization. |
| Use of Pluronic F-68 | 0.01 - 0.1% | Non-ionic surfactant that can improve solubility and reduce aggregation. | Can interfere with some membrane-based assays. |
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Add the appropriate volume of the stock solution to your assay buffer (e.g., complete cell culture medium) to achieve the highest concentration you plan to test.
-
Vortex gently and incubate under assay conditions for 1-2 hours.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.[9]
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using LC-MS or HPLC-UV, comparing it to a standard curve prepared in the same buffer.[9] This will give you the true, soluble concentration.
Q4: How do I know if my this compound derivative is stable under my experimental conditions?
Expert Insight: Compounds can degrade in cell culture medium due to factors like temperature, pH, light exposure, or interaction with media components like cysteine or metal ions.[10][11] If your compound degrades over the course of a multi-day experiment, its effective concentration will decrease, leading to an underestimation of its true potency.[7]
Protocol 3: Compound Stability Assessment in Cell Culture Medium
-
Preparation: Prepare a stock solution of your compound (e.g., 10 mM in DMSO). Warm your complete cell culture medium (including serum) to 37°C.[7]
-
Incubation: Spike the compound into the pre-warmed medium at your desired final concentration.
-
Time Points: Incubate the mixture at 37°C in a CO₂ incubator. Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: Immediately freeze the collected samples at -80°C to halt further degradation. Before analysis, precipitate proteins (e.g., by adding 3 volumes of cold acetonitrile), centrifuge, and collect the supernatant.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.[9]
-
Analysis: Plot the compound concentration against time. A significant decrease indicates instability. If the half-life is shorter than your experiment duration, consider more frequent media changes with a fresh compound or redesigning the experiment to be shorter.[7]
Part 2: Advanced Troubleshooting - Is Your Biological Assay the Issue?
If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the biological assay itself. Issues with controls, cell line characteristics, or target expression can all mask true bioactivity.
Q5: My compound is validated, but my assay still shows no activity. How do I confirm the assay is performing correctly?
Expert Insight: Every experiment relies on appropriate controls to be interpretable. Positive and negative controls are essential benchmarks that validate the methodology and reagents.[12][13] Without them, you cannot distinguish a true negative result from an experimental failure.
-
Positive Control: A known compound or treatment that should produce the expected effect (e.g., a known inhibitor of your target pathway). This confirms that your assay system is capable of detecting a positive signal.[14][15]
-
Negative/Vehicle Control: A treatment that should have no effect (e.g., cells treated with the same concentration of DMSO used for your test compound). This establishes the baseline response of your system.[14][15]
If the positive control fails to show an effect, your assay system is compromised. Troubleshoot your reagents, cell health, and instrument settings. If the negative control shows a high signal or high variability, it can mask a real, subtle effect from your compound.
Caption: Relationship between controls and expected outcomes.
Q6: Is it possible my target protein isn't expressed or active in my chosen cell line?
Expert Insight: A common oversight is assuming the molecular target of a compound is present and functional in the selected cell model. Cell lines can have vastly different protein expression profiles. If the target is absent or expressed at very low levels, the compound will naturally show no activity.
Protocol 4: Verification of Target Expression
-
mRNA Level (qPCR):
-
RNA Extraction: Isolate total RNA from your cell line.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Real-Time PCR (qPCR): Perform qPCR using validated primers for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16] This will quantify the transcript level of your target.
-
-
Protein Level (Western Blot):
-
Cell Lysis: Prepare a total protein lysate from your cell line.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a specific primary antibody against your target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[17][18]
-
If you find that your target is not expressed, you must switch to a cell line where its expression is confirmed.
Q7: My compound is active in a biochemical assay but not in my cell-based assay. What could be the reason?
Expert Insight: This discrepancy often points to issues with cell permeability or active efflux. The compound may not be able to cross the cell membrane to reach its intracellular target, or it may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp, also known as MDR1).[19][20]
Troubleshooting Cellular Efflux:
P-glycoprotein is an ATP-dependent pump that removes a wide variety of structurally diverse compounds from cells, leading to multidrug resistance (MDR) in cancer.[21]
Protocol 5: Assessing P-glycoprotein (P-gp) Mediated Efflux
-
Experimental Design: Set up your standard bioactivity assay with your this compound derivative.
-
P-gp Inhibition: In parallel, run a condition where you pre-treat the cells for 1-2 hours with a known P-gp inhibitor (e.g., Verapamil at 10-50 µM or Tariquidar at 0.5-1 µM) before adding your test compound.[22]
-
Measurement: Measure the bioactivity of your compound in the presence and absence of the P-gp inhibitor.
-
Interpretation: If the bioactivity of your derivative is significantly increased (i.e., the IC₅₀ value decreases) in the presence of the P-gp inhibitor, it strongly suggests that your compound is a substrate for P-gp and is being actively removed from the cells.[21]
Caption: Mechanism of P-gp mediated efflux and its inhibition.
References
- Pacific BioLabs. Identity and Purity - Small Molecules.[Link]
- Drug Development & Delivery. Application of LCMS in small-molecule drug development.[Link]
- BioAgilytix.
- Agilent.
- AxisPharm. Small Molecule Analysis.[Link]
- Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA.[Link]
- Kentucky Gourd Society.
- Mechetner, E. B., & Roninson, I. B. (1992). Efficient inhibition of P-glycoprotein-mediated multidrug resistance with a monoclonal antibody.Proceedings of the National Academy of Sciences, 89(13), 5824–5828. [Link]
- ResearchGate. How to know the stability of drugs and reagents in the cell culture media?[Link]
- BioIVT. What Are Controls and Why Do We Need Them?[Link]
- Oreate AI Blog.
- Iqbal, M., et al. (2020). A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance.PLOS ONE, 15(6), e0234723. [Link]
- Patsnap Synapse. What are P-gp inhibitors and how do they work?[Link]
- Kwarciak, J. M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.SLAS DISCOVERY, 19(7), 931-938. [Link]
- PubChem. This compound.
- ResearchGate. Top 10 target validation. (a) validation of target genes using qPCR in...[Link]
- O'Mara, B., et al. (2016). Cell culture media impact on drug product solution stability.Biotechnology Progress, 32(4), 998-1008. [Link]
- ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.[Link]
- Callaghan, R., et al. (2014). Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy?Drug Metabolism and Disposition, 42(4), 623-631. [Link]
- Palmer, D. S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.Journal of Chemical Information and Modeling, 53(7), 1645-1657. [Link]
- Azure Biosystems. 5 Latest Advancements in Cancer Research using Western Blotting and qPCR.[Link]
- Szalóki, G., et al. (2015). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods.
- Mervin, L. H., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.Journal of Biomolecular Screening, 20(1), 31-41. [Link]
- ResearchGate. Confirmation of differentially expressed proteins by western blotting...[Link]
- ResearchGate.
- Dove Press.
- PNAS. p53 targets identified by protein expression profiling.[Link]
- SLAS Discovery. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.[Link]
- ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- MDPI. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin.Toxins. [Link]
- Ascendia Pharma. 4 Factors Affecting Solubility of Drugs.[Link]
- MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.Molecules. [Link]
- Quora.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mastering Experimental Accuracy: How to Design Positive and Negative Controls – Kentucky Gourd Society [kygourdsociety.org]
- 13. bioivt.com [bioivt.com]
- 14. bosterbio.com [bosterbio.com]
- 15. What is the Importance of Positive & Negative ELISA Controls? | R&D Systems [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 20. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient inhibition of P-glycoprotein-mediated multidrug resistance with a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
Technical Support Center: Addressing Solubility Challenges of 8-Methoxyquinolin-2(1H)-one
Welcome to the technical support center for 8-Methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this compound in aqueous media. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower your experimental design.
The Challenge: Why is this compound Poorly Soluble?
The low aqueous solubility of this compound and related quinolinone derivatives is rooted in their molecular structure. Several key factors contribute to this challenge:
-
Aromaticity and Planarity : The core quinolinone structure is a rigid, planar, and aromatic system. This planarity promotes efficient packing in the solid state, leading to a stable crystal lattice that requires significant energy to break apart during the dissolution process.[1]
-
Hydrophobicity : The bicyclic aromatic system is predominantly nonpolar and hydrophobic, leading to unfavorable interactions with polar water molecules. While the methoxy group adds some polarity, the overall character remains lipophilic (fat-soluble), making it inherently less soluble in water-based media.[1][2]
-
Intermolecular Forces : In its solid form, strong intermolecular forces, such as π–π stacking between the aromatic rings, contribute to high lattice energy, further hindering dissolution.[3]
These intrinsic properties mean that dissolving this compound directly into aqueous buffers for biological assays or formulation development is often problematic, leading to precipitation and unreliable experimental results.[4]
Physicochemical Properties Overview
While extensive experimental data for this compound is limited, we can infer key properties from its structure and data on similar compounds.
| Property | Estimated Value/Information | Significance for Solubility | Source |
| Molecular Formula | C₁₀H₉NO₂ | --- | [5] |
| Molecular Weight | 175.18 g/mol | --- | [5] |
| Predicted XLogP3 | ~1.5 - 2.5 | A positive LogP value indicates higher lipophilicity and lower aqueous solubility. Values in this range are common for challenging compounds. | [6][7] |
| Structure | Aromatic, planar quinolinone core | High crystal lattice energy makes it difficult for solvent molecules to break the solid apart. | [1][3] |
| Ionization | Weakly acidic/basic | The molecule's charge state can be manipulated with pH, which is a key strategy for solubility enhancement. | [8][9] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems you might face during your experiments.
Issue 1: My compound precipitated immediately after I diluted my DMSO stock solution into an aqueous buffer.
This is a classic sign of a compound "crashing out" of solution. It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but insoluble in the final aqueous medium once the organic solvent concentration is significantly lowered.
-
Immediate Cause : The final concentration of the co-solvent (DMSO) is too low to maintain the solubility of your compound at the desired final concentration.
-
Troubleshooting Steps :
-
Decrease Final Compound Concentration : The simplest first step is to try a lower final concentration of this compound.
-
Increase Final Co-solvent Concentration : Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically <0.5% for many cell-based assays, but this is system-dependent) and adjust your dilution scheme accordingly.[4]
-
Change Co-solvent : Some compounds are more soluble in other water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[10][11] Consider preparing your stock in one of these alternatives.
-
Switch to an Alternative Solubilization Strategy : If co-solvents are not viable, you must employ a more advanced method like pH adjustment or cyclodextrin complexation. Proceed to the detailed protocols below.
-
Issue 2: My assay results are inconsistent and not reproducible, especially at higher concentrations.
Inconsistent results are a common symptom of poor compound solubility, even if visible precipitation is not obvious.[4] The actual concentration in solution may be much lower and more variable than the nominal concentration you calculated.
-
Immediate Cause : The compound is likely forming micro-precipitates or is at a concentration above its thermodynamic solubility limit in the assay medium.
-
Troubleshooting Steps :
-
Visually Inspect : Carefully inspect your assay plates or tubes for any signs of cloudiness or precipitate, perhaps using a microscope.
-
Determine Kinetic Solubility : Perform a kinetic solubility assay to estimate the concentration at which the compound begins to precipitate in your specific buffer. This will define the upper concentration limit for your experiments. A common method is nephelometry, which measures light scattering from particulates.
-
Utilize a Surfactant : For in vitro assays, adding a small amount of a non-ionic surfactant, such as Tween 80 (e.g., 0.01%), can help maintain solubility by forming micelles that encapsulate the hydrophobic compound.[12][13]
-
Employ Solid Dispersion Techniques : For formulation development, creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[14][15]
-
Issue 3: I need to prepare a stock solution for animal studies (e.g., intravenous injection) where DMSO is not suitable.
For in vivo applications, high concentrations of organic co-solvents are often unacceptable due to toxicity.
-
Immediate Cause : The need for a biocompatible formulation requires moving beyond simple co-solvent systems.
-
Troubleshooting Steps :
-
Cyclodextrin Formulation : This is the most common and effective approach. Encapsulating the compound within a cyclodextrin molecule creates a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose due to its high water solubility and low toxicity.[16][17][18] See Protocol 3 for a detailed method.
-
pH Adjustment : If the compound has an ionizable group, adjusting the pH of the formulation vehicle can significantly increase solubility.[19] This is often combined with other methods. See Protocol 2.
-
Nanosuspension : For very challenging compounds, reducing the particle size to the nanometer range can increase the dissolution rate and saturation solubility.[20] This is a more advanced technique requiring specialized equipment like high-pressure homogenizers.[21]
-
Frequently Asked Questions (FAQs)
Q1: What is the best first step to try for improving solubility in a simple biological buffer?
A1: The principle of "start simple" applies. The first and easiest methods to screen are co-solvency and pH adjustment . Prepare a small matrix of conditions using varying percentages of a co-solvent (e.g., DMSO, ethanol) and different pH buffers (e.g., pH 5.0, 7.4, 9.0) to quickly identify promising conditions.
Q2: How do I choose the most appropriate solubility enhancement technique?
A2: The choice depends on your experimental context, the physicochemical properties of your compound, and your desired final concentration. The following flowchart provides a decision-making framework.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q3: How does a co-solvent work?
A3: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[22] This makes the environment more favorable for a hydrophobic solute. The co-solvent disrupts the highly structured hydrogen-bonding network of water, creating "pockets" that can accommodate the nonpolar compound, thereby increasing its solubility.[23] The increase in solubility is often exponential with an increase in the co-solvent fraction.[24]
Q4: How do cyclodextrins increase solubility?
A4: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[25] Poorly soluble molecules like this compound can be encapsulated within this nonpolar cavity, forming a "host-guest" inclusion complex.[13][21] The exterior of the cyclodextrin remains water-soluble, so the entire complex can be readily dissolved in aqueous media, effectively increasing the apparent solubility of the guest molecule.[17][18]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement Using Co-solvents
This protocol outlines the steps for preparing a solution using a water-miscible organic co-solvent.
-
Objective : To dissolve this compound in an aqueous buffer using the minimum required amount of an organic co-solvent.
-
Materials :
-
This compound powder
-
Co-solvent (e.g., DMSO, PEG 400, Propylene Glycol)[7]
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer, sonicator
-
-
Procedure :
-
Prepare High-Concentration Stock : Weigh out the required amount of this compound and dissolve it in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM).
-
Aid Dissolution : If the compound does not dissolve readily, gently warm the solution (e.g., to 37°C) or place it in a bath sonicator for 5-10 minutes. Visually inspect to ensure all solid material has dissolved.[4]
-
Serial Dilution (Optional) : If needed, perform serial dilutions of the high-concentration stock using 100% co-solvent to create intermediate stock concentrations.
-
Final Dilution : For your experiment, perform the final dilution by adding a small volume of the stock solution directly to the pre-warmed aqueous buffer. Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Final Inspection : Always visually inspect the final solution for any signs of precipitation before use.
-
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol is for ionizable compounds and uses pH to increase the proportion of the more soluble, charged species.
-
Objective : To determine the optimal pH for solubilizing this compound.
-
Causality : The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of ionized to unionized forms of a compound.[8][26] By shifting the pH away from the pKa, we can favor the formation of the charged species, which is typically much more soluble in water than the neutral form.[9]
-
Materials :
-
This compound powder
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Calibrated pH meter
-
-
Procedure :
-
Prepare Buffer Solutions : Prepare a range of buffers covering the desired pH range.
-
Add Excess Compound : Add an excess amount of solid this compound to a known volume of each buffer solution in separate vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibrate : Tightly cap the vials and shake or agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[27]
-
Separate Solid and Liquid : After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but be cautious of potential compound adsorption to the filter membrane.
-
Measure Final pH and Concentration : Measure the pH of the supernatant to confirm the equilibrium pH.[27] Then, determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy after appropriate dilution).
-
Analyze Data : Plot the measured solubility (concentration) against the equilibrium pH to identify the pH range that provides the required solubility.
-
Protocol 3: Solubility Enhancement with Cyclodextrins
This protocol describes the formation of a soluble inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Objective : To prepare a stock solution of this compound for applications intolerant to organic solvents, such as in vivo studies.
-
Materials :
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder[19]
-
Aqueous vehicle (e.g., saline, PBS)
-
Magnetic stirrer, shaker, or sonicator
-
-
Procedure :
-
Prepare Cyclodextrin Solution : Prepare a stock solution of HP-β-CD in your aqueous vehicle. A 10-40% (w/v) solution is a common starting point. HP-β-CD is highly soluble in water.
-
Add Compound : Add an excess amount of solid this compound to the HP-β-CD solution.
-
Equilibrate for Complexation : Vigorously stir or shake the mixture at room temperature for 24-72 hours.[7] This extended time is necessary to ensure the equilibrium of the host-guest complex formation is reached.
-
Remove Undissolved Compound : Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet all undissolved solid. Alternatively, filter the solution through a 0.22 µm filter (ensure the filter material is compatible and does not bind your compound).
-
Determine Final Concentration : Carefully collect the clear supernatant. The concentration of the solubilized compound in this supernatant is your final stock concentration. This must be determined empirically using an analytical method like HPLC or UV-Vis spectroscopy. Do not assume that all the added compound has dissolved.
-
References
- Cosolvent - Wikipedia. [Link]
- Pawar, P. V., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
- Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Taylor & Francis. Cosolvent – Knowledge and References. [Link]
- Patel, J., & Patel, K. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- National Center for Biotechnology Information. 8-Methoxy-4-methylquinolin-2(1H)-one.
- Păduraru, O. M., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]
- Singh, R., et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- UNSW Civil and Environmental Engineering. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. [Link]
- Sharma, A., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]
- Martien, R., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]
- ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
- National Center for Biotechnology Information. This compound.
- Amrita Vishwa Vidyapeetham. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]
- Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Sirin, S., et al. (2023).
- Co-solvent: Significance and symbolism. ScienceDirect. [Link]
- Patel, K., & Patel, N. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. [Link]
- Avdeef, A., et al. (2016).
- Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E. [Link]
- National Center for Biotechnology Information. 8-Methoxyquinoline.
- National Center for Biotechnology Information. 8-hydroxyquinolin-2(1H)-one.
- University of Hertfordshire. 8-hydroxyquinoline. AERU. [Link]
- Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
- Wang, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C10H9NO2 | CID 3585266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. epublications.vu.lt [epublications.vu.lt]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Amrita Vishwa Vidyapeetham [amrita.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. journal.uctm.edu [journal.uctm.edu]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. m.youtube.com [m.youtube.com]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Method Refinement for Consistent Results in 8-Methoxyquinolin-2(1H)-one Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you achieve consistent and reliable results in assays involving 8-Methoxyquinolin-2(1H)-one. Quinolinone derivatives are a critical class of compounds in various research fields, and ensuring the robustness of your experimental data is paramount. This resource addresses common challenges, from solubility and stability to assay-specific artifacts, providing not just solutions but the scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions about the properties of this compound and common assay challenges.
Q1: What are the key physicochemical properties of this compound that can impact assay performance?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting. While specific experimental data for this exact molecule can be limited, we can infer properties from its structure. It is a quinolinone derivative, a class of heterocyclic compounds known for their intrinsic fluorescence.[1] Key computed properties suggest it is moderately lipophilic, which often correlates with low solubility in aqueous buffers.[2] This low solubility is a primary reason for inconsistent results, as it can lead to precipitation and inaccurate concentrations in your assays.[2][3]
Q2: My this compound solution appears to change color over time. What could be the cause?
A2: A color change, often to yellow or brown, is a common sign of degradation in quinoline compounds.[4] This can be caused by exposure to light (photodegradation) or oxidation.[4] Such degradation compromises the integrity of your compound, leading to a loss of potency and inconsistent assay results.[4] Therefore, it is critical to protect solutions from light.[4]
Q3: I'm observing activity of my this compound in multiple, unrelated assays. What's going on?
A3: This phenomenon is characteristic of Pan-Assay Interference Compounds (PAINS).[5] These are compounds that appear as "hits" in many different high-throughput screens due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target. Quinoline scaffolds are a known structural motif that can lead to PAINS behavior.[5] It is crucial to perform counter-screens and orthogonal assays to differentiate true biological activity from assay artifacts.[5]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Issue 1: Compound Precipitation in Aqueous Buffers
Q: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I resolve this?
A: This is a frequent challenge stemming from the compound's low aqueous solubility.[2][3] When a concentrated DMSO stock is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to crash out of solution.
Root Cause Analysis and Mitigation Strategy
A troubleshooting workflow for compound precipitation.
Troubleshooting Steps:
-
Reduce Final Organic Solvent Concentration: The most straightforward approach is to minimize the final concentration of your organic solvent (e.g., DMSO) in the assay. Aim for a final concentration that is well-tolerated by your assay system, typically ≤1%, and often as low as 0.1%.[2] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[2]
-
Employ an Intermediate Dilution Step: Instead of a single large dilution from a high-concentration stock (e.g., 10 mM in 100% DMSO) directly into your aqueous buffer, perform a serial dilution. An intermediate dilution into a mixture of your organic solvent and buffer can ease the polarity shock.[2]
-
Explore Alternative Co-solvents: If DMSO proves problematic, consider other water-miscible organic solvents. Polyethylene glycol 400 (PEG 400) or propylene glycol (PG) can sometimes be more effective at maintaining solubility upon dilution.[2]
-
Utilize Solubilizing Agents: For persistent solubility issues, formulation strategies may be necessary.
Crucial Control Experiment: When using any solubilizing agent, it is imperative to run a control with the agent alone to ensure it does not interfere with your assay.[2]
Issue 2: High Background Fluorescence or Assay Interference
Q: I'm seeing a high background signal in my fluorescence-based assay, which I suspect is from the this compound itself. How can I confirm and mitigate this?
A: Quinoline scaffolds are known to be inherently fluorescent (autofluorescent), which can be a significant source of interference in fluorescence-based assays.[5] This autofluorescence can lead to a high background signal, masking the true signal from your assay's reporter fluorophore and resulting in false positives.[6]
Systematic Approach to Managing Autofluorescence
Workflow for addressing compound autofluorescence.
Troubleshooting Steps:
-
Confirm Autofluorescence: The most direct method is to measure the fluorescence of your this compound in the assay buffer without any other assay components.[5] Use a plate reader or spectrofluorometer to excite the compound at the same wavelength used for your assay's fluorophore and scan the emission spectrum.[5] This will reveal if the compound itself is contributing to the signal.
-
Background Subtraction: For each concentration of your test compound, run a parallel control well containing only the compound in the assay buffer. Subtract the fluorescence intensity of this control from the corresponding experimental well.[5]
-
Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often most prominent in the blue-green region of the spectrum.[5] If your assay chemistry allows, switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red region, >600 nm) can significantly reduce spectral overlap and minimize interference.[5]
-
Implement Spectral Unmixing: If you are using an imaging system with spectral detection capabilities, you can computationally separate the emission spectrum of your this compound from that of your assay's fluorophore.[5] This requires acquiring reference spectra for your compound's autofluorescence and your assay's fluorophore.
-
Conduct an Orthogonal Assay: The most rigorous way to confirm a "hit" is to use an orthogonal assay that measures the same biological endpoint but uses a different detection technology (e.g., a luminescence-based or absorbance-based assay).[5] If the compound is active in both assays, it provides strong evidence that the activity is real and not an artifact of fluorescence interference.
Issue 3: Inconsistent Results Over Time
Q: My assay results with this compound are not reproducible from one experiment to the next, even when using the same protocol. What could be the problem?
A: Inconsistent results are often a sign of compound instability.[4] Quinoline compounds can be unstable in aqueous solutions and in DMSO stock solutions over time.[4][7]
Key Factors Influencing Stability:
-
pH: The stability of quinolinone derivatives can be pH-dependent.
-
Temperature: Elevated temperatures generally accelerate chemical degradation.[4]
-
Light Exposure: As mentioned, many quinoline compounds are photolabile.[4]
-
Freeze/Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can impact compound stability.[7]
-
Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can lead to hydrolysis of susceptible compounds.[7]
Best Practices for Ensuring Compound Stability:
| Parameter | Recommendation | Rationale |
| Stock Solution Preparation | Use high-purity, anhydrous DMSO.[7] Prepare fresh stock solutions frequently. | Minimizes water-induced hydrolysis.[7] Avoids using potentially degraded compound. |
| Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots.[7] Protect from light by using amber vials or wrapping tubes in foil.[4] | Minimizes degradation from temperature fluctuations and freeze/thaw cycles.[7] Prevents photodegradation.[4] |
| Working Solutions | Prepare fresh dilutions in aqueous buffer immediately before each experiment.[4] | Aqueous solutions are generally less stable than DMSO stocks. |
| Stability Verification | If you suspect instability, perform a stability study by analyzing your stock solution over time using an analytical method like HPLC or LC-MS.[7] | Provides empirical evidence of compound integrity under your specific storage conditions. |
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments to troubleshoot and validate your assays.
Protocol 1: Determining Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound under your specific assay conditions.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Microplates compatible with your reader (e.g., black-walled, clear-bottom plates)
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range you plan to use in your experiments.
-
Include a "buffer only" control (0 µM compound).
-
Dispense the dilutions into the wells of the microplate.
-
Set the excitation and emission wavelengths on the plate reader to match those of your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the "buffer only" wells from all other readings. Plot the background-subtracted fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence confirms autofluorescence.[5]
Protocol 2: Kinetic Solubility Assay
Objective: To determine the solubility of this compound in your aqueous assay buffer when transitioning from a DMSO stock.
Materials:
-
This compound
-
DMSO
-
Aqueous assay buffer (e.g., PBS, Tris-HCl)
-
Nephelometer or a plate reader capable of measuring light scattering (absorbance at a high wavelength, e.g., 620 nm)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Gentle warming or sonication may be necessary to fully dissolve the compound.[2]
-
Create a serial dilution of this stock solution in DMSO.
-
Add a small volume of each DMSO dilution to a larger volume of your aqueous assay buffer in a microplate (e.g., add 2 µL of DMSO stock to 98 µL of buffer). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for equilibration.
-
Measure the turbidity of each well using a nephelometer or by measuring absorbance at a high wavelength where the compound does not absorb.
-
Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which you observe a sharp increase in light scattering is an estimate of the kinetic solubility limit.[2]
References
- BenchChem. (2025). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. BenchChem.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
- ResearchGate. (2015). Any advice for consistency in FACS fluorescent staining?. ResearchGate.
- BenchChem. (2025). Overcoming low solubility of 6-methoxyquinolin-2(1H)-one in aqueous buffers for bioassays. BenchChem.
- PubChem. (2024). 8-Methoxy-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
- ResearchGate. (2019). Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS - Part I - Rationale and Aims. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (n.d.). Application Notes and Protocols: 6-Methoxyquinolin-2(1H)-one as a Fluorescent Probe. BenchChem.
- National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. National Library of Medicine.
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. National Library of Medicine.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 6-methoxyquinolin-2(1H)-one in Biological Samples. BenchChem.
- BenchChem. (n.d.). Application Notes: Evaluating the Cytotoxicity of 6-methoxyquinolin-2(1H)-one. BenchChem.
- BenchChem. (2025). Technical Support Center: Stability of 6-methoxyquinolin-2(1H)-one in DMSO Stock Solutions. BenchChem.
- PubMed. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. National Center for Biotechnology Information.
- PubMed. (n.d.). 4-Hydroxymethyl- And 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: Synthesis and Biological Properties. National Center for Biotechnology Information.
- BenchChem. (2025). Overcoming solubility issues of quinolin-2-one derivatives in aqueous media. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Stable Storage of 8-Methoxyquinolin-2(1H)-one
Welcome to the technical support center for 8-Methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions for maintaining the integrity of your valuable samples. The stability of this compound is paramount for reproducible and reliable experimental outcomes. This document will serve as a comprehensive resource for troubleshooting and preventing its degradation during storage.
Frequently Asked Questions (FAQs) on Storage and Stability
Q1: What are the optimal storage conditions for solid this compound?
For solid, crystalline this compound, long-term stability is best achieved under controlled conditions that mitigate exposure to environmental factors known to accelerate degradation. Based on the general stability of quinoline derivatives, the following conditions are recommended:
-
Temperature: Store at 2-8°C (refrigerated). For long-term archival, storage at -20°C is advisable. Avoid repeated temperature fluctuations.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation.
-
Light: The compound should be protected from light at all times. Use amber glass vials or wrap containers in aluminum foil.[1][2][3]
-
Humidity: The compound should be stored in a desiccated environment to prevent moisture uptake, which could lead to hydrolysis or changes in its physical state.[4]
Q2: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?
The stability of this compound in solution is significantly lower than in its solid state. The choice of solvent and storage conditions are critical.
-
Solvent Selection: While solubility is a key consideration, the stability of the compound in the chosen solvent is paramount. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds; however, it is hygroscopic and can contain water, which may promote hydrolysis of susceptible compounds.[5][6] If DMSO is used, it must be of high-purity, anhydrous grade.
-
Best Practices for Solution Storage:
-
Use Anhydrous Solvents: Always use fresh, anhydrous grade solvents to prepare stock solutions.[5]
-
Low Temperature Storage: Store stock solutions at -20°C or -80°C.[5]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5] This minimizes the introduction of atmospheric moisture and oxygen into the stock solution.
-
Inert Gas Overlay: Before sealing vials, especially for long-term storage, purging the headspace with an inert gas like argon or nitrogen can displace oxygen and enhance stability.[5]
-
Light Protection: Store all solutions protected from light.
-
Q3: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by four key factors:
-
Light (Photodegradation): Quinolinone structures are often photosensitive.[4] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of various photoisomers and degradation products.[7]
-
Oxygen (Oxidation): The presence of oxygen can lead to oxidative degradation of the molecule.[5] The methoxy group and the quinolinone ring itself can be susceptible to oxidation.
-
Temperature (Thermal Degradation): Elevated temperatures can increase the rate of chemical degradation. Potential thermal degradation pathways for similar structures include the loss of the methoxy group and cleavage of the lactam ring.
-
Water (Hydrolysis): The lactam functionality in the quinolin-2(1H)-one ring could be susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water. The hygroscopic nature of some solvents can introduce water, facilitating this process.[5][6]
Q4: I've noticed a color change in my solid sample/solution of this compound. What does this indicate?
A visual change, such as the development of a yellow or brownish hue, is a strong indicator of chemical degradation. This is often a result of the formation of conjugated degradation products arising from oxidation or photodegradation. If you observe a color change, it is highly recommended to verify the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical approach to resolving them.
| Observed Issue | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Discoloration of Solid or Solution | Photodegradation, Oxidation | Action: Immediately protect the sample from light and store it under an inert atmosphere. Rationale: Discoloration suggests the formation of chromophoric degradation products, often through light-induced or oxidative pathways. Re-analysis of the material's purity by HPLC is strongly advised. |
| Precipitate in Thawed Stock Solution | Poor solubility at low temperatures, Compound degradation leading to insoluble products | Action: 1. Gently warm the solution and vortex to attempt redissolution. 2. If precipitation persists, it may be a degradation product. Analyze the supernatant and the precipitate (if possible) by HPLC or LC-MS. 3. Consider preparing a fresh stock solution at a lower concentration. Rationale: Repeated freeze-thaw cycles can affect solubility. Persistent precipitates are a red flag for degradation. |
| Inconsistent or Reduced Potency in Assays | Degradation of the active compound | Action: 1. Prepare a fresh stock solution from a reliable solid sample. 2. Perform a stability study on your current stock solution using HPLC to quantify the parent compound and detect any degradation products. 3. Review your storage and handling procedures against the best practices outlined in this guide. Rationale: A loss of potency is a direct consequence of a decrease in the concentration of the active molecule due to degradation. |
| Appearance of New Peaks in HPLC/LC-MS Chromatogram | Compound Degradation | Action: 1. This is definitive evidence of degradation. 2. Attempt to characterize the new peaks using mass spectrometry to identify potential degradation products. 3. Adjust storage conditions to mitigate the likely degradation pathway (e.g., use anhydrous solvent to prevent hydrolysis, store under inert gas to prevent oxidation). Rationale: The appearance of new chromatographic peaks confirms the presence of new chemical entities resulting from the degradation of your compound. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting issues related to the stability of this compound.
Proposed Degradation Pathways
While specific degradation products for this compound are not extensively documented in the literature, we can propose the following pathways based on the chemical nature of the molecule and studies on related quinolinone and methoxy-substituted aromatic compounds. These pathways represent potential transformations under stress conditions such as exposure to light, oxygen, and heat.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Identification of the main oxidation products of 8-methoxy-2'-deoxyguanosine by singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst Loading for 8-Methoxyquinolin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 8-Methoxyquinolin-2(1H)-one. This resource is designed for researchers, chemists, and professionals in drug development who are working with quinolinone scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical parameter of catalyst loading. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Consistently Low or No Product Yield
Q: My reaction is yielding very little or no this compound. What are the primary catalytic factors I should investigate?
A: Persistently low yields are a frequent challenge and often point to issues within the catalytic system itself.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Integrity:
-
Plausible Cause: The catalyst, particularly in the case of palladium or copper-based systems, may have degraded due to improper storage or handling.[1] Some catalysts are also sensitive to air and moisture.
-
Corrective Action: Always use a fresh batch of catalyst from a reliable supplier. For air or moisture-sensitive catalysts, ensure they are handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-Optimal Catalyst Loading:
-
Plausible Cause: Insufficient catalyst loading is a primary reason for incomplete reactions and low yields.[3] Conversely, excessive loading can sometimes lead to unwanted side reactions or product degradation, although this is less common than under-loading.[3]
-
Corrective Action: Perform a catalyst loading optimization study. A typical starting point for many palladium-catalyzed reactions is in the range of 1-5 mol%.[4] We recommend a systematic screen, as detailed in the experimental protocol section below.
-
-
Ligand Selection and Ratio (for Transition Metal Catalysis):
-
Plausible Cause: In many modern synthetic methods, the choice of ligand is as critical as the metal itself.[1] An inappropriate ligand or an incorrect metal-to-ligand ratio can lead to an inactive catalytic species.
-
Corrective Action: Consult the literature for ligands proven to be effective for similar quinolinone syntheses. Common choices for palladium-catalyzed reactions include phosphine-based ligands like PPh₃ or bidentate ligands like Xantphos.[1] Verify that the recommended metal-to-ligand ratio is being used.
-
Issue 2: Significant Formation of Side Products
Q: My reaction is producing the desired product, but I'm also observing significant impurities. How can catalyst loading affect selectivity?
A: The formation of side products is often a sign of non-optimal reaction conditions, where catalyst loading plays a crucial role.[2]
-
High Catalyst Loading:
-
Plausible Cause: An excessively high concentration of the catalyst can sometimes promote undesired reaction pathways, such as dimerization of starting materials or further reaction of the product.[3]
-
Corrective Action: Systematically decrease the catalyst loading in increments (e.g., from 10 mol% down to 5 mol%, then 2 mol%) and monitor the reaction profile by TLC or LC-MS to find a balance between reaction rate and selectivity.
-
-
Harsh Reaction Conditions:
-
Plausible Cause: High temperatures, often required for classical quinolinone syntheses like the Conrad-Limpach or Friedländer reactions, can lead to product decomposition or the formation of tars and other impurities.[5]
-
Corrective Action: While not directly related to catalyst loading, it's important to note that a more active catalyst (or a higher loading of a less active one) might allow for a reduction in the reaction temperature, thereby minimizing thermal degradation.
-
Issue 3: Reaction Stalls or Fails to Reach Completion
Q: My reaction starts well but then stalls before all the starting material is consumed. Could this be a catalyst issue?
A: Reaction stalling is a classic indicator of catalyst deactivation or inhibition.
-
Catalyst Deactivation:
-
Plausible Cause: The catalyst may be degrading under the reaction conditions. This can be due to thermal instability, reaction with impurities in the starting materials or solvent, or product inhibition.
-
Corrective Action: Ensure the purity of all reagents and solvents.[1] If catalyst degradation is suspected, consider a more robust catalyst system. In some cases, a second addition of the catalyst mid-reaction can help drive it to completion, though this is not ideal for process efficiency.
-
-
Insufficient Catalyst Loading:
-
Plausible Cause: The initial amount of catalyst may simply not be enough to convert all the starting material.[3]
-
Corrective Action: Increase the catalyst loading. This is often the most straightforward solution to this problem. Refer to the optimization protocol to determine the most effective amount.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the synthesis of a substituted quinolinone like this compound?
A1: For many modern palladium-catalyzed syntheses of quinolinones, a good starting point for optimization is between 1 and 5 mol%.[4] For copper-catalyzed reactions, loadings can sometimes be higher, in the range of 5-10 mol%.[6] However, the optimal loading is highly dependent on the specific reaction, substrates, and conditions. It is always recommended to perform an optimization screen.
Q2: Can I use a heterogeneous catalyst for this synthesis? What are the advantages?
A2: Yes, heterogeneous catalysts, such as metals supported on charcoal or nanocatalysts, can be very effective for quinoline and quinolinone synthesis.[7][8] The primary advantages are ease of separation from the reaction mixture (often by simple filtration) and the potential for catalyst recycling, which can be more cost-effective and environmentally friendly.[7]
Q3: How does the choice of solvent impact the effectiveness of the catalyst?
A3: The solvent plays a critical role in catalyst performance. It affects the solubility of the reactants and the catalyst, the stability of the catalytic species, and the overall reaction rate.[1][4] Aprotic polar solvents like DMF and DMSO are common in palladium-catalyzed reactions for quinolinone synthesis.[1] It's crucial to use dry, high-purity solvents, as impurities like water can inhibit many catalytic systems.[1]
Q4: My synthesis involves a classical method without a metal catalyst (e.g., acid-catalyzed cyclization). How is "catalyst loading" relevant in this context?
A4: In classical acid- or base-catalyzed reactions, the concept of "catalyst loading" still applies. For instance, in a Friedländer synthesis, a catalytic amount of a strong acid like sulfuric acid is often used.[5] The amount of acid can significantly impact the reaction rate and yield. Too little may result in a sluggish reaction, while too much can lead to charring and side product formation. Optimization of the acid concentration is therefore just as important.
Part 3: Experimental Protocols and Data
Representative Protocol: Optimization of Palladium Catalyst Loading
This protocol outlines a general procedure for optimizing the loading of a palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand for a cross-coupling approach to this compound.
1. Reaction Setup:
-
To a series of oven-dried reaction vials equipped with stir bars, add the appropriate starting materials (e.g., an ortho-haloaniline derivative and an acrylate).
-
Add the chosen base (e.g., K₂CO₃) and ligand (e.g., PPh₃).
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(OAc)₂) in a dry, degassed solvent (e.g., DMF).
2. Catalyst Addition:
-
To each vial, add a different volume of the catalyst stock solution to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%).
-
Add enough solvent to each vial to ensure the final concentration of the limiting reagent is consistent across all reactions.
3. Reaction Execution:
-
Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 100-120 °C).[1]
-
Stir the reactions for a set period (e.g., 12-24 hours).[1]
4. Analysis:
-
After cooling to room temperature, take an aliquot from each reaction mixture.
-
Dilute the aliquots and analyze by LC-MS or GC-MS to determine the conversion of starting material and the yield of this compound.
5. Workup and Purification:
-
Once the optimal loading is identified, the reaction can be scaled up.
-
A typical workup involves diluting the reaction mixture with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
The crude product is then purified by column chromatography.
Data Presentation: Effect of Catalyst Loading on Yield
The results from the optimization experiment can be summarized in a table for easy comparison.
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 0.5 | 15 |
| 2 | 1.0 | 45 |
| 3 | 2.0 | 88 |
| 4 | 5.0 | 92 |
| 5 | 10.0 | 91 |
Yields are determined by a suitable analytical method (e.g., NMR with an internal standard or LC-MS with a calibration curve) and represent an idealized outcome for illustrative purposes.
From this data, a catalyst loading of 5.0 mol% appears to be optimal, as increasing the loading to 10.0 mol% does not provide a significant improvement in yield.[3]
Part 4: Visualizations
Troubleshooting Workflow for Low Yield
This diagram illustrates a logical workflow for diagnosing and resolving low-yield issues, with a focus on catalyst-related factors.
Caption: A workflow for troubleshooting low product yield.
Interplay of Key Reaction Parameters
This diagram shows the relationship between catalyst loading and other critical reaction parameters that influence the synthesis of this compound.
Caption: Key parameters affecting synthesis outcome.
References
- BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
- ResearchGate. (n.d.). Effect of catalyst loading. [Table].
- BenchChem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
- BenchChem. (n.d.). Optimization of reaction conditions for quinolin-2-one synthesis.
- Yu, F., et al. (2022). Optimization of the Reaction Conditions for the Synthesis of Quinolines.
- Li, M.-L., et al. (2024).
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- MDPI. (2021).
- Roy, B. G., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
- RSC Publishing. (n.d.). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers.
- Molecules. (2024).
- Singh, J. (2023). Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System.
- Yan, X., et al. (2021).
- ACS Omega. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
- Wang, W., et al. (2018). Synthesis of Quinolinones with Palladium-Catalyzed Oxidative Annulation between Acrylamides and Arynes. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis.
- ResearchGate. (2014). Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline. Request PDF.
- Maurer, S., et al. (2010). An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. Organic Chemistry Portal.
- BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- ResearchGate. (n.d.). Cu(I)-catalyzed chemical fixation of CO2 with 2-alkynylaniline into 4-hydroxyquinolin-2(1H)-one. Request PDF.
- ResearchGate. (n.d.). Copper-Catalyzed One-Pot Synthesis of 1,3-Enynes from 2-Chloro-N-(quinolin-8-yl)acetamides and Terminal Alkynes. Request PDF.
- Mohan, K., et al. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (2022). Copper(II)
- ResearchGate. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide [organic-chemistry.org]
- 7. Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System [nanomaterchem.com]
- 8. Iron Single Atom Catalyzed Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ionization Troubleshooting for 8-Methoxyquinolin-2(1H)-one
Welcome to the technical support guide for the mass spectrometry analysis of 8-Methoxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex ionization challenges associated with this molecule. Here, we move beyond simple procedural lists to explain the why behind the troubleshooting steps, grounded in established scientific principles.
I. Foundational Knowledge: Understanding the Analyte
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. This molecule belongs to the quinolinone class and possesses a lactam structure, which influences its ionization behavior. While specific experimental data for this compound is limited, we can infer properties from its structure and related compounds.[1]
Key Molecular Characteristics:
| Property | Value/Information | Implication for Mass Spectrometry |
| Molecular Formula | C₁₀H₉NO₂ | --- |
| Molecular Weight | 175.18 g/mol | Expected parent ion mass. |
| Structure | Contains a quinolinone core with a methoxy group at the 8-position and exists in a lactam-lactim tautomeric equilibrium. | The presence of nitrogen and oxygen atoms provides sites for protonation or deprotonation, making it amenable to ESI. The aromatic nature suggests potential for APPI. |
| Predicted Lipophilicity (XLogP3) | Moderately lipophilic. | This property can influence its solubility in common LC-MS mobile phases.[1] |
| pKa | The lactam proton is weakly acidic, and the quinoline nitrogen is basic. | The pKa will dictate the optimal pH of the mobile phase for efficient ionization.[2] |
II. Troubleshooting Guide: A Symptom-Based Approach
This guide is structured around common issues encountered during the analysis of this compound.
Symptom 1: No or Very Low Signal Intensity
This is one of the most frequent and frustrating issues in LC-MS analysis.[3][4] A complete loss of signal often points to a singular critical failure in the system.[4]
Q1: I'm not seeing any peak for my compound. Where do I start?
A1: A systematic approach is key. We need to isolate whether the problem lies with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[4][5]
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for no signal.
Step-by-Step Protocol:
-
Verify MS Functionality:
-
Direct Infusion: Prepare a fresh standard of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer, bypassing the LC system.
-
Rationale: This isolates the MS as the variable. If you see a signal here, the issue is likely with the LC system or the chromatographic method.[4] If there's still no signal, the problem lies within the MS.
-
Check ESI Spray: Visually inspect the ESI needle for a stable spray. An unstable or absent spray is a common culprit for signal loss.[4]
-
-
Inspect the LC System:
-
System Pressure: Monitor the LC system pressure. Drastic fluctuations or an unexpectedly low pressure can indicate a leak.[3]
-
Mobile Phase: Ensure your mobile phases are correctly prepared and that the system is drawing from the correct solvent lines. An air bubble in the pump can also cause a complete loss of flow.[4]
-
-
Evaluate Sample Preparation:
-
Concentration: Ensure the analyte concentration is within the detection limits of your instrument.[3]
-
Degradation: Prepare a fresh sample to rule out degradation.
-
Q2: My signal is present but extremely weak. How can I improve it?
A2: Weak signal intensity can be caused by a multitude of factors, including inefficient ionization, ion suppression, or suboptimal instrument parameters.[3][6]
Optimization Strategy for Weak Signal:
Caption: Optimization strategy for weak signal intensity.
Detailed Optimization Steps:
-
Ion Source Parameter Optimization (ESI):
-
Capillary Voltage: This voltage is critical for generating the electrospray. A voltage that is too low will result in poor ionization efficiency, while a voltage that is too high can cause ion fragmentation or an unstable signal.[7][8]
-
Action: Infuse your analyte and vary the capillary voltage (typically 3-5 kV for positive mode) to find the optimal setting.[7]
-
-
Desolvation Temperature and Gas Flow: These parameters are crucial for removing solvent from the ESI droplets to release gas-phase ions.
-
Cone/Fragmentor Voltage: This voltage helps to desolvate ions and can be optimized to maximize the parent ion signal.
-
Action: A gentle cone voltage (10-60 V) is typically used to minimize in-source fragmentation and maximize the [M+H]⁺ ion.[8]
-
-
-
Mobile Phase Modification:
-
pH Adjustment: this compound has a basic nitrogen atom that can be protonated.
-
Action: Add a small amount of a volatile acid, such as 0.1% formic acid, to your mobile phase. This will lower the pH and promote the formation of the [M+H]⁺ ion in positive ESI mode.[7]
-
-
Solvent Composition: The choice of organic solvent can impact ESI efficiency.
-
Action: Solvents with lower surface tension, like methanol, can sometimes provide a more stable spray and better sensitivity than acetonitrile.[9]
-
-
-
Consider Alternative Ionization Techniques:
-
APCI (Atmospheric Pressure Chemical Ionization): If your compound is less polar or you are using normal-phase chromatography, APCI might be a more suitable ionization technique.[10][11] APCI is generally better for less polar and more volatile compounds.[10][12]
-
APPI (Atmospheric Pressure Photoionization): For compounds with aromatic systems that are difficult to ionize by ESI or APCI, APPI could be an option.
-
Symptom 2: Complex or Unexpected Mass Spectrum
Sometimes, the issue isn't a lack of signal, but rather a confusing mass spectrum with multiple unexpected peaks.
Q3: I'm seeing multiple peaks instead of just the expected [M+H]⁺. What are they?
A3: This is a common occurrence in ESI and can be attributed to adduct formation or in-source fragmentation.
Common Adducts in Positive ESI:
| Adduct | Mass Shift from [M+H]⁺ | Common Sources |
| [M+Na]⁺ | +22 Da | Glassware, mobile phase contaminants, buffers.[13] |
| [M+K]⁺ | +38 Da | Glassware, mobile phase contaminants.[13] |
| [M+NH₄]⁺ | +17 Da | Ammonium-based buffers (e.g., ammonium acetate, ammonium formate).[14] |
| [M+ACN+H]⁺ | +41 Da | Acetonitrile in the mobile phase. |
Troubleshooting Adduct Formation:
-
Identify the Adducts: Calculate the mass differences between your primary peaks to see if they correspond to common adducts.[13]
-
Minimize Sodium/Potassium: Use high-purity solvents and plasticware instead of glassware to reduce alkali metal contamination.[9][13]
-
Promote Protonation: If sodium or potassium adducts are dominant, increasing the concentration of the proton source (e.g., adding more formic acid) can sometimes drive the equilibrium towards the desired [M+H]⁺ ion.[13]
Q4: The most intense peak is not my parent ion, but a smaller fragment. What is happening?
A4: This is likely due to in-source fragmentation (ISF), where the molecule fragments in the ion source before reaching the mass analyzer.[15][16] Quinolinone structures can be susceptible to this.[17][18]
Investigating In-Source Fragmentation:
-
Reduce Energy in the Source:
-
Cone/Fragmentor Voltage: This is the primary parameter controlling ISF. Lowering the cone voltage reduces the energy of collisions between ions and gas molecules in the source, thus minimizing fragmentation.[16]
-
Source Temperature: High source temperatures can also contribute to the thermal degradation and fragmentation of analytes.[16] Try reducing the temperature to see if the parent ion intensity increases relative to the fragment.
-
-
Characteristic Fragmentation of Quinolones:
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting ESI parameters for this compound?
A1: A good starting point for positive mode ESI would be:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Mobile Phase Additive: 0.1% Formic Acid
Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.[7][19][20]
Q2: Should I use ESI or APCI for this compound?
A2: ESI is generally the preferred method for moderately polar, ionizable compounds like this compound, especially when using reversed-phase chromatography.[10][11] However, if you are struggling to get a good signal with ESI, or if your compound is in a less polar solvent system, APCI is a worthwhile alternative to test.[12][21]
Q3: My compound is a lactam. Does this present any unique challenges?
A3: Yes, the lactam structure is essentially a cyclic amide. While generally stable, some β-lactam compounds are known to undergo hydrolysis of the lactam ring under certain conditions.[22][23] While this compound is not a β-lactam, it's important to be aware of potential in-source reactions. The lactam proton is also a site for potential deprotonation in negative ion mode, although positive mode is generally more sensitive for nitrogen-containing compounds.
Q4: Can matrix effects be an issue?
A4: Absolutely. If your sample is in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can compete for ionization, leading to ion suppression and a weaker signal for your analyte.[3]
-
Troubleshooting: Improve your sample preparation to remove interfering matrix components. Ensure your chromatography is effective at separating your analyte from the bulk of the matrix.
IV. References
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Signal Intensity in LC-MS/MS. Retrieved from
-
Chem I Trust AI & Educational Services. (n.d.). Poor Signal Intensity in LC and LC-MS Methods. Retrieved from
-
Wandy, J., Daly, R., & Rogers, S. (n.d.). List of common adduct types in positive ionisation mode for ESI. ResearchGate. Retrieved from
-
Kuhlmann, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from
-
PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. Retrieved from
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from
-
Janssens, D., et al. (2013). Comprehensive analysis of ß-lactam antibiotics including penicillins, cephalosporins, and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. PubMed, 22(2), 22. Retrieved from
-
O'Donnell, E., et al. (2016). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. NIH, 11(8), e0160941. Retrieved from
-
BenchChem. (n.d.). Overcoming low solubility of 6-methoxyquinolin-2(1H)-one in aqueous buffers for bioassays. Retrieved from
-
ResearchGate. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from
-
Holstege, D. M., et al. (2001). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. PubMed, 49(24), 8445-8451. Retrieved from
-
Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from
-
Wang, J., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC - NIH, 2013, 895394. Retrieved from
-
Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH, 15(1), 1. Retrieved from
-
Waters Corporation. (n.d.). Re-optimizing the ESI probe position. Retrieved from
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from
-
Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Retrieved from
-
Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from
-
ResearchGate. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Retrieved from
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from
-
Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed, 15(1), 1. Retrieved from
-
LCGC International. (2019, October 1). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. Retrieved from
-
Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(13), e9504. Retrieved from
-
Chromatography Forum. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from
-
LCGC International. (2021, January 1). Tips for Electrospray Ionization LC–MS. Retrieved from
-
ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. chemitrust.ai [chemitrust.ai]
- 6. zefsci.com [zefsci.com]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 11. microsaic.com [microsaic.com]
- 12. researchgate.net [researchgate.net]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. support.waters.com [support.waters.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. biotage.com [biotage.com]
- 22. Comprehensive analysis of ß-lactam antibiotics including penicillins, cephalosporins, and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 8-Methoxyquinolin-2(1H)-one and Fluconazole
In the ever-evolving landscape of antifungal drug discovery, the need for novel therapeutic agents to combat the rise of resistant fungal pathogens is paramount. This guide provides a detailed comparative overview of the antifungal activity of a promising quinolinone derivative, 8-Methoxyquinolin-2(1H)-one, and the widely used triazole antifungal, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, and providing standardized protocols for in vitro evaluation.
Introduction: The Compounds
Fluconazole: A well-established, first-generation triazole antifungal agent, fluconazole is a cornerstone in the treatment of various fungal infections, particularly those caused by Candida species.[1][2] Its fungistatic action is well-characterized, and it remains a critical tool in clinical practice. However, the emergence of fluconazole-resistant strains necessitates the exploration of new antifungal scaffolds.
This compound: This compound belongs to the quinolinone class, a group of heterocyclic compounds that have garnered significant interest for their broad spectrum of biological activities, including antifungal properties.[3][4][5] While extensive data on this specific derivative is emerging, the quinoline and quinolinone core structures are recognized as a viable pharmacophore for the development of new anti-infective agents.[3][4] This guide will extrapolate from data on related quinoline derivatives to discuss the potential of this compound as a novel antifungal candidate.
Mechanism of Action: A Tale of Two Pathways
The antifungal efficacy of a compound is intrinsically linked to its mechanism of action. Fluconazole and quinolinone derivatives operate through distinct molecular pathways to inhibit fungal growth.
Fluconazole: Inhibitor of Ergosterol Biosynthesis
Fluconazole's mechanism is highly specific and targets the fungal cell membrane's integrity. It selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. The depletion of ergosterol and the concurrent accumulation of toxic 14-α-methyl sterols disrupt the fungal membrane's structure and function, leading to the inhibition of fungal growth.
Caption: Mechanism of action of Fluconazole.
This compound: A Putative Multi-Target Agent
The precise mechanism of action for this compound is not as well-defined as that of fluconazole. However, studies on various quinoline and 8-hydroxyquinoline derivatives suggest several potential antifungal mechanisms.[6][7] These compounds may disrupt the fungal cell wall, leading to osmotic instability.[6][7] Furthermore, some quinoline derivatives have been shown to compromise the integrity of the cytoplasmic membrane, causing leakage of essential cellular contents.[7][8] It is hypothesized that this compound may exert its antifungal effect through one or a combination of these mechanisms, potentially offering a broader spectrum of action compared to the highly specific pathway of fluconazole.
Comparative Antifungal Activity: In Vitro Data
The most common method for evaluating and comparing the in vitro efficacy of antifungal agents is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.
Table 1: Comparative MIC Data (µg/mL)
| Fungal Species | This compound (Predicted Range based on Quinoline Derivatives) | Fluconazole (Typical Range) |
| Candida albicans | 1 - 16[9] | ≤ 2 (Susceptible)[1] |
| Candida glabrata | 1 - 16[9] | > 32 (Often Resistant)[1] |
| Candida krusei | 1 - 16[9] | Intrinsically Resistant |
| Aspergillus fumigatus | Not Widely Reported | > 64 (Generally Ineffective) |
| Cryptococcus neoformans | 0.5 - 8[10] | Decreased Susceptibility |
Note: The MIC values for this compound are extrapolated from studies on other quinoline derivatives and should be confirmed through direct experimental evaluation.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and validity of antifungal susceptibility data, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted methods for this purpose.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and fluconazole in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: Serially dilute the stock solutions in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further, dilute this suspension in RPMI 1640 medium to the final required concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plates containing the serially diluted antifungal agents. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone derivatives and their antifungal activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
The 8-Methoxyquinolin-2(1H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the quinolin-2(1H)-one core represents a privileged scaffold, consistently appearing in a diverse array of biologically active compounds. The strategic placement of a methoxy group at the 8-position profoundly influences the molecule's physicochemical properties and pharmacological profile. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 8-methoxyquinolin-2(1H)-one analogs, drawing upon experimental data to illuminate their potential across various therapeutic areas, with a primary focus on oncology.
Introduction: The Significance of the this compound Core
The quinolin-2(1H)-one skeleton is a foundational element in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological effects. The introduction of an 8-methoxy group can significantly alter electron distribution, lipophilicity, and hydrogen bonding capacity, thereby modulating interactions with biological targets. This guide will dissect the nuanced effects of substitutions at various positions of the this compound scaffold on its anticancer activity, and also explore its potential as a phosphodiesterase (PDE) inhibitor, an anti-inflammatory agent, and a modulator of tubulin polymerization.
Comparative Analysis of Biological Activities
Anticancer Activity: A Primary Therapeutic Target
The this compound scaffold has been most extensively explored for its antiproliferative properties. SAR studies have revealed that modifications at several positions can dramatically impact cytotoxicity against various cancer cell lines.
A key study investigated a series of 4-anilino-8-methoxy-2-phenylquinoline derivatives, providing crucial insights into the SAR of this class of compounds. The study compared the antiproliferative activity of 8-methoxy analogs with their 8-hydroxy counterparts, revealing the importance of the substituent at this position. For instance, in the case of 4'-COMe-substituted derivatives, the 6-methoxy analog displayed the highest potency, followed by the 8-methoxy and then the 8-hydroxy derivatives, highlighting that the position of the methoxy group is a critical determinant of activity.[1] Conversely, for 3'-COMe substituted analogs, the 8-hydroxy derivative was found to be more potent than its 8-methoxy counterpart, suggesting that a hydrogen-bond-donating group at this position can be more favorable in certain contexts.[1]
Key SAR Insights for Anticancer Activity:
-
Substitution at the 4-position: The introduction of a substituted anilino group at the 4-position is a common strategy to enhance anticancer activity. The nature and position of substituents on this aniline ring are critical.
-
Substitution at the 2-position: A phenyl group at the 2-position appears to be favorable for antiproliferative activity.
-
The Role of the 8-methoxy Group: The 8-methoxy group, when compared to an 8-hydroxy group, can either enhance or decrease activity depending on the substitution pattern on the rest of the molecule. This suggests a complex interplay of electronic and steric effects in receptor binding.
Data Summary: Antiproliferative Activity of 4-Anilino-8-methoxy-2-phenylquinoline Analogs
| Compound ID | Substitution at 8-position | Substitution on Anilino Ring | Target Cancer Cell Lines | GI50 (µM) | Reference |
| 8 | OMe | 4'-COMe | Not specified | 10.47 | [1] |
| 9 | OH | 4'-COMe | Not specified | 14.45 | [1] |
| 10 | OMe | 3'-COMe | Not specified | 8.91 | [1] |
| 11 | OH | 3'-COMe | HCT-116, MCF7, MDA-MB-435 | 1.20 (general), 0.07, <0.01, <0.01 | [1] |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
The potent activity of compound 11 against colon and breast cancer cell lines, with GI50 values in the nanomolar range, underscores the therapeutic potential of this scaffold.[1]
Mechanism of Action: Cell Cycle Arrest
Flow cytometric analysis of cells treated with active 8-hydroxy-2-phenylquinoline derivatives revealed an accumulation of cells in the S-phase of the cell cycle.[1] This is a noteworthy finding, as other 2-phenylquinolone derivatives have been reported to induce cell cycle arrest in the G2/M phase.[1] This suggests that the substitution pattern on the quinolinone core can modulate the specific mechanism of cytostatic action.
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for the synthesis and in vitro evaluation of this compound analogs for anticancer activity.
Phosphodiesterase 4 (PDE4) Inhibition: A Potential Anti-inflammatory and Neurological Application
While direct SAR studies on this compound analogs as PDE4 inhibitors are limited, research on structurally related 8-arylquinolines provides valuable insights. A series of substituted 8-arylquinolines were identified as potent PDE4 inhibitors, with some compounds exhibiting IC50 values of less than 1 nM.[2] This suggests that the quinoline scaffold is a promising starting point for the development of PDE4 inhibitors.
Hypothetical SAR for PDE4 Inhibition:
Based on the 8-arylquinoline series, we can extrapolate potential SAR for this compound analogs:
-
The 8-position: The 8-methoxy group could serve as a key interaction point within the PDE4 active site.
-
Substitutions on the quinolinone ring: Modifications at other positions could be explored to optimize potency and selectivity.
-
The 2-oxo group: The presence of the 2-oxo functionality in the quinolin-2(1H)-one scaffold would differentiate these analogs from the reported 8-arylquinolines and could influence their binding mode and selectivity profile.
Further investigation is warranted to explore the potential of this compound derivatives as PDE4 inhibitors for the treatment of inflammatory diseases and neurological disorders.
Tubulin Polymerization Inhibition: An Alternative Anticancer Mechanism
Several quinoline and quinolinone derivatives have been reported to exert their anticancer effects by inhibiting tubulin polymerization. While no direct studies on this compound analogs were found, the SAR of related compounds offers a comparative perspective. For instance, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as potent tubulin polymerization inhibitors, with some analogs exhibiting GI50 values in the low nanomolar range.
Comparative SAR Insights:
-
The Methoxy Group: The presence of a methoxy group on the quinoline ring appears to be compatible with potent tubulin polymerization inhibitory activity.
-
The N-aryl Substituent: The nature of the aryl group at the N1-position is a critical determinant of activity.
-
The Quinolinone Core: The rigid, planar structure of the quinolin-2(1H)-one core could be well-suited for binding to the colchicine site on tubulin.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Proposed mechanism of action for this compound analogs as tubulin polymerization inhibitors.
Experimental Protocols
Synthesis of 4-Anilino-8-methoxy-2-phenylquinoline Derivatives
A general synthetic route to this class of compounds involves the reaction of a substituted 2-amino-3-methoxybenzophenone with phenylacetic acid, followed by cyclization and subsequent functional group manipulations.
Step-by-step Protocol (Exemplary):
-
Synthesis of the 2-amino-3-methoxybenzophenone intermediate: This can be achieved through a Friedel-Crafts acylation of a suitably substituted aniline.
-
Amide formation: The aminobenzophenone is reacted with phenylacetyl chloride in the presence of a base to form the corresponding amide.
-
Cyclization: The amide is then cyclized to the quinolinone core, often using a strong acid catalyst and heat.
-
Introduction of the anilino group: The 4-position of the quinolinone can be activated (e.g., by chlorination) and then reacted with the desired aniline derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The available data clearly demonstrate that subtle structural modifications can lead to significant changes in biological activity and mechanism of action. Future research should focus on a more systematic exploration of the SAR of this scaffold, including:
-
Expansion of Substituent Diversity: A broader range of substituents should be investigated at all positions of the quinolinone ring to create a more comprehensive SAR map.
-
Exploration of Other Therapeutic Targets: The potential of these analogs as inhibitors of kinases, PDEs, and other relevant enzymes should be systematically evaluated.
-
In Vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
-
Computational Modeling: Molecular docking and other computational techniques can be employed to gain a deeper understanding of the binding modes of these analogs and to guide the design of more potent and selective compounds.
By leveraging the insights from the comparative SAR studies presented in this guide, researchers can accelerate the development of novel this compound-based therapeutics with improved efficacy and safety profiles.
References
- Macdonald, D., et al. (2005). Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(23), 5241-5246. [Link]
- Hsieh, M. C., et al. (2008). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7265-7273. [Link]
Sources
- 1. Nitrogen-bridged substituted 8-arylquinolines as potent PDE IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Methoxyquinolin-2(1H)-one and 8-Hydroxyquinolin-2(1H)-one: A Guide for Medicinal Chemists
Abstract: The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in pharmacologically active compounds.[1][2] This guide presents a detailed comparative analysis of two closely related analogs: 8-Methoxyquinolin-2(1H)-one and 8-Hydroxyquinolin-2(1H)-one. By examining the subtle yet critical structural difference—a methoxy versus a hydroxyl group at the C8 position—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this modification impacts physicochemical properties, biological activity, and therapeutic potential. This analysis is supported by experimental data from peer-reviewed literature to elucidate the structure-activity relationships (SAR) that govern their function.
Introduction: The Significance of the 8-Substituent
The quinolinone core is a privileged structure found in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. The C8 position is particularly strategic; substituents here can influence the molecule's electronic properties and its ability to form intramolecular hydrogen bonds or chelate metal ions.
This guide focuses on the direct comparison of this compound and 8-Hydroxyquinolin-2(1H)-one. The key difference is the terminal group at this position: a methyl ether (methoxy, -OCH₃) versus a hydroxyl (-OH) group. This seemingly minor change from a hydrogen bond acceptor to a hydrogen bond donor and acceptor has profound implications for the molecule's behavior, affecting everything from solubility to its interaction with biological targets.
Comparative Physicochemical Properties
The interplay between a molecule's physical and chemical properties dictates its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME). The switch from a hydroxyl to a methoxy group significantly alters these fundamental characteristics.
| Property | 8-Hydroxyquinolin-2(1H)-one | This compound | Rationale for Difference |
| Molecular Formula | C₉H₇NO₂[6] | C₁₀H₉NO₂[7] | Addition of a methyl group. |
| Molecular Weight | 161.16 g/mol [6] | 175.18 g/mol | Addition of a CH₂ group. |
| Hydrogen Bond Donors | 2 (O-H, N-H)[6] | 1 (N-H) | The phenolic proton on the hydroxyl group is a key H-bond donor, absent in the methoxy analog. |
| Hydrogen Bond Acceptors | 2 (C=O, -OH) | 2 (C=O, -OCH₃) | Both have two acceptor sites. |
| Acidity (pKa) | Phenolic OH pKa ≈ 9.5-9.9[8][9] | N/A | The hydroxyl group is acidic and can be deprotonated under physiological conditions. The methoxy group is non-ionizable. |
| Metal Chelation | Strong[10][11] | Weak / Negligible | The phenolic hydroxyl group, in proximity to the quinoline nitrogen, forms a bidentate ligand capable of strongly chelating metal ions like Fe²⁺, Cu²⁺, and Zn²⁺.[10][12] This ability is lost upon methylation. |
| Predicted Lipophilicity (XLogP3) | 1.6 | 2.1 | Methylation of the polar hydroxyl group increases lipophilicity, which can affect membrane permeability and solubility.[13] |
| Solubility | Sparingly soluble in water, soluble in organic solvents and dilute acids.[14] | Generally lower aqueous solubility due to increased lipophilicity.[13] | The polar hydroxyl group allows for better interaction with water compared to the more nonpolar methoxy group. |
Key Insight: The most significant divergence stems from the hydroxyl group's ability to act as a hydrogen bond donor and a chelating agent. This functionality is completely abrogated by methylation. The increased acidity and metal-binding capacity of 8-hydroxyquinolin-2(1H)-one are critical drivers of its distinct biological activities.[12]
Synthesis and Reactivity
Both compounds can be synthesized through established methods for quinolinone construction, such as the Skraup synthesis or related cyclization reactions starting from appropriately substituted anilines (e.g., o-aminophenol or o-anisidine).[15][16]
The primary difference in chemical reactivity lies with the phenolic hydroxyl group of 8-hydroxyquinolin-2(1H)-one. This group can be readily functionalized through reactions such as etherification, esterification, or Mannich reactions, making it a versatile handle for generating extensive libraries of derivatives.[17][18] The methoxy group in this compound is comparatively inert, typically requiring harsh conditions for cleavage.
Comparative Biological and Pharmacological Activities
The structural differences directly translate into distinct pharmacological profiles. While direct comparative studies are limited, analysis of the activities of 8-hydroxyquinoline derivatives versus other substituted quinolines provides strong evidence for their divergent mechanisms.
8-Hydroxyquinolin-2(1H)-one: A Profile Dominated by Chelation and H-Bonding
The biological activities of 8-hydroxyquinoline derivatives are frequently linked to their potent metal chelating properties.[10][11][12]
-
Antimicrobial and Antifungal Activity: 8-hydroxyquinoline is a known antiseptic and fungicide.[9][16] Its mechanism is often attributed to the sequestration of essential metal ions required for microbial enzyme function, thereby disrupting metabolism and inhibiting growth.[11][16]
-
Anticancer and Neuroprotective Potential: The role of metal dyshomeostasis in diseases like cancer and Alzheimer's is well-documented.[12] 8-Hydroxyquinoline derivatives can act as "metal chaperones," binding to excess metal ions (like copper and iron) that can induce oxidative stress and protein aggregation, thereby restoring metal homeostasis and protecting cells from damage.[12] The unsubstituted phenolic group at the 8-position is often considered crucial for this activity.[19]
-
Enzyme Inhibition: The 8-hydroxyquinolin-2(1H)-one scaffold has been identified as a core structure for potent β2-adrenoceptor agonists, which are important for treating respiratory diseases like asthma.[20][21] The hydroxyl group is critical for forming key hydrogen bond interactions with the receptor's active site.
This compound: A Scaffold for Traditional Receptor Occupancy
Lacking the ability to chelate metals or donate a hydrogen bond from the 8-position, the biological activities of this compound and its derivatives are more likely governed by classic hydrophobic and steric interactions with target proteins. Its increased lipophilicity may enhance its ability to cross cell membranes, potentially leading to different intracellular targets compared to its hydroxylated counterpart. While less explored, derivatives have been investigated within broader quinoline libraries for various activities, including anticancer effects.[3]
Structure-Activity Relationship (SAR) Diagram
The following diagram illustrates the logical flow from structural features to the resulting biological activities.
Caption: Workflow for the comparative metal chelation assay.
Conclusion and Future Perspectives
The substitution at the 8-position of the quinolin-2(1H)-one scaffold is a critical determinant of biological function. The conversion of a hydroxyl group to a methoxy group is not a trivial modification; it fundamentally alters the compound's physicochemical nature by removing its capacity for hydrogen bond donation and metal chelation.
-
8-Hydroxyquinolin-2(1H)-one and its derivatives are excellent candidates for therapeutic strategies targeting pathways involving metal dyshomeostasis or requiring specific hydrogen-bonding interactions for receptor affinity. [12][20]* This compound serves as a valuable scaffold for developing agents that act through non-chelating mechanisms, where increased lipophilicity and steric bulk may be advantageous for achieving target specificity.
For drug development professionals, this comparison underscores the importance of considering not just the presence of a functional group, but its specific properties (e.g., proton donor vs. acceptor). Future research should include direct, side-by-side biological testing of these two analogs in various assays (e.g., anticancer, antimicrobial) to quantitatively confirm the functional consequences predicted by this analysis. Such data would be invaluable for guiding the rational design of next-generation quinolinone-based therapeutics.
References
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. URL
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- 8-hydroxyquinolin-2(1H)-one.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- Biological Activities of Quinoline Deriv
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Semantic Scholar. URL
- 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study.
- Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.
- Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Royal Society of Chemistry. URL
- 8-Methoxy-4-methylquinolin-2(1H)-one.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.
- Chemical structures of 8‐hydroxyquinoline (A) and some of its main derivatives.
- This compound.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
- 8-Hydroxyquinolines chelating properties and medicinal applic
- 8-Hydroxyquinoline. Wikipedia. URL
- 8-hydroxyquinoline. AERU, University of Hertfordshire. URL
- 8-Hydroxyquinoline 148-24-3 wiki. Guidechem. URL
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.
- 8-Methoxyquinoline.
- Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists.
- A Comparative Analysis of 1-hydroxy-3,4-dihydroquinolin-2(1H)
- Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations.
- Overcoming low solubility of 6-methoxyquinolin-2(1H)-one in aqueous buffers for bioassays. BenchChem. URL
Sources
- 1. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. 8-hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 97250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C10H9NO2 | CID 3585266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. autechindustry.com [autechindustry.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Page loading... [guidechem.com]
- 15. mdpi.com [mdpi.com]
- 16. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 17. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 8-Methoxyquinolin-2(1H)-one: A Comparative Guide to Investigating PI3K/AKT/mTOR Pathway Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the hypothesized mechanism of action of 8-Methoxyquinolin-2(1H)-one as an inhibitor of the PI3K/AKT/mTOR signaling pathway. By presenting a series of structured experiments, from initial cell-free assays to in vivo models, this document serves as a practical roadmap for characterizing the compound's biological activity and comparing its efficacy against established inhibitors of this critical cancer-related pathway.
The quinolin-2(1H)-one scaffold is a recurring motif in compounds exhibiting a range of biological activities, including notable anticancer and anti-inflammatory properties.[1][2] While direct evidence for the specific mechanism of this compound is emerging, compelling data from structurally related derivatives suggest a potential role in modulating key cellular signaling cascades. Notably, studies on compounds such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline have demonstrated potent antitumor effects mediated through the inhibition of the PI3K/AKT/mTOR pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5][6]
This guide, therefore, puts forth the hypothesis that this compound exerts its potential anticancer effects by targeting one or more key kinases within the PI3K/AKT/mTOR cascade. To rigorously test this hypothesis, we will outline a multi-faceted experimental approach, providing detailed protocols and expected data readouts. Furthermore, we will benchmark the performance of this compound against well-characterized PI3K/mTOR dual inhibitors, such as BEZ235 (Dactolisib) , to provide a clear comparative context for its potency and specificity.
Experimental Validation Workflow
The validation process is designed as a tiered approach, beginning with broad assessments of cytotoxicity and progressing to specific mechanistic studies. This logical flow ensures a cost-effective and scientifically robust investigation.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling cascade.
PART 1: In Vitro Cytotoxicity and IC50 Determination
The initial step is to ascertain the cytotoxic potential of this compound across a panel of human cancer cell lines known to have a constitutively active PI3K/AKT/mTOR pathway (e.g., MCF-7 [breast], U87-MG [glioblastoma], and A549 [lung]). This will be compared with the established PI3K/mTOR inhibitor, BEZ235.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. [1] Materials:
-
This compound
-
BEZ235 (Dactolisib)
-
Human cancer cell lines (e.g., MCF-7, U87-MG, A549)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and BEZ235 in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. [7]
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast | Expected Data |
| U87-MG | Glioblastoma | Expected Data | |
| A549 | Lung | Expected Data | |
| BEZ235 (Dactolisib) | MCF-7 | Breast | Reference Data |
| U87-MG | Glioblastoma | Reference Data | |
| A549 | Lung | Reference Data |
PART 2: Mechanistic Validation via Western Blotting
To directly probe the effect of this compound on the PI3K/AKT/mTOR pathway, we will perform Western blot analysis to measure the phosphorylation status of key downstream effectors, namely AKT (at Ser473) and mTOR (at Ser2448). A reduction in the phosphorylation of these proteins upon treatment would strongly indicate pathway inhibition.
Experimental Protocol: Western Blot Analysis
This protocol outlines the key steps for detecting changes in protein phosphorylation. [8][9][10] Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and BEZ235
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-AKT Ser473, total AKT, p-mTOR Ser2448, total mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and BEZ235 at their respective IC50 concentrations for a defined period (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Gel Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Phosphorylation Inhibition
The results will be presented as the relative phosphorylation levels compared to the vehicle-treated control.
| Treatment | p-AKT (Ser473) / Total AKT | p-mTOR (Ser2448) / Total mTOR |
| Vehicle Control | 1.0 | 1.0 |
| This compound | Expected Decrease | Expected Decrease |
| BEZ235 (Dactolisib) | Expected Decrease | Expected Decrease |
PART 3: In Vivo Antitumor Efficacy Assessment
To translate the in vitro findings into a more physiologically relevant context, the antitumor activity of this compound will be evaluated in a human tumor xenograft mouse model. [4][11][12]
Experimental Protocol: Xenograft Tumor Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cells (e.g., U87-MG)
-
This compound and BEZ235 formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, BEZ235).
-
Compound Administration: Administer the compounds according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-AKT).
Data Presentation: Tumor Growth Inhibition
The primary endpoint will be the percentage of tumor growth inhibition (% TGI).
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Expected Growth | N/A |
| This compound | Expected Reduction | Calculate %TGI |
| BEZ235 (Dactolisib) | Expected Reduction | Calculate %TGI |
Conclusion
This comprehensive guide outlines a systematic and robust approach to validate the hypothesized mechanism of action of this compound as a PI3K/AKT/mTOR pathway inhibitor. By employing a combination of in vitro and in vivo experimental models and by drawing direct comparisons with an established inhibitor, researchers can generate the high-quality, reproducible data necessary to confidently characterize the compound's therapeutic potential. The successful execution of these experiments will not only elucidate the molecular mechanism of this compound but also provide a solid foundation for its further preclinical and clinical development as a potential anticancer agent.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]
- Schematic drawing of the PI3K/Akt signaling pathway.
- Xenograft tumor model.
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
- PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Bentham Science. [Link]
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. [Link]
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. JSTOR. [Link]
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
- Cell Viability Assays. NCBI Bookshelf. [Link]
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
- Xenograft Models For Drug Discovery. Reaction Biology. [Link]
- Measuring PI3K Lipid Kinase Activity.
- Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol. [Link]
- PI3K/AKT/mTOR p
- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC - NIH. [Link]
- 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Methoxyquinolin-2(1H)-one Derivatives
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide focuses on derivatives featuring an 8-methoxy group, a substitution that can significantly influence the molecule's lipophilicity, metabolic stability, and interactions with biological targets. The objective of this document is to provide a comprehensive comparison of the in vitro and in vivo efficacy of 8-methoxyquinolin-2(1H)-one derivatives and their close analogs, offering researchers and drug development professionals a critical overview of the existing experimental data and the methodologies used to generate it. By juxtaposing cell-based assay results with outcomes from animal models, we aim to illuminate the path from initial discovery to preclinical validation for this promising class of compounds.
Section 1: The Landscape of In Vitro Efficacy
The initial evaluation of any potential therapeutic agent begins with a thorough characterization of its activity in vitro. For this compound derivatives, this typically involves a battery of assays designed to quantify their potency and elucidate their mechanism of action at the cellular and molecular level.
Commonly employed in vitro assays include:
-
Cytotoxicity Assays: These are fundamental for anticancer drug discovery, measuring the ability of a compound to kill or inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.
-
Enzyme Inhibition Assays: For derivatives designed to target specific enzymes, these assays directly measure the compound's ability to inhibit enzyme activity.
-
Receptor Binding and Functional Assays: When the target is a cell surface receptor, binding assays determine the affinity of the compound for the receptor, while functional assays measure the downstream signaling consequences of this binding (e.g., cAMP accumulation for G-protein coupled receptors).[1][2]
-
Antimicrobial Assays: For compounds being investigated as antimicrobial agents, their efficacy is determined by measuring the minimum inhibitory concentration (MIC) against various pathogens.[3]
The choice of assay is dictated by the intended therapeutic application of the derivative. For instance, derivatives explored as β2-adrenoceptor agonists are evaluated for their ability to stimulate cAMP production in cells expressing the receptor.[1][2] In contrast, those investigated for anticancer properties are screened against panels of human cancer cell lines to determine their cytotoxic potential.[3][4]
Quantitative Comparison of In Vitro Activity
The following table summarizes the in vitro activity of selected 8-substituted quinolinone derivatives to provide a comparative perspective. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound/Derivative Class | Target/Assay | Cell Line/Organism | Activity Metric | Result | Reference |
| 8-hydroxyquinolin-2(1H)-one analogues (B05, C08) | β2-adrenoceptor agonism (cAMP assay) | HEK293 cells | EC50 | < 20 pM | [1][2] |
| 8-hydroxy-2-quinolinecarbaldehyde | Cytotoxicity (MTS assay) | Hep3B (hepatocellular carcinoma) | MTS50 | 6.25±0.034 μg/mL | [3][4] |
| 8-hydroxy-2-quinolinecarbaldehyde | Cytotoxicity (MTS assay) | Various cancer cell lines | MTS50 | 12.5–25 μg/mL | [3][4] |
| 8-alkoxy-2-quinolinecarbaldehyde derivatives | Antibacterial activity | M. tuberculosis, S. aureus | MIC | 0.1 - 12.5 µM | [3] |
| 8-hydroxyquinoline derivative (L14) | Antifungal activity | Candida albicans | In vitro activity | Better than clioquinol | [5] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Cytotoxicity | HCT116 (colorectal cancer) | IC50 | 0.33 μM | [6] |
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Objective: To determine the IC50 value of a test compound.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Screening Workflow
Caption: A typical workflow for the in vitro screening of this compound derivatives.
Section 2: From In Vitro Promise to In Vivo Performance
A potent in vitro profile is a prerequisite for advancing a compound to in vivo testing, but it is by no means a guarantee of success. The transition from a controlled cellular environment to a complex living organism introduces a multitude of factors that can influence a drug's efficacy, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
In vivo studies are designed to answer critical questions:
-
Does the compound reach its target tissue in sufficient concentrations to exert a therapeutic effect?
-
Does it demonstrate efficacy in a disease model that mimics human pathology?
-
What is its safety profile and therapeutic window?
For anticancer this compound derivatives, the most common in vivo models are tumor xenografts in immunocompromised mice.[3][4] For antimicrobial derivatives, infection models in rodents are employed to assess their ability to reduce the pathogen burden and improve survival.[5]
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the available in vivo data for relevant quinolinone derivatives.
| Compound/Derivative | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B hepatocellular carcinoma xenograft in athymic nude mice | 10 mg/kg/day, intraperitoneal injection for 9 days | Tumor growth | Complete abolishment of tumor growth | [3][4] |
| 8-hydroxyquinoline derivative (L14) | Candida albicans-infected murine model | 2 mg/kg | Fungal burden and survival | Better efficacy than clioquinol | [5] |
| 8-hydroxyquinoline | Leishmania amazonensis-infected BALB/c mice | 10 and 20 mg/kg, intralesional | Lesion size | Significant decrease in lesion size | [7] |
Detailed Experimental Protocol: Murine Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of an this compound derivative.
Objective: To assess the ability of a test compound to inhibit tumor growth in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., Hep3B)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 million cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group according to the desired dosing regimen (e.g., daily intraperitoneal injections). The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 9 days). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.
From Bench to Preclinical: The Development Pathway
Caption: The logical progression from in vitro discovery to in vivo validation.
Section 3: Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanism of action is crucial for rational drug design and development. For this compound derivatives, several mechanisms have been proposed based on their observed biological effects.
One study on an 8-methoxy-indoloquinoline derivative, MMNC, demonstrated that its cytotoxic effects in colorectal cancer cells were mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by MMNC leads to cell cycle arrest in the G2/M phase and induces apoptosis.[6]
The structure-activity relationship (SAR) analysis of quinolinone derivatives reveals important insights for optimizing their activity. For instance, in a series of 8-hydroxyquinoline derivatives, the substitution at position 2 was found to be critical for anticancer activity, with a carbaldehyde group showing potent cytotoxicity.[3][4] Furthermore, the replacement of the 8-hydroxyl group with alkoxy groups led to an increase in cytotoxicity against the K562 cell line, suggesting that modulating the electronic and steric properties at this position can enhance potency.[4]
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by an 8-methoxy-indoloquinoline derivative.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The available data, though fragmented across different studies and therapeutic areas, consistently highlight the potential of these compounds. The successful translation of potent in vitro activity into significant in vivo efficacy, as demonstrated by compounds like 8-hydroxy-2-quinolinecarbaldehyde in tumor xenograft models, underscores the promise of this chemical class.
However, a more systematic approach to studying these derivatives is warranted. Future research should focus on:
-
Direct Comparative Studies: Synthesizing and evaluating a library of this compound derivatives in standardized in vitro and in vivo assays to establish clear structure-activity relationships.
-
Pharmacokinetic Profiling: A thorough investigation of the ADMET properties of lead compounds is essential to understand their bioavailability and metabolic fate, which are critical determinants of in vivo efficacy.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will enable more rational drug design and the identification of potential biomarkers for patient stratification.
By addressing these areas, the scientific community can unlock the full therapeutic potential of this compound derivatives and accelerate their journey from the laboratory to the clinic.
References
- Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. ResearchGate.
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. National Institutes of Health.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.
- Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate.
- 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. PubMed.
- Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. PubMed.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PMC.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. PubMed Central.
- of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications.
- A Novel Anticancer Agent, 8-Methoxypyrimido[4′,5′:4,5]thieno(2,3-B) Quinoline-4(3h)-One Induces Neuro 2a Neuroblastoma Cell Death Through P53-Dependent, Caspase-Dependent and -Independent Apoptotic Pathways. Amanote Research.
- This compound. PubChem.
- High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 8-Methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 8-Methoxyquinolin-2(1H)-one Scaffold
The quinolin-2(1H)-one framework is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 8-position, affording this compound, modulates the molecule's lipophilicity and hydrogen bonding potential, making it a valuable intermediate for the synthesis of targeted therapeutics. This guide provides an in-depth comparison of four distinct synthetic strategies to access this important scaffold, offering insights into the practical considerations and underlying chemical principles of each approach.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several classical and modern synthetic methodologies. This guide will focus on a comparative analysis of four distinct routes:
-
Route 1: The Conrad-Limpach/Knorr Synthesis - A classical and robust approach involving the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by thermal cyclization.
-
Route 2: The Camps Cyclization - An intramolecular condensation of an o-acylaminoacetophenone derivative to form the quinolinone ring system.
-
Route 3: Oxidation of 8-Methoxyquinoline - A two-step process involving the synthesis of 8-methoxyquinoline followed by its oxidation to the desired 2-oxo derivative.
-
Route 4: Visible-Light Photocatalytic Synthesis - A modern, green chemistry approach that utilizes a photocatalyst to convert an 8-methoxyquinoline N-oxide precursor into the final product.
The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of the strengths and weaknesses of each route.
Route 1: The Conrad-Limpach/Knorr Synthesis
This classical approach is a reliable and often high-yielding method for the synthesis of quinolin-2-ones. The reaction proceeds in two key steps: the formation of a β-anilinoacrylate intermediate from 2-methoxyaniline (o-anisidine) and a suitable three-carbon synthon, followed by a high-temperature intramolecular cyclization.
Causality Behind Experimental Choices
The choice of a high-boiling point solvent such as Dowtherm A in the cyclization step is crucial. Its high boiling point (∼257 °C) provides the necessary thermal energy to overcome the activation barrier for the intramolecular Friedel-Crafts-type acylation, leading to the formation of the quinolinone ring. The initial condensation is typically performed neat or in a minimal amount of solvent to drive the reaction towards the formation of the enamine intermediate.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-((2-methoxyphenyl)amino)maleate
-
In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl malonate (1.2 eq).
-
Heat the mixture at 150-160 °C for 2 hours with continuous removal of the ethanol byproduct by distillation.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the crude product is purified by vacuum distillation or column chromatography to yield the enamine intermediate.
Step 2: Cyclization to 8-Methoxy-4-hydroxyquinolin-2(1H)-one
-
The purified diethyl 2-((2-methoxyphenyl)amino)maleate (1.0 eq) is added to a high-boiling point solvent such as Dowtherm A.
-
The mixture is heated to 250 °C for 30 minutes.
-
Upon cooling, the precipitated solid is collected by filtration, washed with a suitable organic solvent (e.g., hexane or ether), and dried to afford the desired 8-methoxy-4-hydroxyquinolin-2(1H)-one.
Note: To obtain this compound, a subsequent dehydroxylation step would be necessary, or a different starting material such as a β-keto ester could be used in a Knorr-type synthesis to directly yield the target compound.
Mechanistic Insight
The Conrad-Limpach synthesis proceeds via an initial Michael-type addition of the aniline to the β-ketoester or malonate, followed by elimination of water or ethanol to form the enamine. The subsequent thermal cyclization is an electrophilic aromatic substitution where the enamine attacks one of the ortho positions of the aniline ring, followed by tautomerization to the more stable quinolinone form.
Visualization of the Conrad-Limpach/Knorr Pathway
Caption: Conrad-Limpach synthesis of a key precursor to this compound.
Route 2: The Camps Cyclization
The Camps cyclization is an intramolecular aldol-type condensation of an o-acylaminoacetophenone in the presence of a base to yield a mixture of quinolin-2-one and quinolin-4-one isomers. For the synthesis of this compound, a specific N-(2-acyl-3-methoxyphenyl)amide precursor is required.
Causality Behind Experimental Choices
The choice of base and solvent is critical in the Camps cyclization as it influences the regioselectivity of the reaction. A strong base, such as sodium hydroxide or potassium tert-butoxide, is required to deprotonate the α-carbon of the acyl group, initiating the intramolecular cyclization. The solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the product distribution.
Experimental Protocol
Step 1: Synthesis of N-(2-acetyl-3-methoxyphenyl)acetamide (Hypothetical Precursor)
-
To a solution of 2-amino-3-methoxyacetophenone (1.0 eq) in a suitable solvent like acetic acid, add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure N-(2-acetyl-3-methoxyphenyl)acetamide.
Step 2: Camps Cyclization to 8-Methoxy-4-methylquinolin-2(1H)-one
-
Dissolve the N-(2-acetyl-3-methoxyphenyl)acetamide (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
-
Collect the precipitated product by filtration, wash with water, and dry.
Note: This route typically yields a 4-substituted quinolin-2-one. To obtain the unsubstituted this compound, a different starting material and subsequent modifications would be necessary.
Mechanistic Insight
The Camps cyclization is initiated by the deprotonation of the α-carbon of the acetyl group by the base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the amide group. The resulting tetrahedral intermediate collapses with the elimination of a water molecule to form the quinolinone ring.
Visualization of the Camps Cyclization Pathway
Caption: Camps cyclization to a substituted this compound derivative.
Route 3: Oxidation of 8-Methoxyquinoline
This two-step approach first involves the synthesis of 8-methoxyquinoline, which is then oxidized to the desired quinolin-2(1H)-one. This route offers a different disconnection strategy compared to the cyclization methods.
Causality Behind Experimental Choices
The methylation of 8-hydroxyquinoline is a standard Williamson ether synthesis, where a base like potassium carbonate is used to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile to attack the methylating agent, methyl iodide. The choice of an oxidant for the second step is critical. While strong oxidants like potassium permanganate can oxidize the ring system, they often lead to over-oxidation and ring cleavage. Milder and more selective methods are preferable.
Experimental Protocol
Step 1: Synthesis of 8-Methoxyquinoline [1]
-
To a solution of 8-hydroxyquinoline (1.0 eq) in acetone, add solid potassium carbonate (1.0 eq) and methyl iodide (1.0 eq).
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation. A reported yield for this reaction is 71%.[2]
Step 2: Oxidation to this compound (Proposed)
-
Dissolve 8-methoxyquinoline (1.0 eq) in a suitable solvent such as acetic acid.
-
Add a milder oxidizing agent, for example, a peroxy acid like m-CPBA, portion-wise at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) and neutralize the acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography.
Mechanistic Insight
The oxidation of the quinoline ring at the 2-position is an electrophilic process. The oxidant attacks the electron-rich pyridine ring, leading to the formation of an intermediate that can then be converted to the 2-oxo product. The challenge lies in achieving selectivity for the 2-position without oxidizing other parts of the molecule.
Visualization of the Oxidation Pathway
Sources
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 8-Methoxyquinolin-2(1H)-one-Based Compounds
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this journey is the characterization of a compound's selectivity—its propensity to interact with its intended target versus a multitude of other biological molecules. Off-target interactions can lead to unforeseen side effects, toxicity, or even unexpected therapeutic benefits. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of compounds based on the versatile 8-Methoxyquinolin-2(1H)-one scaffold, a core structure present in a variety of biologically active molecules.[1]
The Importance of Selectivity Profiling
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer agents, β2-agonists, and more.[2] However, the very features that make this scaffold amenable to interacting with specific biological targets can also predispose it to binding to unintended proteins. Early and comprehensive cross-reactivity profiling is therefore not merely a regulatory hurdle but a fundamental component of understanding a compound's mechanism of action and predicting its safety profile.
A well-designed cross-reactivity study should aim to:
-
Identify potential off-targets: Uncover unintended interactions with other proteins, which could lead to adverse effects.
-
De-risk clinical development: Early identification of potential liabilities allows for mitigation strategies or discontinuation of compounds with unfavorable profiles.
-
Uncover polypharmacology: In some cases, off-target effects can be beneficial, contributing to the overall therapeutic efficacy of a drug.
-
Guide lead optimization: Understanding the structure-activity relationship for both on-target and off-target interactions can inform the design of more selective analogues.
A Phased Approach to Cross-Reactivity Assessment
A thorough evaluation of a compound's selectivity involves a multi-pronged approach, starting with broad, high-throughput screens and progressing to more focused, functional assays.
Phase 1: Broad Panel Screening
The initial step involves screening the test compound against large, diverse panels of proteins to identify potential areas of cross-reactivity.
1. Kinome Profiling:
Given that a significant portion of drug discovery efforts targets the human kinome, assessing a compound's activity against a broad panel of kinases is essential. The conserved nature of the ATP-binding site across many kinases makes them common off-targets for small molecule inhibitors.
Experimental Protocol: Kinase Panel Screen (Illustrative)
-
Compound Preparation: Prepare a stock solution of MQ-8 in DMSO.
-
Assay Plate Preparation: Dispense a small volume of the MQ-8 stock solution into a multi-well assay plate.
-
Kinase and Substrate Addition: Add a predefined panel of recombinant human kinases and their respective substrates to the wells.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence-based methods).
-
Data Analysis: Calculate the percent inhibition of each kinase at a given concentration of MQ-8.
Table 1: Illustrative Kinome Scan Data for MQ-8 at 1 µM
| Kinase Family | Target Kinase | Percent Inhibition at 1 µM |
| Primary Target Family | Target X | 98% |
| Tyrosine Kinase | SRC | 65% |
| Tyrosine Kinase | ABL1 | 48% |
| Serine/Threonine Kinase | ROCK1 | 35% |
| Serine/Threonine Kinase | PIM1 | 25% |
| ... | ... | ... |
2. GPCR (G-Protein Coupled Receptor) Profiling:
GPCRs represent the largest family of cell surface receptors and are the targets for a substantial portion of approved drugs.[3] Assessing interactions with a panel of GPCRs is crucial, especially for compounds intended to modulate cell signaling pathways.
Experimental Protocol: GPCR Binding Assay (Illustrative)
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the GPCR of interest.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the specific GPCR in the presence and absence of MQ-8.
-
Washing and Detection: After incubation, wash the membranes to remove unbound radioligand and measure the remaining radioactivity.
-
Data Analysis: Calculate the percent displacement of the radioligand by MQ-8 to determine its binding affinity for the GPCR.
Table 2: Illustrative GPCR Panel Screen Data for MQ-8 at 10 µM
| GPCR Family | Target GPCR | Percent Displacement at 10 µM |
| Adrenergic | Alpha-2A | 55% |
| Dopamine | D2 | 42% |
| Serotonin | 5-HT2A | 38% |
| ... | ... | ... |
Phase 2: Secondary and Functional Assays
Hits identified in the broad panel screens should be followed up with more detailed secondary and functional assays to confirm the interaction and understand its biological consequence.
1. Dose-Response Studies:
For any significant hits from the primary screens, determining the potency of the interaction is essential. This is achieved by generating dose-response curves to calculate IC50 (for inhibition) or EC50 (for activation) values.
Experimental Protocol: Dose-Response Assay
-
Serial Dilution: Prepare a serial dilution of MQ-8.
-
Assay Performance: Perform the relevant assay (e.g., kinase activity or GPCR binding) with the range of MQ-8 concentrations.
-
Data Plotting and Analysis: Plot the percent inhibition or displacement against the logarithm of the MQ-8 concentration and fit the data to a suitable model to determine the IC50 or EC50 value.
Table 3: Illustrative IC50 Values for Off-Target Hits of MQ-8
| Off-Target | Assay Type | IC50 (µM) |
| SRC Kinase | Kinase Activity | 0.8 |
| ABL1 Kinase | Kinase Activity | 2.5 |
| Alpha-2A Adrenergic Receptor | Radioligand Binding | 5.2 |
2. Cellular Assays:
Biochemical and binding assays provide valuable information but do not always reflect the activity of a compound in a cellular context. Cellular assays are therefore critical to confirm that an observed interaction translates to a functional effect in living cells.
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Engineering: Use a cell line that has been engineered to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target.
-
Compound Treatment: Treat the cells with varying concentrations of MQ-8.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the fluorescent tracer by MQ-8 will lead to a decrease in the BRET signal.
-
Data Analysis: Calculate the cellular IC50 value.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for designing and executing a comprehensive cross-reactivity study.
Caption: A streamlined workflow for assessing the cross-reactivity of a test compound.
Interpreting the Data: A Holistic Approach
The interpretation of cross-reactivity data requires careful consideration of several factors:
-
Potency: An off-target interaction with a similar potency to the primary target is a significant concern. A 100-fold or greater selectivity window is generally desirable.
-
Target Family: Cross-reactivity within the same target family (e.g., multiple kinases) may be more tolerable or even beneficial than cross-reactivity with a completely unrelated target class (e.g., a kinase inhibitor that also binds to a GPCR).
-
Biological Function of Off-Target: The physiological role of the off-target is critical. Inhibition of a protein with a known role in essential cellular processes raises a red flag for potential toxicity.
-
Therapeutic Context: The acceptable level of cross-reactivity can depend on the intended therapeutic indication. For life-threatening diseases like cancer, a less favorable selectivity profile may be acceptable compared to a drug for a chronic condition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough and early assessment of cross-reactivity is indispensable for mitigating risks and ensuring the development of safe and effective medicines. By employing a systematic, multi-tiered approach that combines broad panel screening with focused functional assays, researchers can build a comprehensive selectivity profile for their lead compounds. This data-driven strategy not only satisfies regulatory requirements but also provides invaluable insights that can guide the entire drug discovery and development process, ultimately increasing the probability of clinical success.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Cheng, M., Zhang, Y., Yuan, M., Gong, P., Sun, J., & Pan, L. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697.
- Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842.
- Kieffer, C., Giraud, F., Bourgeade-Delmas, S., Stigliani, J. L., Bouteille, A., & Fabing, I. (2018). Antileishmanial pharmacomodulation in 8-nitroquinolin-2 (1H)-one series. European journal of medicinal chemistry, 157, 143-154.
- Kimmel, T., Cajnko, M. M., & Stanovnik, B. (2011). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3198.
- Wang, T. C., Chen, I. L., Chen, J. J., Wei, D. C., Hsieh, H. J., Chang, K. M., ... & Tzeng, C. C. (2015). Studies on the alkylation of quinolin-2 (1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2816.
Sources
A Senior Application Scientist's Guide to Validating the Target Engagement of 8-Methoxyquinolin-2(1H)-one in Cellular Models
In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of preclinical development. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of novel chemical entities, using 8-Methoxyquinolin-2(1H)-one as a central case study. As the specific biological target of this compound is not extensively characterized in publicly available literature, we will proceed with a hypothetical, yet plausible, scenario where it is a putative inhibitor of a critical signaling protein, for instance, a kinase involved in oncogenic pathways. This approach will allow for a comprehensive exploration of diverse and complementary validation techniques.
This guide eschews a rigid template, instead adopting a narrative that mirrors the logical progression of a rigorous target validation campaign. We will delve into the causality behind experimental choices, emphasizing self-validating systems and grounding our discussion in authoritative, citable literature.
I. The Foundational Approaches: Confirming Direct Physical Interaction
The initial and most critical step in target validation is to confirm a direct physical interaction between the compound and its putative target protein. Several robust, label-free methods have become the gold standard in the field.
A. Cellular Thermal Shift Assay (CETSA®)
The principle behind CETSA is elegantly simple: the binding of a ligand, such as this compound, to its target protein confers thermal stability.[1] This increased resistance to heat-induced denaturation can be quantified, providing direct evidence of target engagement in a cellular environment, be it in cell lysates or intact cells.[2][3]
Experimental Rationale: CETSA is a powerful first-line technique as it does not require any modification to the compound of interest, thus preserving its native binding characteristics.[4] It provides a biophysical readout of target engagement in a physiologically relevant setting.[5]
Caption: High-level workflow of the Cellular Thermal Shift Assay (CETSA).
B. Drug Affinity Responsive Target Stability (DARTS)
Similar to CETSA, DARTS operates on the principle of ligand-induced protein stabilization. However, instead of thermal denaturation, DARTS assesses the resistance of a target protein to proteolytic degradation.[6][7] The binding of this compound can shield the target protein from protease activity, a change that can be readily detected.[8][9]
Experimental Rationale: DARTS offers a valuable orthogonal approach to CETSA for confirming direct binding. Its key advantage is the use of proteases, which can sometimes reveal subtle conformational changes upon ligand binding that may not be apparent with heat denaturation.[4]
Caption: Simplified workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
C. Photo-Affinity Labeling (PAL)
For a more direct and covalent capture of the target protein, Photo-Affinity Labeling (PAL) is an invaluable tool.[10][11] This technique requires the synthesis of a modified version of this compound that incorporates a photoreactive group and a reporter tag (e.g., biotin or a clickable alkyne).[12][13] Upon UV irradiation, the photoreactive moiety forms a covalent bond with the interacting protein, allowing for its subsequent enrichment and identification.[14]
Experimental Rationale: PAL provides irrefutable evidence of a direct interaction and can be instrumental in identifying the specific binding site. The use of "click chemistry" handles has further enhanced the versatility of this approach.[15][16][17]
Caption: General workflow for Photo-Affinity Labeling (PAL) based target identification.
II. Comparative Analysis of Direct Binding Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-Affinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization.[1] | Ligand-induced protease resistance.[6] | Covalent crosslinking via a photo-reactive probe.[13] |
| Compound Modification | Not required.[4] | Not required.[9] | Required (synthesis of a probe).[12] |
| Cellular Context | Intact cells or lysate.[2] | Primarily cell lysate.[7] | Intact cells or lysate.[13] |
| Key Advantage | Physiologically relevant; no compound modification.[5] | Orthogonal to thermal methods; no compound modification.[4] | Covalent capture; can identify binding site.[11] |
| Key Limitation | Not all proteins show a clear thermal shift. | May not be sensitive to all binding events. | Probe synthesis can be challenging; potential for steric hindrance.[12] |
| Typical Readout | Western Blot, Mass Spectrometry.[1] | SDS-PAGE, Western Blot, Mass Spectrometry.[8] | Mass Spectrometry.[14] |
III. Functional Validation: Assessing Downstream Signaling Consequences
Confirming a direct physical interaction is only the first step. A critical component of target validation is demonstrating that this engagement translates into a functional cellular response. Assuming our hypothetical target for this compound is a kinase in the PI3K/Akt/mTOR pathway, we would next investigate the phosphorylation status of downstream substrates.[18][19]
Experimental Rationale: Observing modulation of downstream signaling pathways provides crucial evidence that the binding of this compound to its target is functionally relevant and not a non-consequential interaction.[20][21] This step is vital for linking target engagement to a cellular phenotype.[22][23]
Caption: Hypothetical signaling pathway for functional validation of target engagement.
IV. Detailed Experimental Protocols
Protocol 1: Isothermal Dose-Response CETSA (ITDR-CETSA)
This protocol is designed to determine the concentration-dependent engagement of this compound with its target in intact cells.[24][25]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[26]
-
Heat Treatment: Wash the cells with PBS and then resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat all samples at a predetermined optimal temperature (determined from a preliminary melt curve experiment) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[24]
-
Cell Lysis: Subject the cells to three cycles of rapid freezing in liquid nitrogen followed by thawing in a 25°C water bath to ensure complete lysis.[24]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[27]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration for all samples. Analyze the amount of the soluble target protein by Western Blotting using a specific antibody.[25]
-
Data Analysis: Quantify the band intensities. Plot the normalized band intensity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value for target engagement.[1]
Protocol 2: DARTS with Western Blot Detection
This protocol outlines the validation of target engagement in a cell lysate.[6][8]
-
Lysate Preparation: Harvest cells and lyse them in an appropriate buffer (e.g., M-PER) containing protease inhibitors. Clear the lysate by centrifugation and determine the protein concentration.[8]
-
Compound Incubation: Aliquot the cell lysate into separate tubes. Add this compound at various concentrations (and a vehicle control) to the respective tubes and incubate at room temperature for 1 hour.[6]
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to each tube at a predetermined optimal concentration. Incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for partial digestion.[4][7]
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling the samples.
-
Analysis: Separate the protein fragments by SDS-PAGE and perform a Western Blot using an antibody specific to the target protein. A stronger band in the compound-treated lanes compared to the vehicle control indicates protection from proteolysis and thus, target engagement.[7]
V. Conclusion and Future Directions
The validation of target engagement is a multi-faceted process that requires the convergence of evidence from orthogonal methodologies. For a novel compound like this compound, a strategic application of techniques such as CETSA and DARTS can provide robust, label-free evidence of a direct physical interaction with its putative target. Subsequent functional assays that probe downstream signaling pathways are then essential to confirm that this binding event is biologically meaningful. While this guide has focused on a hypothetical scenario, the principles and protocols described herein provide a comprehensive and adaptable framework for the rigorous validation of target engagement for any small molecule inhibitor in cellular models, a critical step in de-risking and advancing promising compounds through the drug discovery pipeline.
References
- Murale, D. P., Hong, S. C., Haque, M. M., & Lee, J. S. (2017). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 22(5), 736. [Link]
- Pai, M. Y., Lomenick, B., & Hwang, H. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287–298. [Link]
- Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 167–187. [Link]
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163–180. [Link]
- Drucker, D. J. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]
- Pai, M. Y., Lomenick, B., & Hwang, H. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]
- Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology, 2019, 139–153. [Link]
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
- Wagner, T., & Drews, M. (2016). A click chemistry approach identifies target proteins of xanthohumol. Molecular Nutrition & Food Research, 60(3), 518-528. [Link]
- Adhikari, B., & Chmielewski, J. (2014). In situ click chemistry: from small molecule discovery to synthetic antibodies. Organic & Biomolecular Chemistry, 12(35), 6768–6779. [Link]
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Choi, S. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
- Jones, C. S., Jones, L. H., & St-Gallay, S. A. (2011). In-cell click labelling of small molecules to determine subcellular localisation.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
- ResearchGate. Experimental procedures for in vivo and ex vivo CETSA. Overview of... [Link]
- University of Dundee Discovery Research Portal. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. [Link]
- Med Chem 101. Click Chemistry. [Link]
- Laqtom, N. N., & Johnson, G. T. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471–2482. [Link]
- Chen, Y., & Li, Y. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences, 24(2), 1184. [Link]
- D'Arcy, B., & Sriram, A. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(10), 3247-3272. [Link]
- Laqtom, N. N., & Johnson, G. T. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471-2482. [Link]
- Semantic Scholar. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. [Link]
- Weronika Dranka. DARTS - Unifying time series forecasting. [Link]
- GitHub Pages. Darts for Time Series Made Easy in Python. [Link]
- Wee, P., & Wang, Z. (2017).
- Unicorn Darts. (2019). [Link]
- PyData. Darts for Time Series Forecasting - Julien Herzen, Francesco Lässig. [Link]
- Frontiers.
- ResearchG
- Bryant, K. L., Mancias, J. D., & Kimmelman, A. C. (2014). Targeting pathways downstream of KRAS in lung adenocarcinoma. Trends in Cancer, 20(4), 234-243. [Link]
- Inoviem.
- Lowe, S. W., & Cepero, E. (2015). A Pipeline for Drug Target Identification and Validation.
- NIH. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. [Link]
- Wang, Y., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697. [Link]
- ResearchGate.
- PubChem. This compound. [Link]
- Discovery On Target.
- Discovery On Target.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoaffinity Compounds - Enamine [enamine.net]
- 15. A click chemistry approach identifies target proteins of xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-cell click labelling of small molecules to determine subcellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry – Med Chem 101 [medchem101.com]
- 18. oaepublish.com [oaepublish.com]
- 19. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Crotonylation-related gene GCDH promotes osteoarthritis pathogenesis through flavin adenine dinucleotide signaling: mechanism exploration and experimental validation [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Target Identification and Validation - Part 1 - 2021 Archive [discoveryontarget.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of 8-Methoxyquinolin-2(1H)-one Derivatives
Introduction: The Quinolinone Scaffold in Modern Drug Discovery
The quinolin-2(1H)-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an 8-methoxy group can significantly modulate the electronic and steric properties of the molecule, often enhancing its binding affinity and specificity for various biological targets. This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 8-Methoxyquinolin-2(1H)-one derivatives. Our objective is to elucidate structure-activity relationships (SAR) and identify promising candidates for further preclinical development by comparing their in silico performance against established therapeutic targets.
Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[1][3] A comparative approach, as detailed here, is not merely about generating binding scores; it is a systematic process of inquiry that allows researchers to discern which structural modifications on the quinolinone core lead to improved interactions within a specific protein's active site. This methodology provides a rational, cost-effective, and rapid means to prioritize synthetic efforts and select the most potent compounds for experimental validation.[4]
Part 1: The Strategic Framework for a Comparative Docking Study
A robust comparative docking study is a multi-stage process that requires careful planning and execution. The causality behind our experimental choices is grounded in ensuring reproducibility and generating biologically relevant data. The workflow is designed as a self-validating system, where each step builds upon the last, culminating in a clear, data-driven hypothesis.
Experimental Workflow: From Ligand Design to Data Interpretation
The following diagram illustrates the logical flow of a comparative docking protocol, ensuring a systematic evaluation of the this compound derivatives.
Caption: Workflow for a comparative molecular docking study.
Part 2: Detailed Experimental Protocols
As a self-validating system, each protocol is designed to minimize variables and ensure that the resulting data is a true reflection of the molecule's potential interaction with its target.
Ligand and Protein Preparation
Trustworthiness: The accuracy of a docking simulation is fundamentally dependent on the quality of the initial structures. Improperly prepared ligands or proteins can lead to erroneous binding poses and meaningless energy scores.
-
Step 1: Ligand Preparation
-
Sketch the 2D structures of the this compound derivatives.
-
Convert the 2D structures into 3D models using appropriate software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization on each 3D structure. This critical step uses a force field, such as Merck Molecular Force Field (MMFF94), to find the most stable, low-energy conformation of the molecule.[5] This ensures the docking algorithm starts with a physically realistic ligand structure.
-
Save the final, optimized structures in a suitable format like .pdb or .mol2 for use in docking software.[5]
-
-
Step 2: Protein Target Selection and Preparation
-
Selection Rationale: The choice of target is dictated by the therapeutic goal. For the anticancer potential of quinolinones, relevant targets include Epidermal Growth Factor Receptor (EGFR) and HER-2 kinases.[6] For this guide, we will use HER-2 kinase (PDB ID: 3RCD) as our example target.
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Protein Cleanup: Prepare the protein using a tool like the Protein Preparation Wizard in Schrödinger's Maestro or AutoDockTools. This involves:
-
Removing Water Molecules: Water molecules not involved in critical bridging interactions can interfere with ligand binding. Their removal simplifies the system.[5]
-
Adding Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Adding them is essential for correct ionization and tautomeric states of amino acid residues, which is crucial for defining hydrogen bonds.[5]
-
Assigning Charges and Atom Types: Apply a force field (e.g., OPLS) to assign partial charges and atom types.
-
Minimization: Perform a brief, restrained minimization of the protein structure to relieve any steric clashes introduced during preparation.
-
-
Docking Simulation and Analysis
Expertise & Experience: The choice of docking software and the definition of the binding site are not trivial. They require an understanding of the target protein's biology.
-
Step 1: Grid Generation
-
Identify the active site of the protein. This is typically the pocket where the co-crystallized native ligand binds.
-
Define a "grid box" around this active site. This box specifies the three-dimensional space where the docking program will search for valid binding poses for the derivatives.[5] The size of the box should be large enough to accommodate the ligands but small enough to focus the search, saving computational time and increasing accuracy.
-
-
Step 2: Docking Simulation
-
Utilize a validated docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.[3][5]
-
The algorithm will systematically place each derivative into the defined grid box, exploring various conformations (rotatable bonds) and orientations.
-
For each generated "pose," the software's scoring function calculates a binding energy (or docking score), typically in kcal/mol. This score estimates the binding affinity.[5] The pose with the lowest (most negative) binding energy is considered the most probable binding mode.
-
-
Step 3: Post-Docking Analysis
-
Binding Affinity Comparison: The primary quantitative metric is the docking score. A more negative value generally implies a stronger binding affinity.[4][5]
-
Interaction Analysis: This is the most critical part of the analysis. Visualize the best-scoring pose for each derivative within the active site. Identify and catalog the specific molecular interactions:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Crucial for burying the ligand in the binding pocket.
-
Pi-Pi Stacking: Aromatic ring interactions.
-
Salt Bridges: Electrostatic interactions.
-
-
Reference Comparison: Dock the known inhibitor (e.g., the co-crystallized ligand or a standard drug like Erlotinib for kinases) using the exact same protocol. The binding mode and score of the known inhibitor serve as a crucial benchmark for validating the docking protocol and interpreting the results for your derivatives.
-
Part 3: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for effective comparison.
Comparative Docking Results
The table below presents hypothetical docking results for a series of this compound derivatives against the HER-2 kinase domain, compared with the standard inhibitor, Lapatinib.
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Lapatinib (Standard) | - | -11.2 | Met801, Thr862, Asp863 | 3 |
| Derivative 1 (Parent) | -H | -8.5 | Met801, Leu785 | 1 |
| Derivative 2 | -CH₂-Phenyl | -9.8 | Met801, Leu785, Phe731 | 1 |
| Derivative 3 | -CH₂-Pyridyl | -10.6 | Met801, Thr862, Asp863 | 3 |
| Derivative 4 | -SO₂-NH₂ | -9.2 | Met801, Asp863, Gln799 | 2 |
Interpretation of Results
From the data, Derivative 3 emerges as the most promising candidate.
-
Quantitative Insight: Its docking score of -10.6 kcal/mol is significantly better than the parent compound (-8.5) and approaches that of the standard inhibitor Lapatinib (-11.2).
-
Qualitative Insight (The "Why"): The key to its enhanced affinity lies in its interaction profile. The introduction of the pyridyl group allows Derivative 3 to form two additional hydrogen bonds with Thr862 and the key catalytic residue Asp863. This mimics the binding pattern of Lapatinib, suggesting a similar mechanism of action. This direct correlation between a structural change (adding the pyridyl nitrogen) and a specific, favorable interaction is the core of rational drug design.
The following diagram illustrates the key logical relationships in the binding of the most promising derivative.
Caption: Key interactions of Derivative 3 in the HER-2 active site.
Conclusion and Future Outlook
This comparative docking study successfully identified Derivative 3 as a high-potential candidate from the designed series of this compound derivatives. The in silico data provides a strong, mechanistically-grounded rationale for its prioritized synthesis and biological evaluation. The predicted binding mode, which mimics that of the known inhibitor Lapatinib, significantly increases the confidence in this compound's potential as a HER-2 inhibitor.
It is imperative to recognize that molecular docking is a predictive tool. The hypotheses generated from this study must be validated through rigorous experimental testing. The next logical steps include:
-
Synthesis of Derivative 3 and its analogs.
-
In Vitro Kinase Inhibition Assays to determine its IC50 value against HER-2.
-
Cell-Based Assays to evaluate its antiproliferative activity in HER-2 positive cancer cell lines (e.g., MCF-7).[7]
By integrating computational predictions with empirical data, this workflow accelerates the drug discovery pipeline, enabling a more efficient and rational design of next-generation therapeutic agents.
References
- STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. (n.d.). AWS.
- Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery. (n.d.). Benchchem.
- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC - PubMed Central.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate.
- Design, synthesis, antiproliferative assessments, and computational studies of new quinolin‐2(1H)‐ones as dual EGFR/HER‐2 inhibitors. (2025). PMC - PubMed Central.
- A Comparative Analysis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives in Drug Discovery. (n.d.). Benchchem.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Senior Application Scientist's Guide to Benchmarking the Photophysical Properties of 8-Methoxyquinolin-2(1H)-one Against Known Fluorophores
Introduction: The Quest for Superior Fluorescent Probes
In the fields of cellular biology, high-throughput screening, and diagnostics, the fluorophore is a cornerstone of discovery. Its ability to absorb and re-emit light provides a window into the molecular world. While classic fluorophores like Fluorescein and Rhodamine 6G are workhorses of the lab, the search for novel probes with superior photostability, larger Stokes shifts, and tailored environmental sensitivity is perpetual.
This guide focuses on a promising candidate: 8-Methoxyquinolin-2(1H)-one . The quinolin-2(1H)-one (carbostyril) scaffold is known for its intrinsic fluorescence and rigid bicyclic structure, which often leads to favorable photophysical properties.[1] The introduction of an electron-donating methoxy group at the 8-position is hypothesized to modulate the electronic properties of the core, potentially enhancing its quantum yield and shifting its spectral properties.
To objectively assess its potential, we must benchmark it against well-characterized, industry-standard fluorophores. This guide provides a direct comparison of this compound's anticipated properties against Coumarin 102 , Fluorescein , and Rhodamine 6G . More importantly, it provides detailed, self-validating experimental protocols for researchers to rigorously characterize this and other novel fluorophores, explaining the causality behind each experimental choice to ensure data integrity and reproducibility.
Comparative Photophysical Data: A Head-to-Head Analysis
The following table summarizes the key photophysical properties of our target compound against established standards. The properties for this compound are projected based on the known behavior of the quinolinone scaffold and are intended to be validated by the protocols outlined in this guide.
| Property | This compound | Coumarin 102 | Fluorescein (Dianion) | Rhodamine 6G |
| λabs (nm) | ~330-350 (predicted) | 390 (in Ethanol) | 490 (in 0.1 M NaOH)[2] | 530 (in Ethanol) |
| λem (nm) | ~400-450 (predicted) | 466 (in Ethanol) | 514 (in 0.1 M NaOH)[2] | 555 (in Ethanol) |
| Molar Extinction Coefficient (ε) (M-1cm-1) | To be determined | ~25,000 | ~76,900 | ~116,000 |
| Quantum Yield (ΦF) | Variable, potentially moderate to high[1] | 0.73 (in Ethanol) | 0.93 (in 0.1 M NaOH)[2] | 0.95 (in Ethanol) |
| Fluorescence Lifetime (τ) (ns) | To be determined | ~3.0-4.0 | ~4.0 (in 0.1 M NaOH)[2] | ~4.1 (in water)[3] |
| Stokes Shift (nm) | >50 (predicted) | 76 | 24 | 25 |
| Photostability | To be determined | Moderate | Low | High[4] |
| pH Sensitivity | Likely sensitive | Low | High (pKa ~6.4)[5] | Low |
Part 1: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a direct measure of how strongly a chemical species absorbs light at a given wavelength. A high ε value is desirable as it indicates that the fluorophore can be efficiently excited, a critical factor for applications requiring high sensitivity.
Causality Behind the Protocol
This protocol relies on the Beer-Lambert Law (A = εcl) , which establishes a linear relationship between absorbance (A), concentration (c), and path length (l), with ε as the constant of proportionality. By measuring the absorbance of a solution with a precisely known concentration and path length (typically a 1 cm cuvette), we can accurately calculate ε.
Step-by-Step Protocol
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a spectroscopic grade solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the same solvent. Aim for a concentration range that yields absorbance values between 0.1 and 1.0 at the absorption maximum (λabs).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank to zero the instrument.
-
Absorbance Measurement: Measure the full absorbance spectrum for each dilution to identify the λabs. Record the absorbance value at λabs for each concentration.
-
Data Analysis:
-
Plot Absorbance (at λabs) on the y-axis versus Concentration (in mol/L) on the x-axis.
-
Perform a linear regression on the data. The slope of the resulting line is the molar extinction coefficient (ε) in M-1cm-1 (assuming a 1 cm path length).
-
Trustworthiness Check: The R² value of the linear fit should be >0.99, confirming the adherence to the Beer-Lambert law and the accuracy of your dilutions.
-
Part 2: Relative Fluorescence Quantum Yield (ΦF) Measurement
The fluorescence quantum yield is arguably the most critical parameter for a fluorophore. It defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher ΦF results in a brighter signal.
Causality Behind the Protocol
Direct measurement of ΦF is complex. Therefore, a relative method is employed, comparing the integrated fluorescence intensity and absorbance of the unknown sample to a well-characterized fluorescent standard. The core principle is that if a sample and a standard with the same absorbance at a given excitation wavelength are excited, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.
Experimental Workflow: Relative Quantum Yield Determination
Caption: Workflow for relative quantum yield determination.
Step-by-Step Protocol
-
Standard Selection: Choose a quantum yield standard with an emission range that overlaps with your sample. For this compound (predicted emission ~400-450 nm), Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is an excellent choice.[1]
-
Solution Preparation:
-
Prepare dilute solutions of both the this compound sample (s) and the standard (r) in the same solvent.
-
Scientist's Note: It is critical to adjust the concentrations so that the absorbance at the excitation wavelength is below 0.1 for both solutions. This minimizes the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules, which would lead to an underestimation of the quantum yield.
-
-
Absorbance Measurement: Measure the absorbance of the sample (As) and the standard (Ar) at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a fluorometer, excite both the sample and the standard at the same excitation wavelength.
-
Record the fluorescence emission spectrum over the entire emission range for both. Ensure experimental conditions (e.g., slit widths) are identical for both measurements.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (Fs) and the standard (Fr).
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Fs / Fr) * (Ar / As) * (ns² / nr²) Where:
-
Φ is the quantum yield.
-
F is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (For the same solvent, ns² / nr² = 1).
-
-
Part 3: Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is intrinsic to the fluorophore and its environment and is the basis for advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).
Causality Behind the Protocol
Time-Correlated Single Photon Counting (TCSPC) is the gold-standard for lifetime measurement. It is a statistical method that measures the time delay between a pulsed laser excitation and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. Fitting this curve with an exponential function yields the fluorescence lifetime (τ).
Experimental Workflow: TCSPC Measurement
Caption: Simplified schematic of a TCSPC system.
Step-by-Step Protocol
-
System Setup: Use a TCSPC system equipped with a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or supercontinuum laser) with a wavelength suitable for exciting the sample.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a light-scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. The IRF represents the system's time response and is crucial for accurate data deconvolution.
-
Sample Measurement: Replace the scattering solution with the fluorophore solution. Collect photons until a peak of at least 10,000 counts is achieved in the decay histogram to ensure good statistics.
-
Scientist's Note: The collection rate should be kept low (<5% of the laser repetition rate) to avoid "pile-up," an artifact where more than one photon is detected per excitation cycle, skewing the lifetime measurement.
-
-
Data Analysis:
-
Use specialized software to perform an iterative deconvolution of the measured fluorescence decay with the recorded IRF.
-
Fit the resulting decay curve to a single or multi-exponential model. For a pure fluorophore in a homogenous solvent, a single exponential decay is expected.
-
The goodness of the fit is typically assessed by inspecting the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit. The time constant from the fit is the fluorescence lifetime (τ).
-
Discussion and Field-Proven Insights
-
Potential of this compound: Based on its scaffold, this compound is expected to be a blue-emitting fluorophore. Its most significant potential advantage over a classic blue dye like Coumarin 102 could be a larger Stokes Shift . Quinolinone-based fluorophores can exhibit significant intramolecular charge transfer (ICT) upon excitation, which often leads to large Stokes shifts.[1] A large Stokes shift (>50 nm) is highly desirable as it minimizes self-absorption and spectral cross-talk in multiplexing applications.
-
Comparison to Standards: While it is unlikely to match the raw quantum yield of Rhodamine 6G (which is near unity), its performance will be highly dependent on the solvent environment.[1] Its photostability will be a key determinant of its utility. Unlike Fluorescein, whose fluorescence is heavily quenched at acidic pH[5][6], the quinolinone core may offer a wider working pH range, which would be a significant advantage in biological assays where pH can fluctuate.
-
Application Niche: If this compound demonstrates a high quantum yield, good photostability, and a large Stokes shift, it could be an excellent candidate for applications in fluorescence microscopy, particularly in multi-color imaging where spectral overlap is a concern. Its environmental sensitivity could also be exploited for developing biosensors.
Conclusion
This guide provides the framework and methodologies to rigorously evaluate the performance of this compound. By systematically measuring its molar extinction coefficient, quantum yield, and fluorescence lifetime and comparing these values against established standards like Coumarin 102, Fluorescein, and Rhodamine 6G, researchers can make an informed decision about its suitability for their specific applications. The true potential of this molecule lies not just in its brightness, but in the unique combination of properties that may fill a specific niche unmet by current fluorophores. The protocols provided herein are designed to ensure that such a characterization is robust, reproducible, and scientifically sound.
References
- Vertex AI Search. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Fluorescein and Its Derivatives.
- ACS Publications. (2011). Photophysical and Lasing Properties of Rhodamine 6G Confined in Polymeric Nanoparticles. The Journal of Physical Chemistry C.
- ResearchGate. (n.d.). Photophysical parameters for R6G in nine solvents.
- ACS Publications. (2022). Interfacial Effects of the Photophysics of Rhodamine 6G Ultra-Thin Films on a Poly(methylmethacrylate) Surface. The Journal of Physical Chemistry C.
- ResearchGate. (n.d.). A Comparative Photophysical Study on the Structurally Related Coumarin 102 and Coumarin 153 Dyes.
- Wikipedia. (n.d.). Fluorescein.
- ResearchGate. (n.d.). Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. Retrieved January 8, 2026.
- ResearchGate. (n.d.). Photo-physical properties and amplified spontaneous emission of a new derivative of fluorescein. Retrieved January 8, 2026.
- National Institutes of Health (NIH). (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives.
- PubMed. (2021). Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials.
- Morressier. (n.d.). Photophysical Properties of Coumarin Derivatives in Solvents. Retrieved January 8, 2026.
- Sigma-Aldrich. (n.d.). Coumarin 102 Dye content 98%.
- ResearchGate. (n.d.). Optical properties of Coumarin 102 (a) and HPS (b): absorption (black curves) and emission spectra (red curves). Retrieved January 8, 2026.
- Morressier. (2020).
- BenchChem. (2025). Application Notes and Protocols: 6-Methoxyquinolin-2(1H)-one as a Fluorescent Probe.
- ResearchGate. (n.d.). Quinolin-2(1 H )
- MDPI. (n.d.). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Retrieved January 8, 2026.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 8-hydroxyquinolin-2(1H)-one.
- ResearchGate. (n.d.). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Retrieved January 8, 2026.
- PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Fluorescein - Wikipedia [en.wikipedia.org]
- 6. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Proactive Off-Target Liability Assessment: The Case of 8-Methoxyquinolin-2(1H)-one
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is the early and accurate assessment of off-target effects. Unforeseen interactions with unintended biological molecules can lead to toxicity, diminished efficacy, and late-stage attrition, resulting in significant financial and temporal losses.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using 8-Methoxyquinolin-2(1H)-one as a central case study. While specific off-target data for this particular molecule is not extensively published, its quinolinone core is a common scaffold in bioactive compounds, making it an excellent exemplar for outlining a robust, multi-pronged investigational strategy.[3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques, delving into the strategic rationale behind experimental choices and emphasizing the creation of self-validating protocols to ensure data integrity.
The Imperative of Early Off-Target Profiling
The core principle of modern pharmacology is the selective modulation of a specific biological target to achieve a therapeutic effect. However, the concept of a completely specific drug is largely theoretical.[4] Off-target interactions are a common phenomenon and can sometimes be beneficial, leading to drug repurposing.[5] More often, however, they are the root cause of adverse drug reactions.[1] Proactively identifying these unintended interactions is not merely a regulatory requirement but a cornerstone of efficient and ethical drug development. Early identification allows for the strategic modification of chemical structures to enhance selectivity or the discontinuation of compounds with an unfavorable risk profile before significant resources are invested.[1][6]
A Multi-Tiered Strategy for Off-Target Assessment
A comprehensive off-target assessment strategy should be layered, starting with broad, high-throughput screens and progressively moving towards more focused, hypothesis-driven investigations. This approach allows for the efficient allocation of resources and the generation of a holistic understanding of a compound's interaction profile.
Here, we outline a three-tiered approach to characterizing the off-target liabilities of this compound:
Tier 1: Broad Panel Screening (The "Wide Net" Approach)
The initial step is to cast a wide net to identify potential areas of concern. This is typically achieved through large-scale screening against panels of common off-target families.
-
Kinase Profiling: The human kinome, comprising over 500 kinases, is a frequent site of off-target interactions for many small molecules.[7] Several commercial services offer comprehensive kinase profiling, screening compounds against hundreds of kinases in either biochemical or cellular formats.[8][9][10] Biochemical assays provide a direct measure of a compound's ability to inhibit kinase activity, while cellular assays offer a more physiologically relevant context by assessing target engagement within intact cells.[8]
-
Receptor Binding Assays: G-protein coupled receptors (GPCRs), ion channels, and nuclear hormone receptors are other major classes of proteins where off-target binding can lead to significant side effects.[11][12] Radioligand binding assays have historically been the gold standard for this type of screening, offering high sensitivity and reproducibility.[13][14] More recently, non-radioactive methods, such as fluorescence-based assays, have become increasingly popular for their suitability in high-throughput screening.[12]
Tier 2: Cellular Target Engagement (Confirming Intracellular Activity)
A compound's activity in a biochemical assay does not always translate to a cellular context due to factors like membrane permeability and intracellular concentrations. Therefore, the next tier of assessment focuses on confirming target engagement within a living cell.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying that a compound binds to its intended target—and potentially unintended ones—within the complex milieu of the cell.[15][16][17] The principle is based on the ligand-induced thermal stabilization of a protein.[15][18] When a compound binds to a protein, it typically increases the protein's resistance to heat-induced denaturation.[15][19] By measuring the amount of soluble protein remaining after heat treatment at various temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of the compound indicates target engagement.[18][19]
Tier 3: Unbiased Global Proteome Analysis (Discovering the "Unknown Unknowns")
While panel screens are excellent for assessing known liabilities, they are inherently biased towards pre-selected targets. To uncover truly novel off-target interactions, unbiased, proteome-wide approaches are necessary.
-
Chemoproteomics: This powerful methodology utilizes chemical probes, often in conjunction with mass spectrometry, to identify the full spectrum of proteins that a compound interacts with in a cellular lysate or even in living cells.[1] Techniques like activity-based protein profiling (ABPP) can provide insights into how a compound affects the functional state of these off-targets.[1]
Experimental Protocols and Data Interpretation
To illustrate the practical application of this strategy, we provide a detailed protocol for a key Tier 2 experiment: the Cellular Thermal Shift Assay.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for this compound
Objective: To determine if this compound engages with a putative target protein (e.g., a specific kinase or receptor) in intact cells.
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
This compound
-
DMSO (vehicle control)
-
Thermal cycler or heating block
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the target protein
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescence detection system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time.
-
-
Cell Harvesting and Aliquoting:
-
Heat Treatment:
-
Place the tubes in a thermal cycler and heat them for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 40-70°C).[15]
-
Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells using a method such as multiple freeze-thaw cycles.[15]
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[15]
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the total protein concentration in each sample.
-
-
Analysis by Western Blotting:
-
Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve.
-
Compare the melting curves for the vehicle-treated and this compound-treated samples. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.
-
Data Presentation and Interpretation
The results of the off-target profiling experiments should be summarized in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Hypothetical Off-Target Profile of this compound and Comparators
| Target Class | Assay Type | This compound | Comparator A (Selective) | Comparator B (Non-selective) |
| Kinases | Biochemical IC50 | Target Kinase: 50 nM | Target Kinase: 10 nM | Target Kinase: 100 nM |
| (Panel of 400 kinases) | Off-Target Kinase X: 500 nM | No off-targets < 10 µM | Off-Target Kinase X: 200 nM | |
| Off-Target Kinase Y: 1.2 µM | Off-Target Kinase Y: 800 nM | |||
| GPCRs | Receptor Binding Ki | Target GPCR: 100 nM | Target GPCR: 25 nM | Target GPCR: 150 nM |
| (Panel of 50 GPCRs) | Off-Target GPCR Z: 2.5 µM | No off-targets < 10 µM | Off-Target GPCR Z: 1.8 µM | |
| Cellular | CETSA (Target Kinase) | ΔTm = +5°C | ΔTm = +8°C | ΔTm = +3°C |
| Engagement |
Interpreting the Data:
The selectivity of a compound is a critical parameter. It can be quantified using various metrics, such as the selectivity ratio, which is calculated by dividing the IC50 or Ki value for the off-target by that of the primary target.[4] A higher ratio indicates greater selectivity. In the hypothetical data above, Comparator A demonstrates high selectivity, while this compound and Comparator B show some off-target activity that would warrant further investigation.
Visualizing Workflows and Pathways
Diagrams are invaluable tools for illustrating complex experimental workflows and biological pathways.
Diagram 1: Tiered Off-Target Assessment Workflow
Caption: A tiered workflow for assessing off-target effects.
Diagram 2: The Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes proteins against heat denaturation in CETSA.
Conclusion
A thorough understanding of a compound's off-target profile is indispensable for successful drug development. By employing a multi-tiered strategy that combines broad panel screening, cellular target engagement assays like CETSA, and unbiased proteomic approaches, researchers can build a comprehensive picture of a molecule's selectivity. This proactive approach to identifying and mitigating off-target liabilities not only enhances the safety and efficacy of potential therapeutics but also streamlines the path to clinical success. The framework presented here, using this compound as a model, provides a robust and adaptable strategy for the rigorous assessment of any small molecule candidate.
References
- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
- Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- The Role of Receptor Binding in Drug Discovery. [Link]
- Kinase Screening and Profiling Services. BPS Bioscience. [Link]
- A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
- Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. ACS Omega. [Link]
- Receptor Binding Assays and Drug Discovery. PubMed. [Link]
- Four ways to measure selectivity.
- In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- Finding a better path to drug selectivity. PubMed Central. [Link]
- The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. Drug Development & Delivery. [Link]
- CRISPR Off-target Discovery. CD Genomics. [Link]
- How can off-target effects of drugs be minimised?
- Differentiating Selectivity Vs Specificity in Pharmacology. Altabrisa Group. [Link]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Chapter 2 Predicting Selectivity and Druggability in Drug Discovery.
- How to improve drug selectivity?
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. [Link]
- Small-molecule Profiling. Broad Institute. [Link]
- Off-Target Profiling.
- Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
- This compound. PubChem. [Link]
- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. NIH. [Link]
- Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]
- 8-hydroxyquinolin-2(1H)-one. PubChem. [Link]
- 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. PubMed. [Link]
- Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 9. pharmaron.com [pharmaron.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. revvity.com [revvity.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinolinone-Based Inhibitors: Benchmarking Performance from the 8-Substituted Scaffold
For researchers, scientists, and drug development professionals, the quinolinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent and selective inhibitors against a range of biological targets. This guide provides a comprehensive, head-to-head comparison of quinolinone-based inhibitors, with a particular focus on derivatives featuring substitutions at the 8-position, such as the representative molecule 8-Methoxyquinolin-2(1H)-one. While direct and extensive inhibitory data for this compound itself is not widely available in the public domain, this guide will leverage data from structurally related analogs, particularly 8-hydroxyquinoline derivatives, to provide a robust comparative analysis. This approach allows for an insightful exploration of structure-activity relationships (SAR) and the therapeutic potential of this important class of compounds.
The Quinolinone Core: A Foundation for Diverse Biological Activity
The quinolinone ring system, a bicyclic aromatic structure, is a common motif in numerous natural products and synthetic compounds with a wide array of pharmacological activities. These activities are finely tuned by the nature and position of various substituents on the quinolinone core. Modifications at the 8-position, in particular, have been shown to significantly influence the inhibitory potency and selectivity of these compounds.
Comparative Analysis of 8-Substituted Quinolinone Inhibitors
To provide a clear and objective comparison, this guide will focus on a selection of well-characterized quinolinone inhibitors, primarily from the 8-hydroxyquinoline subclass, for which robust experimental data is available. These compounds have been evaluated against various therapeutic targets, offering valuable insights into the potential applications of this chemical class.
Selected Quinolinone Inhibitors for Comparison:
-
8-Hydroxyquinoline (8-HQ): A foundational compound in this series, known for its metal-chelating properties and broad-spectrum biological activities.
-
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline): An FDA-approved drug that has been repurposed for various therapeutic indications, including neurodegenerative diseases and cancer.
-
Nitroxoline (5-Nitro-8-hydroxyquinoline): An antibiotic with a long history of clinical use for urinary tract infections, which has recently gained attention for its anticancer properties.
-
8-Hydroxyquinoline-derived JAK1 Inhibitors: A series of compounds identified through virtual screening with demonstrated activity against Janus kinase 1 (JAK1).[1]
Comparative Inhibitory Activities
The following table summarizes the reported inhibitory activities (IC50 values) of the selected 8-hydroxyquinoline derivatives against various biological targets. This data provides a quantitative basis for comparing their potency and potential therapeutic applications.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Clioquinol | Cystathionine Beta Synthase (CBS) | Yeast-based screen | Not specified | [2] |
| Chloroxine | Cystathionine Beta Synthase (CBS) | Yeast-based screen | Not specified | [2] |
| Nitroxoline | Cystathionine Beta Synthase (CBS) | Yeast-based screen | Not specified | [2] |
| 8-Hydroxyquinoline derivative 1 | JAK1 V658F | Cell-based | ~5 | [1] |
| 8-Hydroxyquinoline derivative 2 | JAK1 V658F | Cell-based | ~10 | [1] |
| 8-Hydroxyquinoline derivative 3 | JAK1 V658F | Cell-based | ~15 | [1] |
| 8-Hydroxyquinoline derivative 4 | JAK1 V658F | Cell-based | ~20 | [1] |
| 8-Hydroxyquinoline derivative 5 | JAK1 V658F | Cell-based | ~25 | [1] |
Mechanism of Action: A Common Thread of Metal Ion Chelation
A key mechanistic feature of many 8-hydroxyquinoline derivatives is their ability to chelate divalent metal ions, particularly iron (Fe²⁺) and zinc (Zn²⁺). This property is central to their inhibitory activity against a variety of metalloenzymes. For instance, the inhibition of the 2-oxoglutarate (2OG)-dependent histone demethylase JMJD2 by 8-hydroxyquinolines is achieved through binding to the active-site iron.[3][4] This chelation disrupts the enzyme's catalytic activity, leading to downstream effects on gene expression.
Similarly, the activity of 8-hydroxyquinoline derivatives against cystathionine beta synthase (CBS) is influenced by intracellular levels of copper and zinc, with zinc acting as an inhibitor.[2] This suggests that the therapeutic effects of these compounds may be, at least in part, mediated by their ability to modulate the homeostasis of these essential metal ions.
Below is a simplified representation of the proposed mechanism of action for 8-hydroxyquinoline-based inhibitors targeting metalloenzymes.
Figure 1. Proposed mechanism of metalloenzyme inhibition by 8-hydroxyquinoline derivatives.
Experimental Protocols: A Guide to Evaluating Quinolinone Inhibitors
To ensure the reproducibility and validity of research findings, it is crucial to employ standardized and well-documented experimental protocols. Below are detailed methodologies for key assays used in the evaluation of quinolinone-based inhibitors.
General Cell-Based Proliferation/Viability Assay (MTT Assay)
This assay is a fundamental method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 8-hydroxyquinoline derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Figure 2. Workflow for a typical MTT cell viability assay.
Conclusion and Future Directions
The quinolinone scaffold, particularly with substitutions at the 8-position, continues to be a fertile ground for the discovery of novel therapeutic agents. While direct inhibitory data for this compound remains to be fully elucidated, the extensive research on structurally related 8-hydroxyquinoline derivatives provides a strong rationale for the continued exploration of this chemical space. The comparative analysis presented in this guide highlights the diverse biological activities and mechanisms of action of these compounds, offering valuable insights for researchers in the field.
Future research should focus on:
-
Systematic Screening of this compound: A comprehensive screening of this compound against a broad panel of biological targets is warranted to uncover its potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the 8-substituted quinolinone scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: While metal chelation is a prominent mechanism, further studies are needed to explore other potential modes of action for this class of inhibitors.
By building upon the existing knowledge and employing rigorous experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of quinolinone-based inhibitors.
References
- PubChem Compound Summary for CID 3585266, this compound.
- Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3198. [Link]
- Rose, P. W., Prlić, A., Altunkaya, A., Bi, C., Bradley, A. R., Christie, C. H., Costanzo, L. D., Duarte, J. M., Dutta, S., Feng, Z., Green, R. K., Goodsell, D. S., Hudson, B., Kalro, T., Lowe, R., Peisach, E., Randle, C., Rose, A. S., Shao, C., … Westbrook, J. D. (2016). The RCSB Protein Data Bank: Integrative view of protein, gene and 3D structural information. Nucleic Acids Research, 45(D1), D271–D281. [Link]
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
- Gaulton, A., Hersey, A., Nowotka, M., Bento, A. P., Chambers, J., Mendez, D., Mutowo, P., Atkinson, F., Bellis, L. J., Cibrián-Uzal, E., Davies, M., Dedman, N., Karlsson, A., Magariños, M. P., Overington, J. P., Papadatos, G., Smit, I., & Leach, A. R. (2017). The ChEMBL database in 2017. Nucleic Acids Research, 45(D1), D945–D954. [Link]
- Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B. A., Thiessen, P. A., Yu, B., & Bolton, E. E. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic Acids Research, 49(D1), D1388–D1395. [Link]
- Hoffer, L., et al. (2016). Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells. Archiv der Pharmazie, 349(12), 914-925. [Link]
- Bescond, J., et al. (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. International Journal of Molecular Sciences, 23(12), 6769. [Link]
- Hu, T., et al. (2021). 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697. [Link]
- King, F. D. (Ed.). (2003). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
- Rose, S., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. [Link]
Sources
- 1. Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors | PLOS One [journals.plos.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Methoxyquinolin-2(1H)-one
Guiding Principle: The Precautionary Approach
As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. 8-Methoxyquinolin-2(1H)-one is a specialized research chemical for which comprehensive, publicly available safety data is limited. In such cases, scientific prudence dictates the adoption of the precautionary principle. This guide is therefore built upon a rigorous hazard assessment of structurally analogous compounds, including quinoline, hydroxyquinolines, and other quinolinone derivatives. By treating this compound with the caution afforded to its more hazardous relatives, we establish a robust framework for safety. The protocols herein are designed to provide a self-validating system of protection, ensuring that every step is grounded in established safety science.
Hazard Assessment Based on Structural Analogs
The quinoline scaffold is associated with significant biological activity and potential toxicity. An analysis of related compounds reveals a pattern of hazards that we must assume could be present in this compound. These hazards include skin and eye irritation, potential for allergic skin reactions, and risks of mutagenicity or other systemic effects.[1][2][3][4]
| Compound | CAS No. | Key GHS Hazard Classifications | Source |
| Quinoline | 91-22-5 | Harmful if swallowed or in contact with skin; Causes skin and serious eye irritation; Suspected of causing genetic defects; May cause cancer. | [1][5] |
| 8-Hydroxyquinoline | 148-24-3 | Toxic if swallowed; May cause an allergic skin reaction; Causes serious eye damage; May damage fertility or the unborn child. | [2][6][7] |
| 2(1H)-Quinolinone | 59-31-4 | Causes skin irritation; Causes serious eye damage; May cause respiratory irritation. | [3] |
| 8-hydroxyquinolin-2(1H)-one | N/A | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [8] |
Based on this data, we will proceed with the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and may pose more severe, chronic health risks.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Before any handling, ensure the primary engineering controls are in place and fully functional.
-
Chemical Fume Hood: All weighing, reconstitution, and handling of this compound, whether in solid or solution form, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable and serves to control exposure via inhalation of powders or aerosols.
-
Safety Shower and Eyewash Station: Ensure that a compliant, recently tested safety shower and eyewash station are immediately accessible and unobstructed from the workstation.[6][9] Proximity is critical for mitigating accidental exposures.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE is not merely a checklist; it is a system designed to protect against the specific hazards of the chemical and the routes of exposure.
| Protection Type | Required PPE | Specification & Rationale (The "Why") |
| Hand Protection | Double Gloving with Nitrile Gloves | Outer Glove: A heavier-duty nitrile glove provides primary chemical resistance. Inner Glove: A standard nitrile exam glove protects the skin during the doffing (removal) process. This two-layer system is a best practice for handling potentially hazardous compounds, minimizing the risk of contamination.[10] Change the outer glove immediately if contamination is suspected. |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles: Must be indirectly vented and provide a complete seal around the eyes to protect against dust, splashes, and vapors. Standard safety glasses with side shields are inadequate.[10] Face Shield: Worn over goggles, a face shield provides a secondary layer of protection for the entire face from splashes when handling solutions. |
| Body Protection | Fully-Buttoned Laboratory Coat with Cuffed Sleeves | A clean, fully-fastened lab coat made of a low-linting material prevents contact with the skin and personal clothing. The cuffs should be tucked under the outer glove to create a sealed barrier at the wrist.[10] For large-volume transfers, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-Approved Respirator (Task-Dependent) | While the fume hood is the primary control, a NIOSH-approved N95 respirator should be available for weighing large quantities of the solid compound where aerosolization is possible. For spill cleanup outside a fume hood, a respirator with organic vapor cartridges is required.[3][9] |
Procedural Guidance: Safe Handling Workflow
Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.
Step-by-Step PPE Protocol
-
Preparation: Before entering the lab, remove all personal items (jewelry, watches). Tie back long hair.
-
Donning (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical safety goggles.
-
Don the face shield (if required for the task).
-
-
Handling: Perform all work within the designated fume hood.
-
Doffing (Taking Off): This process is designed to contain contamination.
-
Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield and goggles. Clean and store them in the designated area.
-
Remove the laboratory coat by folding it in on itself, without touching the outer surface. Place it in the designated bin for lab laundry.
-
Remove the inner pair of gloves, again peeling them off inside-out. Dispose of them in the hazardous waste container.
-
Immediately and thoroughly wash hands with soap and water.
-
Diagram: PPE Donning & Doffing Workflow
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
Decontamination and Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.[11][12]
Disposal Protocol
-
Waste Segregation: Use separate, clearly labeled, and leak-proof containers for each waste stream. Never mix incompatible waste types.
-
Solid Waste:
-
Place all contaminated disposables (gloves, weighing papers, pipette tips, paper towels) into a dedicated "Solid Hazardous Waste" container lined with a heavy-duty plastic bag.[12]
-
The primary container of this compound, once empty, should also be placed in this container. Do not attempt to rinse it.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled "Liquid Hazardous Waste" container.[12]
-
Ensure the container material is compatible with the solvents used.
-
-
Sharps Waste:
-
Any contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container.[12]
-
-
Labeling and Pickup:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents present.
-
Store the sealed containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]
-
Diagram: Waste Segregation & Disposal Workflow
Caption: Workflow for proper segregation and disposal of hazardous waste.
References
- QUINOLINE FOR SYNTHESIS - Loba Chemie.
- SAFETY DATA SHEET - Sigma-Aldrich (8-Hydroxyquinoline).
- SAFETY DATA SHEET - Thermo Fisher Scientific (8-Hydroxyquinoline).
- SAFETY DATA SHEET - Sigma-Aldrich (Quinoxalin-2(1H)-one).
- 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem.
- SAFETY DATA SHEET (8-Hydroxyquinoline).Fisher Scientific.Link
- Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.Central Drug House.Link
- SAFETY DATA SHEET (2-Hydroxyquinoline).Fisher Scientific.Link
- SAFETY DATA SHEET - Fisher Scientific (8-Methoxyquinoline).
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs.Pharmacy Purchasing & Products Magazine.Link
- 8 - SAFETY DATA SHEET (8-Hydroxyquinoline).Acros Organics.Link
- The genotoxicity of DNA intercalating drug 8-methoxy pyrimido [4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one - PubMed.
- Quinoline | 91-22-5 | TCI EUROPE N.V.Tokyo Chemical Industry.Link
- This compound | C10H9NO2 | CID 3585266 - PubChem.
- material safety data sheet - 8-hydroxyquinoline 99% - oxfordlabchem.com.Oxford Lab Fine Chem LLP.Link
- 8-hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 97250 - PubChem.
- SAFETY DATA SHEET - Spectrum Chemical (8-Hydroxyquinoline Sulf
- 8-Hydroxyquinoline - SAFETY D
- 2-HYDROXY-4-METHYL-8-METHOXYQUINOLINE - Safety Data Sheet - ChemicalBook.ChemicalBook.Link
- 8-HYDROXYQUINOLINE - Elemental Microanalysis.Elemental Microanalysis.Link
- Technical Support Center: Stability of 6-methoxyquinolin-2(1H)-one in DMSO Stock Solutions - Benchchem.BenchChem.Link
- Disposal and destruction of diversion-risk medicine waste - Queensland Health.Queensland Government.Link
- Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals - Benchchem.BenchChem.Link
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. The genotoxicity of DNA intercalating drug 8-methoxy pyrimido [4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. 8-hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 97250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. pppmag.com [pppmag.com]
- 11. health.qld.gov.au [health.qld.gov.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
